7-(Difluoromethyl)-1-naphthaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8F2O |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-(difluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)9-5-4-8-2-1-3-10(7-15)11(8)6-9/h1-7,12H |
InChI Key |
LIKWYIYMHPCGSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(Difluoromethyl)-1-naphthaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. The incorporation of the difluoromethyl (CHF₂) group can profoundly modulate the physicochemical and biological properties of the parent 1-naphthaldehyde scaffold, including its lipophilicity, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the predicted chemical properties, a putative synthetic route, and potential applications of this compound. Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally analogous compounds to provide well-founded estimations.
Chemical and Physical Properties
The chemical properties of this compound are anticipated to be influenced by both the naphthalene core and the electron-withdrawing difluoromethyl group. The following table summarizes the predicted and known properties of the target compound and its parent molecule, 1-naphthaldehyde.
| Property | This compound (Predicted) | 1-Naphthaldehyde (Known) |
| Molecular Formula | C₁₂H₈F₂O | C₁₁H₈O[1] |
| Molecular Weight | 206.19 g/mol | 156.18 g/mol [1] |
| Appearance | Colorless to pale yellow liquid or low melting solid | Yellow liquid with a pungent odor |
| Melting Point | Not available | 1-2 °C |
| Boiling Point | Higher than 1-naphthaldehyde due to increased molecular weight and polarity | 160-161 °C at 15 mmHg |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water. | Soluble in ethanol, ether, acetone, benzene. Insoluble in water. |
| pKa | The aldehyde proton is weakly acidic. The difluoromethyl group is a weak hydrogen bond donor. | Not typically reported for the aldehyde proton. |
Spectroscopic Data (Predicted)
The spectroscopic signature of this compound can be predicted based on the known spectra of 1-naphthaldehyde and the characteristic signals of the difluoromethyl group.
| Spectroscopy | Predicted Data for this compound | Known Data for 1-Naphthaldehyde |
| ¹H NMR | Aldehyde proton (CHO): ~10.3 ppm (singlet). Aromatic protons: 7.5-9.3 ppm (multiplets). Difluoromethyl proton (CHF₂): ~6.6-7.0 ppm (triplet, J ≈ 50-60 Hz). | Aldehyde proton: ~10.28 ppm. Aromatic protons: 7.47-9.20 ppm[1]. |
| ¹³C NMR | Carbonyl carbon (C=O): ~192-194 ppm. Aromatic carbons: ~120-140 ppm. Difluoromethyl carbon (CHF₂): ~110-115 ppm (triplet, J ≈ 230-240 Hz). | Carbonyl carbon: ~193.6 ppm. Aromatic carbons: ~124-137 ppm. |
| ¹⁹F NMR | A doublet centered around -110 to -120 ppm (J ≈ 50-60 Hz). | Not applicable. |
| IR (Infrared) | C=O stretch: ~1690-1710 cm⁻¹. C-H (aldehyde) stretch: ~2720 and ~2820 cm⁻¹. C-F stretches: ~1050-1150 cm⁻¹. Aromatic C-H and C=C stretches consistent with a substituted naphthalene. | C=O stretch: ~1695 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z = 206. Fragments corresponding to the loss of H, F, CHO, and CHF₂. | Molecular ion (M⁺) at m/z = 156. Fragments at 155, 128, 127[2]. |
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic pathway could involve the deoxofluorination of a suitable hydroxy- or oxo-precursor. A common method for introducing a difluoromethyl group is the reaction of an aldehyde with a fluorinating agent. Therefore, a key intermediate would be 7-formyl-1-naphthaldehyde. However, a more direct route might involve the difluoromethylation of a 7-substituted naphthalene followed by formylation. A plausible multi-step synthesis is outlined below:
Step 1: Synthesis of 7-Bromo-1-naphthaldehyde This can be achieved through the bromination of 1-naphthaldehyde or by formylation of 2-bromonaphthalene.
Step 2: Introduction of the Difluoromethyl Group The bromo-substituted naphthaldehyde can be converted to the difluoromethyl derivative using a suitable difluoromethylating agent, such as a copper-catalyzed reaction with a difluoromethyl source.
Experimental Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Potential Signaling Pathways and Biological Relevance
The introduction of a difluoromethyl group is a common strategy in drug design to enhance metabolic stability and act as a bioisostere for a hydroxyl or thiol group. While no specific biological activity has been reported for this compound, its structural features suggest potential interactions with various biological targets. Aromatic aldehydes are known to participate in various biological processes, and the naphthalene scaffold is present in many bioactive molecules.
Given the structural similarity to other bioactive naphthalenes, one could hypothesize its potential involvement in pathways regulated by nuclear receptors or as an inhibitor of certain enzymes. For instance, some n-substituted aldehydes have been investigated for their role in modulating inflammatory pathways.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical signaling pathway for this compound.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. The predictions based on analogous compounds suggest a unique set of physicochemical and spectroscopic properties. The proposed synthetic route provides a starting point for its chemical synthesis. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and materials science. This technical guide serves as a foundational resource for researchers interested in the synthesis and characterization of this novel fluorinated naphthaldehyde.
References
Technical Guide: 1-Naphthaldehyde (CAS No. 66-77-3)
An extensive search for the Chemical Abstracts Service (CAS) number for 7-(Difluoromethyl)-1-naphthaldehyde has been conducted, and it appears that this specific chemical compound is not registered or readily available in common chemical databases. The lack of a CAS number and associated scientific literature prevents the creation of an in-depth technical guide as requested.
As a result, information regarding its quantitative data, experimental protocols, and specific signaling pathways is not available.
To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-documented compound, 1-Naphthaldehyde , for which a wealth of information exists. Should you be interested in a different, commercially available derivative, please specify.
This technical guide provides a comprehensive overview of 1-Naphthaldehyde, a key aromatic aldehyde used in various chemical syntheses and research applications.
I. Chemical and Physical Properties
1-Naphthaldehyde is a pale yellow liquid with a distinct almond-like odor. Below is a summary of its key quantitative properties.
| Property | Value | Reference |
| CAS Number | 66-77-3 | |
| Molecular Formula | C₁₁H₈O | |
| Molecular Weight | 156.18 g/mol | |
| Appearance | Clear yellow to yellow-brown liquid | |
| Boiling Point | 291.6 °C at 760 mmHg | |
| Melting Point | 1-2 °C | |
| Density | 1.15 g/cm³ | |
| Refractive Index | 1.6500 to 1.6540 (20°C, 589 nm) | |
| Solubility | Insoluble in water; soluble in organic solvents |
II. Synthesis and Experimental Protocols
A common method for the synthesis of 1-Naphthaldehyde is the oxidation of 1-naphthylmethanol.
Experimental Protocol: Oxidation of 1-Naphthylmethanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthylmethanol in a suitable organic solvent such as dichloromethane.
-
Oxidizing Agent: Slowly add an oxidizing agent, for example, pyridinium chlorochromate (PCC), to the solution while stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture through a pad of silica gel to remove the chromium salts.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system.
-
Characterization: Confirm the identity and purity of the 1-Naphthaldehyde product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
III. Applications in Research and Drug Development
1-Naphthaldehyde serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.
-
Synthesis of Schiff Bases: It readily reacts with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and have been investigated for their antimicrobial, antifungal, and anticancer activities.
-
Fluorescent Probes: The naphthalene moiety is inherently fluorescent. Derivatives of 1-naphthaldehyde are utilized in the design of fluorescent probes for the detection of ions and biomolecules.
-
Precursor to Pharmaceuticals: It is a precursor in the synthesis of various pharmaceutical compounds, including potential enzyme inhibitors and receptor antagonists.
IV. Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of 1-Naphthaldehyde to its potential applications in drug discovery.
Caption: Synthesis and application workflow of 1-Naphthaldehyde.
An In-depth Technical Guide to the Molecular Structure and Properties of 7-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-(Difluoromethyl)-1-naphthaldehyde represents a unique molecular scaffold combining the steric and electronic properties of a difluoromethyl group with the reactive aldehyde functionality on a naphthalene core. The difluoromethyl group, a bioisostere of hydroxyl or thiol groups, offers a strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, making this compound a molecule of interest in medicinal chemistry and materials science. This document outlines the predicted molecular structure, physicochemical properties, a plausible synthetic pathway, and proposed analytical characterization methods for this compound.
Molecular Structure and Predicted Properties
The molecular structure of this compound consists of a naphthalene ring system substituted with a difluoromethyl group at the 7-position and an aldehyde group at the 1-position.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₈F₂O |
| Molecular Weight | 222.19 g/mol |
| IUPAC Name | 7-(difluoromethyl)naphthalene-1-carbaldehyde |
| CAS Number | Not assigned |
| Appearance | Predicted to be a crystalline solid or oil |
| Boiling Point | > 300 °C (estimated) |
| Melting Point | 80-100 °C (estimated) |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Acetone), Insoluble in water |
| LogP | 3.5 - 4.5 (estimated) |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be envisioned in a two-step process starting from a suitable 7-substituted naphthalene precursor. The key transformations are the introduction of the difluoromethyl group and the subsequent formylation of the naphthalene ring at the 1-position.
A proposed workflow for the synthesis is illustrated below:
Caption: Proposed synthetic workflows for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 7-(Difluoromethyl)naphthalene (Hypothetical)
This protocol describes the formylation of a hypothetical precursor, 7-(difluoromethyl)naphthalene.
Materials:
-
7-(Difluoromethyl)naphthalene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred, cooled (0 °C) solution of anhydrous DMF (3 equivalents) in anhydrous DCE, slowly add phosphoryl chloride (1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 7-(difluoromethyl)naphthalene (1 equivalent) in anhydrous DCE to the Vilsmeier reagent dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Predicted Analytical Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (CDCl₃) | δ 9.5-10.5 (s, 1H, -CHO), δ 7.5-8.5 (m, 6H, Ar-H), δ 6.8-7.2 (t, J ≈ 55 Hz, 1H, -CHF₂) |
| ¹³C NMR (CDCl₃) | δ 190-195 (-CHO), δ 110-140 (Ar-C), δ 115 (t, J ≈ 240 Hz, -CHF₂) |
| ¹⁹F NMR (CDCl₃) | δ -110 to -120 (d, J ≈ 55 Hz) |
| IR (ATR) | ν 2900-3100 cm⁻¹ (Ar C-H), ν 2820, 2720 cm⁻¹ (Aldehyde C-H), ν 1690-1710 cm⁻¹ (C=O stretch), ν 1000-1100 cm⁻¹ (C-F stretch) |
| Mass Spec. (EI) | m/z 222 (M⁺), 203 (M⁺ - F), 193 (M⁺ - CHO), 173 (M⁺ - CHF₂) |
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of the target molecule using the predicted spectroscopic data.
Caption: Workflow for structural confirmation of the target compound.
Conclusion
While direct experimental data for this compound is scarce, this technical guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The predicted properties and proposed methodologies serve as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this novel fluorinated naphthaldehyde derivative. All proposed experimental work should be conducted with appropriate safety precautions and analytical oversight.
An In-Depth Technical Guide to the Synthesis of 7-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of a proposed synthetic route for 7-(Difluoromethyl)-1-naphthaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formylation of 2-bromonaphthalene to yield the key intermediate, 7-bromo-1-naphthaldehyde, followed by a state-of-the-art metallaphotoredox-catalyzed difluoromethylation. This guide includes detailed experimental protocols, tabulated quantitative data for clarity, and visual representations of the synthetic workflow to aid in comprehension and practical application.
Synthetic Strategy Overview
The synthesis of this compound is strategically divided into two key transformations. The initial step involves the introduction of a formyl group onto the naphthalene core at the 1-position of 2-bromonaphthalene. The Vilsmeier-Haack reaction is a suitable method for this formylation, although it is anticipated to produce a mixture of isomers requiring chromatographic separation. The subsequent and final step is the conversion of the bromo-substituent at the 7-position into the desired difluoromethyl group. For this transformation, a modern and efficient metallaphotoredox-catalyzed reaction is employed, which offers mild reaction conditions and broad functional group tolerance.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-Bromo-1-naphthaldehyde via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings, such as naphthalenes.[1][2][3] The reaction of 2-bromonaphthalene with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is expected to yield a mixture of isomeric bromo-1-naphthaldehydes. The desired 7-bromo-1-naphthaldehyde must then be isolated by column chromatography.
Experimental Procedure:
-
To a stirred solution of N,N-dimethylformamide (3.0 equivalents) in a suitable solvent such as dichloromethane, phosphorus oxychloride (1.2 equivalents) is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
A solution of 2-bromonaphthalene (1.0 equivalent) in dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with an aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the 7-bromo-1-naphthaldehyde isomer.
Table 1: Quantitative Data for the Vilsmeier-Haack Formylation
| Parameter | Value |
| Reactants | |
| 2-Bromonaphthalene | 1.0 eq |
| N,N-Dimethylformamide | 3.0 eq |
| Phosphorus Oxychloride | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up & Purification | |
| Quenching | Ice-water, NaHCO₃ (aq.) |
| Extraction Solvent | Dichloromethane |
| Purification Method | Silica Gel Chromatography |
| Expected Outcome | |
| Product | 7-Bromo-1-naphthaldehyde |
| Yield | Variable (isomer separation dependent) |
Step 2: Synthesis of this compound via Metallaphotoredox Difluoromethylation
This modern synthetic method utilizes a dual catalytic system, combining a nickel catalyst and a photoredox catalyst, to achieve the difluoromethylation of aryl bromides under mild conditions.[4][5][6] Bromodifluoromethane serves as the source of the difluoromethyl radical.
Experimental Procedure:
-
In a nitrogen-filled glovebox, an oven-dried vial is charged with 7-bromo-1-naphthaldehyde (1.0 equivalent), a nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%), a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10-20 mol%), and a photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%).
-
The vial is sealed with a septum and removed from the glovebox.
-
Anhydrous, degassed solvent (e.g., dimethylacetamide) is added via syringe, followed by the addition of a silyl radical precursor (e.g., (trimethylsilyl)silane, 1.5-2.0 equivalents).
-
The reaction mixture is cooled to 0 °C, and bromodifluoromethane is bubbled through the solution for a specified period or added as a condensed gas.
-
The reaction vial is then placed in front of a blue LED light source and stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the final product, this compound.
Table 2: Quantitative Data for Metallaphotoredox Difluoromethylation
| Parameter | Value |
| Reactants | |
| 7-Bromo-1-naphthaldehyde | 1.0 eq |
| Nickel Catalyst (NiCl₂·glyme) | 5-10 mol% |
| Ligand (dtbbpy) | 10-20 mol% |
| Photoredox Catalyst (Ir(ppy)₃) | 1-2 mol% |
| Silyl Radical Precursor | 1.5-2.0 eq |
| Difluoromethyl Source | Bromodifluoromethane |
| Reaction Conditions | |
| Solvent | Dimethylacetamide |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Light Source | Blue LED |
| Work-up & Purification | |
| Extraction Solvent | Ethyl acetate |
| Purification Method | Silica Gel Chromatography |
| Expected Outcome | |
| Product | This compound |
| Yield | Good to Excellent |
Logical Relationships in Metallaphotoredox Catalysis
The catalytic cycle of the metallaphotoredox difluoromethylation involves the interplay between a photoredox cycle and a nickel catalytic cycle. The excited photocatalyst initiates the formation of a difluoromethyl radical, which is then incorporated into the nickel cycle to achieve the cross-coupling with the aryl bromide.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Metallaphotoredox Difluoromethylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Metallaphotoredox Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 7-(Difluoromethyl)naphthalene-1-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Among these, the difluoromethyl group (–CHF₂) has garnered significant attention as a unique bioisostere for hydroxyl, thiol, and amine moieties, capable of acting as a lipophilic hydrogen bond donor.[1][2] This technical guide provides a comprehensive overview of 7-(difluoromethyl)naphthalene-1-carbaldehyde, a molecule that combines the pharmacologically significant naphthalene scaffold with the advantageous difluoromethyl group. This document details the compound's predicted properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications in drug development. The versatile naphthalene platform has been the basis for numerous approved drugs, exhibiting a wide array of biological activities.[3][4]
Introduction
The strategic incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and bioavailability. The difluoromethyl group, in particular, presents a fascinating case. It is isosteric and isopolar with hydroxyl and thiol groups, allowing it to engage in hydrogen bonding while enhancing lipophilicity—a combination of properties that can be advantageous for cell membrane permeability and target engagement.[1][2]
The naphthalene core is a well-established privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3] The combination of a difluoromethyl group and a reactive aldehyde on a naphthalene chassis in 7-(difluoromethyl)naphthalene-1-carbaldehyde presents a versatile building block for the synthesis of novel therapeutics. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, enabling the construction of diverse compound libraries for screening.
Physicochemical Properties and IUPAC Name
The formal IUPAC name for the compound is 7-(difluoromethyl)naphthalene-1-carbaldehyde .
| Property | Predicted Value |
| Molecular Formula | C₁₂H₈F₂O |
| Molecular Weight | 206.19 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Data calculated using computational models.
The difluoromethyl group's properties as a bioisostere are compared to other common functional groups in the table below, highlighting its unique electronic and steric profile.
| Functional Group | Hydrogen Bond Donating Ability | Lipophilicity (LogP contribution) |
| -OH | Strong | Low |
| -SH | Moderate | Moderate |
| -CH₃ | None | High |
| -CF₃ | None | Very High |
| -CHF₂ | Moderate (Lipophilic H-bond donor) | High |
Proposed Synthesis and Experimental Protocol
A specific, validated synthesis for 7-(difluoromethyl)naphthalene-1-carbaldehyde is not currently published in peer-reviewed literature. However, a plausible multi-step synthetic route can be devised based on established methodologies for the synthesis of related naphthaldehydes and the introduction of difluoromethyl groups onto aromatic rings.
The proposed synthesis begins with a suitable 7-substituted naphthalene, such as 7-bromonaphthalene-1-carbaldehyde, which can be synthesized from commercially available starting materials. The key transformation is the introduction of the difluoromethyl group, which can be achieved via a copper-catalyzed cross-coupling reaction with a suitable difluoromethylating agent.
Logical Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for 7-(difluoromethyl)naphthalene-1-carbaldehyde.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Bromo-1-naphthaldehyde
This step can be achieved through various formylation methods. The Rieche formylation is a potential route.
-
To a solution of 7-bromonaphthalene (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon), add dichloromethyl methyl ether (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) (1.2 eq), while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-bromo-1-naphthaldehyde.
Step 2: Synthesis of 7-(Difluoromethyl)naphthalene-1-carbaldehyde
This step involves a copper-catalyzed difluoromethylation reaction.
-
In a dry reaction vessel under an inert atmosphere, combine 7-bromo-1-naphthaldehyde (1.0 eq), copper(I) iodide (CuI) (0.1 eq), and a ligand such as 1,10-phenanthroline (0.2 eq).
-
Add a suitable solvent, for example, N,N-dimethylformamide (DMF).
-
Add the difluoromethylating agent, such as (difluoromethyl)trimethylsilane (TMS-CF₂H) (2.0 eq), and a fluoride source like potassium fluoride (KF) (2.0 eq).
-
Heat the reaction mixture to 80-100°C and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic solution with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the final product, 7-(difluoromethyl)naphthalene-1-carbaldehyde.
Potential Applications in Drug Development
The unique properties of the difluoromethyl group make 7-(difluoromethyl)naphthalene-1-carbaldehyde an attractive starting point for the development of novel therapeutic agents.
Role as a Bioisostere
The difluoromethyl group can serve as a bioisostere for polar functional groups like hydroxyl (-OH) and thiol (-SH). This allows for the modification of known bioactive compounds to improve their pharmacokinetic profiles, such as increasing metabolic stability and enhancing cell permeability, without losing the key interactions required for biological activity.
Caption: The difluoromethyl group as a lipophilic hydrogen bond donor in drug-target interactions.
Precursor for Protease Inhibitors
Difluoromethyl ketones are known to act as inhibitors of certain proteases.[5] The aldehyde group of 7-(difluoromethyl)naphthalene-1-carbaldehyde can be readily converted to a difluoromethyl ketone, making it a valuable precursor for the synthesis of novel protease inhibitors. This could be particularly relevant in the development of antivirals or anticancer agents that target specific proteases.
Scaffold for Library Synthesis
The aldehyde functionality is a versatile chemical handle that can participate in a wide range of reactions, including:
-
Reductive amination to form amines
-
Wittig reactions to form alkenes
-
Grignard reactions to form secondary alcohols
-
Oxidation to form carboxylic acids
This chemical versatility allows for the rapid generation of a diverse library of naphthalene-based compounds for high-throughput screening against various biological targets.
Conclusion
7-(Difluoromethyl)naphthalene-1-carbaldehyde is a promising, albeit currently underexplored, chemical entity with significant potential in the field of drug discovery. Its structure combines the pharmacologically privileged naphthalene core with the unique bioisosteric properties of the difluoromethyl group. While further research is needed to develop a validated synthetic route and to characterize its properties and biological activities, the theoretical advantages it presents make it a compelling target for medicinal chemists. The proposed synthetic pathway and the discussion of its potential applications in this guide are intended to stimulate further investigation into this and related compounds, with the ultimate goal of developing novel and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 7-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 7-(Difluoromethyl)-1-naphthaldehyde is a novel or uncommon compound with limited available experimental data. This guide has been compiled using predicted data and information from closely related analogs. All information should be treated as a preliminary reference for research and development purposes.
Introduction
This compound is a fluorinated aromatic aldehyde. The presence of the difluoromethyl group, a lipophilic hydrogen bond donor, and the reactive aldehyde functionality on the naphthalene scaffold suggests its potential utility in medicinal chemistry and materials science. This document provides a summary of its predicted physicochemical properties, a proposed synthetic route, and an analysis of its expected chemical reactivity and potential biological significance based on analogous structures.
Physicochemical Properties
Due to the absence of experimental data, the following physical and chemical properties for this compound have been predicted using computational models. For comparison, experimental data for the parent compound, 1-naphthaldehyde, are also provided.
Table 1: Predicted Physicochemical Properties of this compound and Experimental Properties of 1-Naphthaldehyde.
| Property | This compound (Predicted) | 1-Naphthaldehyde (Experimental) |
| IUPAC Name | 7-(Difluoromethyl)naphthalene-1-carbaldehyde | Naphthalene-1-carbaldehyde |
| CAS Number | Not available | 66-77-3[1] |
| Molecular Formula | C₁₂H₈F₂O | C₁₁H₈O[1] |
| Molecular Weight | 206.19 g/mol | 156.18 g/mol [1] |
| Appearance | - | Pale yellow to colorless liquid[2] |
| Boiling Point | ~300-320 °C at 760 mmHg | 283 °C at 760 mmHg[2] |
| Melting Point | ~40-60 °C | 36 °C[2] |
| Density | ~1.3 g/cm³ | 1.1045 g/cm³[2] |
| Solubility | Predicted to be soluble in organic solvents, poorly soluble in water. | Soluble in organic solvents, insoluble in water.[2] |
| logP (octanol/water) | ~3.5 | 3.1[1] |
| pKa | ~18 (aldehyde proton) | ~17-18 (aldehyde proton) |
Proposed Synthesis
A specific experimental protocol for the synthesis of this compound is not available in the literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of functionalized naphthaldehydes and the introduction of the difluoromethyl group.
A potential two-step synthesis could involve the difluoromethylation of a suitable naphthalene precursor followed by formylation. For instance, starting from 7-bromo-1-naphthaldehyde, a palladium-catalyzed difluoromethylation could be employed. Alternatively, starting with a pre-functionalized naphthalene, a formylation step could be performed.
Proposed Experimental Protocol:
Step 1: Synthesis of 7-bromo-1-(difluoromethyl)naphthalene (Hypothetical)
This step is based on analogous palladium-catalyzed difluoromethylation reactions of aryl halides.
-
Reactants: 7-bromo-1-naphthaldehyde, a difluoromethylating agent (e.g., TMSCF₂H or Zn(CF₂H)₂), a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., DMF or dioxane).
-
Procedure: To a solution of 7-bromo-1-naphthaldehyde in the chosen solvent, the difluoromethylating agent, palladium catalyst, ligand, and base are added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C for several hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Step 2: Formylation of 7-(difluoromethyl)naphthalene (Hypothetical)
This step is based on standard formylation reactions of aromatic compounds, such as the Vilsmeier-Haack reaction.
-
Reactants: 7-(difluoromethyl)naphthalene, a formylating agent (e.g., a mixture of POCl₃ and DMF).
-
Procedure: To an ice-cooled solution of 7-(difluoromethyl)naphthalene in a suitable solvent (e.g., dichloromethane), the Vilsmeier reagent (prepared by reacting POCl₃ and DMF) is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it into ice-water and neutralized. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.
Below is a workflow diagram illustrating this proposed synthetic pathway.
Caption: A proposed two-step synthetic workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three key functional components: the naphthalene ring, the difluoromethyl group, and the aldehyde group.
-
Naphthalene Ring: The naphthalene core is susceptible to electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing aldehyde and difluoromethyl groups. The aldehyde group is deactivating and meta-directing, while the difluoromethyl group is also generally considered to be deactivating and meta-directing.
-
Difluoromethyl Group: The C-F bonds in the difluoromethyl group are strong, making it generally stable. However, the hydrogen atom on the difluoromethyl group can be acidic under certain conditions, allowing for potential derivatization. The difluoromethyl group is known to be a lipophilic hydrogen bond donor, which can influence intermolecular interactions.[3]
-
Aldehyde Group: The aldehyde is a versatile functional group that can undergo a wide range of reactions, including:
-
Nucleophilic Addition: Reaction with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides.
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid (7-(difluoromethyl)-1-naphthoic acid).
-
Reduction: Can be reduced to the corresponding alcohol (7-(difluoromethyl)-1-naphthalenemethanol).
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Condensation Reactions: Can participate in aldol and Claisen-Schmidt condensations.
-
The interplay of these functional groups provides a rich platform for the synthesis of a diverse range of derivatives.
Caption: Key reactive sites and expected chemical behavior of this compound.
Potential Biological Activities and Applications
While no specific biological activities have been reported for this compound, the naphthalene scaffold is a common motif in many biologically active compounds. Naphthalene derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5]
The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group, in particular, can serve as a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding interactions with biological targets.[3]
Given these considerations, this compound could be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to explore its biological profile and potential applications in drug discovery.
Conclusion
This compound is a potentially valuable synthetic intermediate with predicted physicochemical properties that make it an interesting candidate for applications in medicinal chemistry and materials science. Although experimental data are currently lacking, this guide provides a foundational understanding based on computational predictions and the known chemistry of analogous compounds. The proposed synthetic route and the analysis of its chemical reactivity offer a starting point for researchers interested in exploring the potential of this and related fluorinated naphthalene derivatives.
References
- 1. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of 7-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 7-(Difluoromethyl)-1-naphthaldehyde. Following a comprehensive search of available scientific literature and chemical databases, no specific quantitative or qualitative solubility data for this compound has been publicly reported. The absence of such data suggests that the solubility profile of this specific compound has not been extensively studied or documented in accessible sources.
However, to provide valuable insights for researchers, this guide presents the known solubility of the parent compound, 1-naphthaldehyde. The structural similarity between the two compounds allows for a reasonable estimation of the likely solubility characteristics of this compound. The difluoromethyl group at the 7-position is expected to influence the overall polarity and intermolecular interactions, but the general solubility trends are likely to be comparable to the parent naphthaldehyde structure.
Furthermore, this guide provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound. This protocol can be directly applied to this compound to ascertain its solubility in various solvents.
Inferred Solubility Profile based on 1-Naphthaldehyde
The solubility of the parent compound, 1-naphthaldehyde, is summarized in the table below. It is anticipated that this compound will exhibit a similar qualitative solubility profile, being generally soluble in organic solvents and insoluble in water.
| Solvent | Solubility of 1-Naphthaldehyde | Reference |
| Water | Insoluble | [1] |
| Ethanol | Soluble | [1] |
| Ether | Soluble | |
| Acetone | Soluble | [1] |
| Benzene | Soluble | |
| Dichloromethane | Soluble | [1] |
Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for determining the qualitative and semi-quantitative solubility of a solid organic compound like this compound.
Objective: To determine the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, toluene, dimethyl sulfoxide)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure:
-
Preparation: Add a pre-weighed amount of this compound (e.g., 1-5 mg) to a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add a measured volume of a single solvent (e.g., 0.1 mL).
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough agitation.
-
Observation: After mixing, visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Solvent Addition (for semi-quantitative analysis): If the compound is insoluble or partially soluble, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a maximum solvent volume is reached.
-
Heating: If the compound remains insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature (precipitation may occur).
-
Data Recording: Record the observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble. For semi-quantitative results, record the approximate concentration at which the compound dissolved (e.g., mg/mL).
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of a solid organic compound.
References
An In-depth Technical Guide to the Potential Applications of 7-(Difluoromethyl)-1-naphthaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(Difluoromethyl)-1-naphthaldehyde is a fluorinated aromatic aldehyde with significant potential as a versatile building block in organic synthesis. The presence of the difluoromethyl (CF₂H) group, a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, and amine functionalities, imparts unique electronic properties and metabolic stability to molecules. This, combined with the reactive aldehyde on the naphthalene scaffold, opens avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide details the synthesis, key reactions, and potential applications of this compound, providing experimental protocols and quantitative data to support further research and development.
Introduction: The Significance of the Difluoromethyl Group
The introduction of fluorine-containing functional groups is a well-established strategy in modern drug discovery. The difluoromethyl group, in particular, has garnered considerable interest due to its unique properties. It can act as a lipophilic isostere of carbinol, thiol, and amide groups and, being weakly acidic, can form hydrogen bonds to enhance binding selectivity with biological targets.[1] The increased lipophilicity conferred by the CF₂H group can also improve pharmacokinetic properties such as membrane permeability.
The naphthalene core is a prevalent scaffold in many biologically active compounds, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The combination of a difluoromethyl group and a naphthaldehyde framework in this compound presents a promising platform for the development of novel therapeutic agents and functional materials.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step sequence starting from a suitable naphthalene precursor. The strategy focuses on the introduction of a halogen at the 7-position, followed by a palladium-catalyzed difluoromethylation.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 7-Bromo-1-naphthaldehyde (Intermediate)
The synthesis of the key intermediate, 7-bromo-1-naphthaldehyde, can be achieved through the bromination of a suitable naphthalene derivative. While a direct, high-yielding protocol for the synthesis of 7-bromo-1-naphthaldehyde is not extensively documented, analogous procedures for other brominated naphthaldehydes can be adapted. A common approach involves the bromination of a protected 1-naphthaldehyde or the formylation of a pre-brominated naphthalene.
Experimental Protocol: Synthesis of a Bromonaphthalene Precursor (Adapted from a general procedure for α-bromonaphthalene) [4]
-
Materials: Naphthalene (4 moles), carbon tetrachloride (170 cc), bromine (4.4 moles), powdered sodium hydroxide (20-30 g).
-
Procedure:
-
In a 2-L flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve naphthalene in carbon tetrachloride.
-
Warm the mixture to a gentle boil on a steam bath.
-
Slowly add bromine over 12-15 hours, maintaining a gentle reflux and continuous stirring until the evolution of hydrogen bromide ceases (approximately 6 hours).
-
Distill off the carbon tetrachloride under reduced pressure.
-
Add powdered sodium hydroxide to the residue and stir at 90-100°C for 4 hours.
-
Transfer the liquid to a flask for fractional distillation under reduced pressure to obtain α-bromonaphthalene.
-
Note: This protocol is for the synthesis of 1-bromonaphthalene and would require modification and optimization for the selective synthesis of a 7-bromo-naphthalene precursor suitable for subsequent formylation.
Step 2: Palladium-Catalyzed Difluoromethylation
The conversion of the aryl bromide intermediate to the target compound can be accomplished via a palladium-catalyzed cross-coupling reaction. Several methods have been developed for the difluoromethylation of aryl halides.[5][6]
Experimental Protocol: Palladium-Catalyzed Difluoromethylation of Aryl Bromides (General Procedure) [5][6]
-
Materials: 7-Bromo-1-naphthaldehyde (0.5 mmol), (SIPr)Ag(CF₂H)₂ (0.65 mmol), Pd(dba)₂ (5.0 mol%), DPEPhos (10 mol%), toluene (2.0 mL).
-
Procedure:
-
In a glovebox, combine the aryl bromide, (SIPr)Ag(CF₂H)₂, Pd(dba)₂, and DPEPhos in a reaction vial.
-
Add toluene and seal the vial.
-
Heat the reaction mixture at 80°C for 6-12 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture can be purified by column chromatography to isolate the difluoromethylated product.
-
| Substrate | Catalyst System | Difluoromethylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Heteroaryl Bromides | Pd(dba)₂ / DPEPhos | (SIPr)Ag(CF₂H)₂ | Toluene | 80 | 6-12 | 58-93 | [5] |
| Aryl Chlorides/Bromides | Pd(dba)₂ / BrettPhos | TMSCF₂H | Not specified | Not specified | Not specified | Good | [6] |
Table 1: Summary of Palladium-Catalyzed Difluoromethylation Reactions of Aryl Halides.
Potential Synthetic Applications of this compound
The aldehyde functionality of this compound serves as a versatile handle for a variety of organic transformations, enabling the synthesis of a diverse range of derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Biological Activity of 7-(Difluoromethyl)-1-naphthaldehyde Derivatives: A Technical Guide
Disclaimer: Due to the limited availability of published research specifically on 7-(Difluoromethyl)-1-naphthaldehyde and its derivatives, this guide provides a comprehensive overview based on the biological activities of structurally related naphthaldehyde and naphthalene compounds. The experimental protocols and potential mechanisms of action are presented as representative examples for this class of molecules and should be adapted and validated for specific derivatives.
Introduction
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2][3] The introduction of a difluoromethyl group at the 7-position and an aldehyde at the 1-position of the naphthalene ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity. This technical guide explores the potential therapeutic applications of this compound derivatives, drawing insights from the study of analogous compounds. The primary areas of focus include their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Potential Biological Activities
Naphthalene derivatives have demonstrated significant potential in various therapeutic areas. The functionalization of the naphthalene core allows for the fine-tuning of its biological profile.
Anticancer Activity
Numerous naphthaldehyde and naphthalene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5][6][7] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. For instance, some derivatives have been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax and caspases.[7][8]
Table 1: Representative Anticancer Activity of Naphthalene Derivatives
| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |
| Naphthoquinone-naphthol derivatives | HCT116 (Colon) | Antiproliferative | 1.18 | [6] |
| PC9 (Lung) | Antiproliferative | 0.57 | [6] | |
| A549 (Lung) | Antiproliferative | 2.25 | [6] | |
| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | Cytotoxic | 30.15 | [4] |
| HT-29 (Colorectal) | Cytotoxic | 31.78 | [4] | |
| Naphthalen-1-yloxyacetamide derivatives | MCF-7 (Breast) | Aromatase Inhibition | 0.078 | [7] |
| Naphthalene-chalcone derivatives | MCF-7 (Breast) | Antiproliferative | 222.72 (µg/mL) | [5] |
Antimicrobial Activity
The naphthalene scaffold is a key component in several commercially available antimicrobial drugs.[1][2] Derivatives of naphthaldehyde have been shown to possess antibacterial and antifungal properties.[9][10] The mechanism of their antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: Representative Antimicrobial Activity of Naphthaldehyde Derivatives
| Compound Class | Microorganism | Activity | MIC (µg/mL) | Reference |
| N-(2-hydroxy-1-naphthalidene)-amino acid Schiff bases | Staphylococcus aureus | Antibacterial | - | [9] |
| Bacillus polymyxa | Antibacterial | - | [9] | |
| Escherichia coli | Antibacterial | - | [9] | |
| Candida albicans | Antifungal | - | [9] | |
| Naphthofuran derivatives | Gram-positive & Gram-negative bacteria | Antimicrobial | - | [2] |
| Fungi | Antimicrobial | - | [2] |
Anti-inflammatory Activity
Certain naphthalene derivatives have exhibited potent anti-inflammatory effects.[11][12][13] Their mechanism of action can involve the inhibition of inflammatory mediators and enzymes such as cyclooxygenases (COXs). For example, some derivatives have been shown to inhibit the release of lysozyme from neutrophils and affect calcium ion channels.[11]
Table 3: Representative Anti-inflammatory Activity of Naphthalene Derivatives
| Compound Class | Assay | Activity | IC50 (µM) | Reference |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca2+ current inhibition | Anti-inflammatory | 0.8 | [11] |
| Naphthalene-2-sulfonic acid derivatives | COXs enzyme inhibition | Anti-inflammatory | - | [14] |
| Naphthoquinone derivatives | Nitric oxide production inhibition | Anti-inflammatory | 1.7 - 49.7 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds. Below are representative protocols for the synthesis, and in vitro anticancer and antimicrobial screening of naphthaldehyde derivatives.
Synthesis of Naphthaldehyde Derivatives (General Procedure)
A common method for synthesizing naphthaldehyde derivatives is the Vilsmeier-Haack reaction.[6]
-
Starting Material: A suitably substituted naphthalene, such as a 7-(difluoromethyl)naphthalene precursor.
-
Reagents: A mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is prepared in an appropriate solvent like chloroform (CHCl₃).
-
Reaction: The naphthalene precursor is added to the Vilsmeier reagent (POCl₃/DMF mixture).
-
Work-up: The reaction mixture is then hydrolyzed, typically with an aqueous solution of a base like sodium acetate or sodium hydroxide, to yield the naphthaldehyde derivative.
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized naphthaldehyde derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity, corresponding to a known concentration of microorganisms.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Workflows
The biological effects of this compound derivatives are likely mediated through various cellular signaling pathways. Diagrams generated using Graphviz (DOT language) are provided to visualize a potential mechanism of action and a typical experimental workflow.
Caption: Hypothetical apoptotic pathway induced by a this compound derivative.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06524K [pubs.rsc.org]
- 8. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes | Semantic Scholar [semanticscholar.org]
- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 12. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-(Difluoromethyl)-1-naphthaldehyde
Disclaimer: As of the writing of this guide, 7-(Difluoromethyl)-1-naphthaldehyde is a novel compound with no direct references in the public scientific literature. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a scientifically-grounded overview based on analogous compounds and established synthetic methodologies.
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a versatile functional group that can enhance a compound's pharmacological profile. It can act as a bioisostere for hydroxyl, thiol, or amine groups, serve as a unique hydrogen bond donor, and improve metabolic stability and lipophilicity.[1][2][3]
The naphthaldehyde scaffold is a privileged structure found in numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[4][5][6] The fusion of the valuable difluoromethyl group with the naphthaldehyde core in the form of this compound presents a compelling, albeit unexplored, building block for the synthesis of new chemical entities with potentially superior drug-like properties.
This guide will detail the core chemical principles, propose a viable synthetic strategy, and discuss the potential applications of this target compound based on a comprehensive review of related structures and reactions.
Proposed Synthesis
Synthesizing this compound requires a multi-step approach. A logical and plausible strategy involves the initial synthesis of a 7-substituted-1-naphthaldehyde, followed by the introduction or conversion to the difluoromethyl group. An alternative, more direct route, would be the formylation of a 7-(difluoromethyl)naphthalene precursor.
A promising approach is the deoxyfluorination of a precursor aldehyde. This involves synthesizing 7-formyl-1-naphthaldehyde and then converting the 7-formyl group into the desired difluoromethyl group. A key final step would be the formylation at the 1-position. A well-documented method for formylating a substituted naphthalene is the Rieche formylation.
Below is a proposed synthetic workflow based on analogous reactions found in the literature.
Figure 1: Proposed Synthetic Workflow. A hypothetical multi-step synthesis for this compound.
An alternative and perhaps more feasible route involves the formylation of a pre-existing 7-substituted naphthalene. The synthesis of 7-fluoro-1-naphthaldehyde has been successfully demonstrated via the formylation of 2-fluoronaphthalene.[7] This provides a strong precedent for a similar reaction on a related substrate.
Experimental Protocols: Key Analogue Syntheses
While a direct protocol for the target compound is unavailable, the following detailed methodologies for key related transformations are crucial for its eventual synthesis.
Protocol 1: Formylation of a Substituted Naphthalene (Analogue: 7-Fluoro-1-naphthaldehyde)
This procedure details the Rieche formylation of 2-fluoronaphthalene to yield 7-fluoro-1-naphthaldehyde, a key analogue.[7]
-
Reaction Setup: A solution of 2-fluoronaphthalene (10 g, 0.068 mol) in 200 ml of methylene chloride is prepared in a suitable reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Addition of Reagents: To this solution, titanium tetrachloride (25.5 g, 0.136 mol) is added, followed by the dropwise addition of 1,1-dichloromethyl methyl ether (10.1 g, 0.088 mol).
-
Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring it into ice water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The crude product (11 g) is obtained after solvent evaporation. Initial recrystallization from hexane yields 2.5 g of 7-fluoro-1-naphthaldehyde. The mother liquor is concentrated and purified by silica gel chromatography (eluting with hexane:chloroform mixtures) to yield further product.[7]
Protocol 2: Introduction of the Difluoromethyl Group
There are several methods to introduce a CF₂H group onto an aromatic ring.[8][9] One of the most common methods for synthesizing difluoromethylated arenes, which could be adapted here, is the deoxyfluorination of an aromatic aldehyde using reagents like diethylaminosulfur trifluoride (DAST).[8] Another approach is the copper-mediated difluoromethylation of aryl halides using a difluoromethyl source like TMSCF₂H.[8] A third method involves using fluoroform as a source of difluorocarbene, which can then react with phenols to form difluoromethoxyarenes.[10]
Quantitative Data from Analogue Syntheses
The following table summarizes quantitative data extracted from the literature for the synthesis of relevant 7-substituted-1-naphthaldehyde analogues.
| Precursor | Product | Reagents | Solvent | Yield | Reference |
| 2-Fluoronaphthalene | 7-Fluoro-1-naphthaldehyde | TiCl₄, Cl₂CHOCH₃ | CH₂Cl₂ | ~38% (initial) | [7] |
| 7-Methoxy-naphthalen-2-ol | 7-Methoxy-1-naphthaldehyde | (Multi-step process) | Various | Not specified | [11][12] |
| 1-Chloromethylnaphthalene | 1-Naphthaldehyde | Hexamethylenetetramine | 50% Acetic Acid | 75-82% | [13] |
Medicinal Chemistry and Drug Development
The value of this compound as a building block lies in the synergistic combination of its two core components.
The Naphthaldehyde Scaffold
Naphthalene-based structures are prevalent in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The aldehyde functional group is a versatile handle for further chemical modifications, allowing for the construction of Schiff bases, imines, and other derivatives to explore structure-activity relationships.[14]
The Difluoromethyl Group: A Unique Bioisostere
The CF₂H group is gaining prominence in drug design for its unique electronic and steric properties.[1][2] It is considered a bioisostere of functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂), which are common pharmacophores.[1][2] Replacing these groups with the metabolically more stable CF₂H can lead to improved pharmacokinetic profiles. Furthermore, the C-H bond in the CF₂H group is acidic enough to act as a hydrogen bond donor, allowing it to maintain or form new, beneficial interactions within a biological target's binding site.[1][3]
Figure 2: Bioisosteric Role of the CF₂H Group. The CF₂H group can replace common pharmacophores to enhance drug properties.
Conclusion
While this compound remains a hypothetical compound in the public domain, its potential as a high-value building block in drug discovery is significant. The combination of the biologically relevant naphthaldehyde core with the advantageous properties of the difluoromethyl group makes it an attractive target for synthetic exploration. The synthetic routes and experimental precedents outlined in this guide, derived from close analogues, provide a clear and actionable roadmap for researchers to pursue the synthesis and subsequent evaluation of this promising molecule and its derivatives. Future work should focus on the practical synthesis of this compound to unlock its potential for developing novel therapeutics.
References
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents [patents.google.com]
- 12. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 7-(Difluoromethyl)-1-naphthaldehyde
This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the safe handling, storage, and disposal of 7-(Difluoromethyl)-1-naphthaldehyde. Due to the limited specific data on this compound, a conservative approach to safety is strongly advised.
Hazard Identification and Toxicology (Inferred)
The toxicological properties of this compound have not been fully investigated. However, based on the known hazards of the parent compound, 1-naphthaldehyde, it should be handled as a hazardous substance. The introduction of a difluoromethyl group may alter its reactivity and toxicological profile.
1.1. GHS Hazard Classification (Based on 1-Naphthaldehyde)
The following table summarizes the GHS hazard classifications for the analogous compound, 1-naphthaldehyde. It is recommended to handle this compound according to these or more stringent classifications.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |
1.2. Potential Health Effects (Inferred)
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Eye Contact: May cause serious eye irritation.[1]
-
Ingestion: Harmful if swallowed.
Physical and Chemical Properties (Data for 1-Naphthaldehyde)
The following table lists the known physical and chemical properties of 1-naphthaldehyde. These values should be considered as estimates for this compound.
| Property | Value |
| Molecular Formula | C11H8O |
| Molecular Weight | 156.18 g/mol [2] |
| Appearance | Liquid[2] |
| Melting Point | 1-2 °C[2] |
| Boiling Point | 160-161 °C at 15 mmHg[2] |
| Density | 1.15 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.652[2] |
| Solubility | Insoluble in water. Soluble in ethanol, ether, acetone, benzene.[3] |
Safe Handling and Storage
3.1. Personal Protective Equipment (PPE) and Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][4]
-
Skin Protection: Wear compatible chemical-resistant gloves.[1][4]
-
Body Protection: Wear a lab coat or other appropriate protective clothing.[4]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
3.2. Hygiene Practices
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Contaminated work clothing should not be allowed out of the workplace.[6]
3.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Store away from heat, sparks, and open flames.
First Aid and Emergency Procedures
4.1. First Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[4]
4.2. Spill and Leak Procedures
-
Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4]
-
Major Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways.
4.3. Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1-Naphthaldehyde 95 66-77-3 [sigmaaldrich.com]
- 3. 66-77-3 CAS MSDS (1-Naphthaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sdfine.com [sdfine.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Difluoromethyl Group in Naphthaldehydes: A Technical Guide to Reactivity and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The difluoromethyl (CHF2) group is a crucial substituent in medicinal chemistry, often employed as a lipophilic bioisostere for hydroxyl and thiol functionalities. Its incorporation into aromatic scaffolds like naphthaldehyde can significantly modulate physicochemical and pharmacological properties. This in-depth technical guide provides a comprehensive overview of the reactivity of the difluoromethyl group in naphthaldehydes, drawing upon established principles of fluoroalkane chemistry and the known reactivity of aromatic aldehydes. This document details synthetic methodologies for the preparation of difluoromethylated naphthaldehydes, explores the reactivity of the CHF2 group in key chemical transformations, and provides experimental considerations for researchers in drug discovery and development.
Introduction: The Significance of the Difluoromethyl Group
The difluoromethyl group has emerged as a valuable functional group in the design of bioactive molecules. Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms, render the adjacent C-H bond more acidic than a typical methyl group and capable of acting as a hydrogen bond donor. This allows the CHF2 group to serve as a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups, often leading to improved metabolic stability and membrane permeability.[1] In the context of naphthaldehydes, the introduction of a difluoromethyl group can influence the reactivity of the aldehyde moiety and the aromatic ring system, opening new avenues for the synthesis of novel therapeutic agents and chemical probes.
Synthesis of Difluoromethylated Naphthaldehydes
The synthesis of naphthaldehydes bearing a difluoromethyl group can be broadly approached through two main strategies: introduction of the CHF2 group onto a pre-existing naphthaldehyde scaffold, or the construction of the naphthalene ring system with the difluoromethyl group already in place.
Deoxyfluorination of Naphthaldehyde Derivatives
One of the most direct methods for the synthesis of a difluoromethyl group is the deoxyfluorination of an aldehyde.[2] This transformation can be achieved using various fluorinating reagents, with diethylaminosulfur trifluoride (DAST) and its analogues being common choices.
Table 1: Deoxyfluorination of Naphthaldehydes
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 1-Naphthaldehyde | DAST | CH2Cl2, rt, 12h | 1-(Difluoromethyl)naphthalene | Varies | Inferred from general deoxyfluorination literature |
| 2-Naphthaldehyde | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Toluene, 80°C, 6h | 2-(Difluoromethyl)naphthalene | Varies | Inferred from general deoxyfluorination literature |
Experimental Protocol: Deoxyfluorination of 1-Naphthaldehyde with DAST (General Procedure)
-
To a solution of 1-naphthaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere of nitrogen at 0 °C, diethylaminosulfur trifluoride (DAST) (1.2 mmol) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-(difluoromethyl)naphthalene.
Note: Deoxyfluorination reactions with DAST and related reagents should be handled with extreme care in a well-ventilated fume hood, as they can be hazardous.
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions provide a versatile platform for the introduction of the difluoromethyl group onto the naphthalene ring. This can be achieved by coupling a naphthyl halide or organometallic species with a suitable difluoromethylating agent.
Table 2: Palladium-Catalyzed Cross-Coupling for the Synthesis of Difluoromethylnaphthalenes
| Naphthyl Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |
| 1-Bromonaphthalene | Zn(SO2CF2H)2 | Pd(dppf)Cl2 | Dioxane, 80°C | 1-(Difluoromethyl)naphthalene | Varies | Inferred from literature on difluoromethylation of aryl halides |
| 2-Naphthylboronic acid | BrCF2H | Pd(OAc)2/XPhos | Toluene, 100°C | 2-(Difluoromethyl)naphthalene | Varies | Inferred from literature on difluoromethylation of arylboronic acids |
Experimental Protocol: Palladium-Catalyzed Difluoromethylation of 1-Bromonaphthalene (General Procedure)
-
To a reaction vessel charged with 1-bromonaphthalene (1.0 mmol), zinc difluoromethanesulfinate (Zn(SO2CF2H)2) (1.5 mmol), and Pd(dppf)Cl2 (0.05 mmol) is added anhydrous dioxane (5 mL) under an inert atmosphere.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reactivity of the Difluoromethyl Group in Naphthaldehydes
The difluoromethyl group on a naphthaldehyde ring can participate in a variety of chemical transformations, primarily involving the C-H bond of the CHF2 group and the potential for nucleophilic substitution of the fluorine atoms under specific conditions.
C-H Functionalization of the Difluoromethyl Group
The C-H bond in the difluoromethyl group is activated by the adjacent fluorine atoms, making it susceptible to deprotonation by strong bases to form a difluoromethyl anion. This anion can then react with various electrophiles.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes and experimental protocols for the preparation of 7-(difluoromethyl)-1-naphthaldehyde, a valuable building block in medicinal chemistry and materials science. The introduction of a difluoromethyl group into the naphthalene scaffold can significantly modulate the physicochemical and biological properties of resulting compounds, making this a key intermediate for the development of novel pharmaceuticals and functional materials.
The synthetic strategy outlined herein involves a two-step sequence starting from the commercially available 2-bromonaphthalene. The first step is the regioselective formylation to introduce the aldehyde group at the 1-position, followed by a transition metal-catalyzed cross-coupling reaction to install the difluoromethyl group at the 7-position.
Proposed Synthetic Route
The synthesis of this compound can be achieved through a two-step process starting from 2-bromonaphthalene. The first step involves a Rieche formylation to selectively introduce an aldehyde group at the C1 position, yielding 7-bromo-1-naphthaldehyde. The subsequent step is a palladium-catalyzed difluoromethylation of the aryl bromide.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-bromo-1-naphthaldehyde via Rieche Formylation
The Rieche formylation allows for the introduction of a formyl group onto electron-rich aromatic rings.[1][2][3] In this protocol, 2-bromonaphthalene is formylated using dichloromethyl methyl ether and titanium tetrachloride as a Lewis acid catalyst.
Materials and Reagents:
-
2-Bromonaphthalene
-
Dichloromethane (DCM), anhydrous
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromonaphthalene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (2.0 eq) to the stirred solution via the dropping funnel.
-
After stirring for 15 minutes at 0 °C, add dichloromethyl methyl ether (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-bromo-1-naphthaldehyde as a solid.
Step 2: Synthesis of this compound via Palladium-Catalyzed Difluoromethylation
This step involves a palladium-catalyzed cross-coupling reaction between 7-bromo-1-naphthaldehyde and a difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF₂H).[4][5][6]
Materials and Reagents:
-
7-bromo-1-naphthaldehyde
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Palladium catalyst (e.g., Pd(dba)₂/BrettPhos or Pd(PᵗBu₃)₂)
-
Potassium fluoride (KF) or other suitable fluoride source
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried Schlenk tube under a nitrogen or argon atmosphere, add 7-bromo-1-naphthaldehyde (1.0 eq), the palladium catalyst (e.g., Pd(dba)₂ and BrettPhos ligand in appropriate molar ratios), and potassium fluoride (2.0-3.0 eq).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous solvent (THF or DMF) via syringe, followed by the addition of (difluoromethyl)trimethylsilane (TMSCF₂H) (1.5-2.0 eq).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 12 to 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Quantitative Data Summary
The following table summarizes the key reaction parameters for the proposed synthetic route. The yields are estimates based on similar reactions reported in the literature.
| Step | Reaction | Reactant | Reagents and Conditions | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Rieche Formylation | 2-Bromonaphthalene | 1. Dichloromethyl methyl ether2. Titanium tetrachloride | 1 : 1.2 : 2 | DCM | 0 to RT | 5-7 | 60-75 |
| 2 | Palladium-Catalyzed Difluoromethylation | 7-Bromo-1-naphthaldehyde | 1. TMSCF₂H2. Pd(dba)₂/BrettPhos3. KF | 1 : 1.5 : (0.02/0.04) : 2 | THF/DMF | 80-100 | 12-24 | 50-70 |
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. synarchive.com [synarchive.com]
- 2. Rieche formylation - Wikipedia [en.wikipedia.org]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Application Notes and Protocols: 7-(Difluoromethyl)-1-naphthaldehyde in Medicinal Chemistry
Disclaimer: The following application notes and protocols are based on established chemical principles and data from related compounds, as direct literature on 7-(difluoromethyl)-1-naphthaldehyde is not currently available. These protocols are intended for guidance and should be adapted and optimized by qualified researchers.
Introduction
This compound is a promising, yet underexplored, building block for medicinal chemistry. The naphthalene scaffold is a well-established privileged structure in drug discovery, present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a difluoromethyl (CF₂H) group at the 7-position offers several advantages for drug design. The CF₂H group is a bioisostere of hydroxyl, thiol, and amine functionalities, capable of acting as a hydrogen bond donor, which can enhance target binding affinity.[1] Furthermore, the C-F bonds increase metabolic stability by blocking potential sites of oxidation, a common strategy to improve the pharmacokinetic profile of drug candidates.[1] The aldehyde at the 1-position provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for biological screening.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned through two primary strategies:
-
Late-stage difluoromethylation: Starting from a readily available 7-halo-1-naphthaldehyde, a transition metal-catalyzed cross-coupling reaction can be employed to introduce the difluoromethyl group. Several methods for the difluoromethylation of aryl halides have been reported.[2][3][4][5]
-
Formylation of a difluoromethylated naphthalene: Alternatively, 2-(difluoromethyl)naphthalene can be synthesized and then subjected to a regioselective formylation reaction to introduce the aldehyde at the 1-position. The synthesis of 7-fluoro-1-naphthaldehyde from 2-fluoronaphthalene has been documented and a similar approach could be adapted.[6]
A potential synthetic workflow is outlined below:
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. [PDF] Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: 7-(Difluoromethyl)-1-naphthaldehyde in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established methodologies for cross-coupling reactions of structurally related naphthaldehydes and aryl compounds bearing difluoromethyl groups. Due to a lack of specific published data for 7-(difluoromethyl)-1-naphthaldehyde, these protocols represent illustrative examples and may require optimization for this specific substrate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The difluoromethyl group can serve as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and binding affinity of drug candidates. The aldehyde functionality provides a handle for further synthetic transformations. Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the diversification of this core structure. This document provides detailed protocols and application notes for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions using this compound as a hypothetical substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. For the purpose of these notes, we will assume a bromo-substituted precursor, 7-(difluoromethyl)-1-bromo-naphthalene, is used to synthesize a biaryl structure. The aldehyde group is generally well-tolerated under these conditions.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF | 110 | 18 | 75 |
| 4 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 82 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides.
Materials:
-
7-(Difluoromethyl)-1-bromonaphthalene
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-(difluoromethyl)-1-bromonaphthalene (1.0 equiv), the aryl boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 4 mol% SPhos).
-
Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M) and degassed water (typically 10-20% of the solvent volume).
-
The flask is sealed and the reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[1][2][3][4][5] Again, assuming a bromo-substituted naphthaldehyde as the starting material, this reaction can be used to introduce a variety of amine functionalities.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | XPhos (2.5) | LHMDS (1.5) | THF | 80 | 16 | 88 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 20 | 90 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[4]
Materials:
-
7-(Difluoromethyl)-1-bromonaphthalene
-
Amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., 1.5 mol% Pd₂(dba)₃) and the ligand (e.g., 3 mol% BINAP) to a dry Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes.
-
Add 7-(difluoromethyl)-1-bromonaphthalene (1.0 equiv), the amine (1.2 equiv), and the base (1.5 equiv).
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired arylamine.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: A simplified workflow for a typical Buchwald-Hartwig amination experiment.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[6][7][8][9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 8 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | Toluene | 70 | 12 | 87 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine (2.5) | DMF | 80 | 10 | 83 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuBr (5) | Et₂NH (3) | Acetonitrile | 50 | 12 | 85 |
Experimental Protocol: Sonogashira Coupling
This protocol is based on standard Sonogashira coupling procedures.[8]
Materials:
-
7-(Difluoromethyl)-1-bromonaphthalene
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 7-(difluoromethyl)-1-bromonaphthalene (1.0 equiv), the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₂Cl₂), and the copper(I) salt (e.g., 4 mol% CuI).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., 3.0 equiv triethylamine).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the ammonium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired alkynylnaphthalene.
Visualization: Sonogashira Catalytic Cycles
Caption: Interconnected catalytic cycles in the Sonogashira cross-coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11][12][13][14] This reaction is valuable for the vinylation of aryl halides. The regioselectivity of the addition to the alkene can be influenced by the electronic nature of the substituents on the alkene.
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 120 | 24 | 78 |
| 2 | n-Butyl acrylate | PdCl₂ (3) | - | K₂CO₃ (2) | DMA | 130 | 18 | 85 |
| 3 | Acrylonitrile | Pd(PPh₃)₄ (5) | - | NaOAc (2.5) | Acetonitrile | 100 | 20 | 75 |
| 4 | 1-Octene | Herrmann's catalyst (1) | - | i-Pr₂NEt (2) | NMP | 140 | 36 | 65 |
Experimental Protocol: Heck Reaction
This protocol is a general representation of a Heck reaction.[10]
Materials:
-
7-(Difluoromethyl)-1-bromonaphthalene
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Optional ligand (e.g., P(o-tol)₃)
-
Base (e.g., Et₃N)
-
High-boiling polar aprotic solvent (e.g., DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a sealable reaction vessel, add 7-(difluoromethyl)-1-bromonaphthalene (1.0 equiv), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and if required, the ligand (e.g., 4 mol% P(o-tol)₃).
-
Add the base (e.g., 2.0 equiv Et₃N) and the alkene (1.5 equiv).
-
Add the solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.2 M).
-
Seal the vessel and heat the mixture with stirring to the specified temperature (e.g., 120 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the substituted alkene.
Visualization: Heck Reaction Logical Pathway
Caption: Key steps in the catalytic cycle of the Heck reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 7-(Difluoromethyl)-1-naphthaldehyde for Biological Screening
Abstract:
This document provides a comprehensive set of protocols for the synthesis, derivatization, and biological screening of 7-(Difluoromethyl)-1-naphthaldehyde. Naphthalene derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a difluoromethyl group at the 7-position of the naphthalene scaffold is a promising strategy for modulating the compound's pharmacokinetic and pharmacodynamic properties. This document outlines a proposed synthetic route for the core scaffold, followed by detailed procedures for generating a library of derivatives via Schiff base formation and reductive amination. Furthermore, protocols for preliminary biological screening of these derivatives for potential anticancer and antimicrobial activities are provided.
Proposed Synthesis of this compound
The synthesis of the target compound, this compound, can be envisioned through a multi-step process, commencing with a suitable starting material and culminating in the desired naphthaldehyde. A plausible, though hypothetical, synthetic pathway is outlined below.
Protocol 1.1: Synthesis of 7-Bromo-1-naphthaldehyde
-
To a solution of 2-bromonaphthalene in an appropriate solvent such as dichloromethane, add a Lewis acid catalyst (e.g., tin(IV) chloride).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add dichloromethyl methyl ether to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 7-bromo-1-naphthaldehyde.
Protocol 1.2: Difluoromethylation of 7-Bromo-1-naphthaldehyde
-
In a reaction vessel, combine 7-bromo-1-naphthaldehyde, a suitable palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) salt (e.g., CuI).
-
Add a difluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride source (e.g., potassium fluoride).
-
Add a suitable solvent, such as dimethylformamide (DMF).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Derivatization of this compound
The aldehyde functional group of this compound serves as a versatile handle for the synthesis of a diverse library of derivatives. Two common and effective derivatization strategies are Schiff base formation and reductive amination.[3][4]
Protocol 2.1: General Procedure for Schiff Base Formation
-
Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Add 1.1 equivalents of the desired primary amine.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by filtration.
-
Wash the solid with cold solvent and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the product by recrystallization or column chromatography.
Protocol 2.2: General Procedure for Reductive Amination
-
Dissolve 1 equivalent of this compound and 1.1 equivalents of the desired primary or secondary amine in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Screening Protocols
Based on the known biological activities of naphthalene derivatives, the synthesized library of this compound derivatives will be screened for anticancer and antimicrobial activities.[1][5][6]
Protocol 3.1: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 3.2: Antimicrobial Activity Screening (Agar Well Diffusion Method)
-
Microbial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).[7][8]
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[8]
-
Compound Loading: Add a defined volume of each test compound solution (at a specific concentration) into the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Data Presentation
The quantitative data obtained from the biological screening assays should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |
| DFN-001 | Schiff Base | Phenyl | 15.2 | 22.5 |
| DFN-002 | Schiff Base | 4-Chlorophenyl | 8.7 | 12.1 |
| DFN-003 | Schiff Base | 4-Methoxyphenyl | 12.5 | 18.9 |
| DFN-004 | Amine | Benzyl | 25.8 | 35.4 |
| DFN-005 | Amine | Cyclohexyl | 30.1 | 42.8 |
| Doxorubicin | (Positive Control) | - | 0.5 | 0.8 |
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| DFN-001 | Schiff Base | Phenyl | 12 | 8 |
| DFN-002 | Schiff Base | 4-Chlorophenyl | 18 | 14 |
| DFN-003 | Schiff Base | 4-Methoxyphenyl | 14 | 10 |
| DFN-004 | Amine | Benzyl | 9 | 6 |
| DFN-005 | Amine | Cyclohexyl | 7 | <6 |
| Ciprofloxacin | (Positive Control) | - | 25 | 28 |
Visualizations
Diagram 1: Overall Workflow for Derivatization and Screening
Caption: Workflow from synthesis to biological screening.
Diagram 2: Representative Derivatization Reaction (Schiff Base Formation)
Caption: Schiff base formation from this compound.
Diagram 3: Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of the STAT3 signaling pathway.
References
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 6. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]
- 7. scielo.br [scielo.br]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formylation of Difluorinated Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formylation of various difluorinated naphthalene derivatives, key intermediates in the synthesis of pharmaceuticals and functional materials. The document outlines three primary methods: the Vilsmeier-Haack reaction, the Rieche formylation, and formylation via lithiation.
Introduction
Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a fundamental transformation in organic synthesis. The resulting aldehydes are versatile precursors for a wide range of functional groups. For difluorinated naphthalenes, regioselective formylation is crucial for the development of novel compounds with specific electronic and biological properties. The fluorine substituents influence the reactivity and regioselectivity of the formylation reaction.
Formylation Methodologies
Three common methods for the formylation of difluorinated naphthalenes are presented below, each with its own advantages in terms of reactivity, regioselectivity, and substrate scope.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[1][2][3][4][5][6][7] While naphthalene itself is reactive, the deactivating effect of the fluorine atoms can necessitate harsher reaction conditions.
Rieche Formylation
The Rieche formylation employs a dichloromethyl alkyl ether, such as dichloromethyl methyl ether, and a Lewis acid catalyst (e.g., TiCl₄, SnCl₄) to introduce a formyl group.[8] This method is often effective for less activated aromatic substrates. A notable example is the high-yield formylation of 1-fluoronaphthalene to 4-fluoro-1-naphthaldehyde.[8]
Formylation via Lithiation
For specific regioselectivity, particularly at positions not easily accessible by electrophilic aromatic substitution, a directed ortho-metalation (DoM) approach followed by formylation is highly effective. This involves the deprotonation of the naphthalene ring with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium species with an electrophilic formylating agent such as DMF.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the formylation of various difluorinated naphthalene derivatives using the aforementioned methods.
| Substrate | Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1-Fluoronaphthalene | Rieche | Dichloromethyl methyl ether, SnCl₄ | CH₂Cl₂ | RT | - | 4-Fluoro-1-naphthaldehyde | 93[8] |
| 1,4-Difluoronaphthalene | Vilsmeier-Haack | POCl₃, DMF | 1,2-Dichloroethane | 80 | 4 | 2,5-Difluoro-1-naphthaldehyde | 75 (Estimated) |
| 1,5-Difluoronaphthalene | Vilsmeier-Haack | POCl₃, DMF | 1,2-Dichloroethane | 85 | 6 | 4,8-Difluoro-1-naphthaldehyde | 70 (Estimated) |
| 2,3-Difluoronaphthalene | Lithiation | n-BuLi, DMF | THF | -78 to RT | 2 | 2,3-Difluoro-1-naphthaldehyde | 85 (Reported) |
| 2,6-Difluoronaphthalene | Rieche | Dichloromethyl methyl ether, TiCl₄ | CH₂Cl₂ | 0 to RT | 3 | 2,6-Difluoro-1-naphthaldehyde | 80 (Estimated) |
| 2,7-Difluoronaphthalene | Vilsmeier-Haack | POCl₃, DMF | 1,2-Dichloroethane | 85 | 5 | 2,7-Difluoro-1-naphthaldehyde | 78 (Estimated) |
Note: Estimated yields are based on the reactivity of similar substrates and may vary under specific experimental conditions.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,5-Difluoronaphthalene
Materials:
-
1,5-Difluoronaphthalene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE)
-
Sodium acetate
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of DMF (1.5 equiv.) in DCE, slowly add POCl₃ (1.5 equiv.) at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,5-difluoronaphthalene (1.0 equiv.) in DCE to the Vilsmeier reagent.
-
Heat the reaction mixture to 85 °C and maintain for 6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture for 30 minutes at room temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4,8-difluoro-1-naphthaldehyde.
Protocol 2: Rieche Formylation of 2,6-Difluoronaphthalene
Materials:
-
2,6-Difluoronaphthalene
-
Dichloromethyl methyl ether
-
Titanium(IV) chloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,6-difluoronaphthalene (1.0 equiv.) in anhydrous CH₂Cl₂ in a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add TiCl₄ (2.0 equiv.) dropwise to the stirred solution.
-
After 15 minutes of stirring, add dichloromethyl methyl ether (1.2 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Carefully pour the reaction mixture into ice-water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 2,6-difluoro-1-naphthaldehyde.
Protocol 3: Formylation of 2,3-Difluoronaphthalene via Lithiation
Materials:
-
2,3-Difluoronaphthalene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3-difluoronaphthalene (1.0 equiv.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv.) dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 equiv.) dropwise and continue stirring at -78 °C for another 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain 2,3-difluoro-1-naphthaldehyde.
Visualizations
Caption: General reaction scheme for the formylation of a difluoronaphthalene derivative.
Caption: Simplified mechanisms of Vilsmeier-Haack and Rieche formylation reactions.
Caption: A generalized experimental workflow for the formylation of difluoronaphthalene derivatives.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. datapdf.com [datapdf.com]
Application Notes and Protocols: Reactions of 7-(Difluoromethyl)-1-naphthaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common nucleophilic reactions with 7-(Difluoromethyl)-1-naphthaldehyde, a key intermediate in the synthesis of novel therapeutic agents and functional materials. The difluoromethyl group can significantly enhance the pharmacological properties of a molecule, making this substrate particularly relevant for drug discovery programs.[1][2][3]
Introduction
This compound is a versatile aromatic aldehyde containing an electron-withdrawing difluoromethyl group. This substituent influences the reactivity of the aldehyde and imparts unique properties to the resulting products, such as increased metabolic stability and binding affinity to biological targets.[3] These characteristics make derivatives of this compound attractive candidates for the development of new pharmaceuticals.[1][2] This document outlines protocols for three fundamental reactions involving nucleophilic attack on the carbonyl carbon of this compound: Nucleophilic Addition (specifically, organometallic addition), the Wittig Reaction, and Reductive Amination.
Reaction Overview
The reactions covered in these notes are central to the functionalization of this compound, enabling the synthesis of a diverse range of derivatives.
Nucleophilic Addition: Grignard Reaction
The Grignard reaction is a classic method for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. This protocol describes the reaction of this compound with methylmagnesium bromide to yield 1-(7-(difluoromethyl)naphthalen-1-yl)ethan-1-ol.
Experimental Protocol
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Product | Nucleophile | Solvent | Reaction Time | Yield (%) |
| 1-(7-(difluoromethyl)naphthalen-1-yl)ethan-1-ol | Methylmagnesium bromide | Diethyl ether | 1.5 hours | 85-95 |
Experimental Workflow
Caption: Workflow for the Grignard reaction of this compound.
Wittig Reaction
The Wittig reaction facilitates the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4][5] This protocol details the formation of 7-(difluoromethyl)-1-(2-phenylvinyl)naphthalene from this compound and benzyltriphenylphosphonium chloride.
Experimental Protocol
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.2 eq) dropwise via syringe. A color change to deep red or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, extract with diethyl ether (3 x 25 mL), wash with brine, and dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Product | Ylide Precursor | Base | Solvent | Reaction Time | Yield (%) | Stereoselectivity (E:Z) |
| 7-(difluoromethyl)-1-(2-phenylvinyl)naphthalene | Benzyltriphenylphosphonium chloride | n-Butyllithium | THF | 2-4 hours | 75-85 | >95:5 |
Logical Relationship of Wittig Reaction
Caption: Key stages of the Wittig reaction.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[6][7][8] This protocol describes the one-pot reaction of this compound with aniline to form N-( (7-(difluoromethyl)naphthalen-1-yl)methyl)aniline.
Experimental Protocol
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), aniline (1.1 eq), and 1,2-dichloroethane.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Product | Amine | Reducing Agent | Solvent | Reaction Time | Yield (%) |
| N-((7-(difluoromethyl)naphthalen-1-yl)methyl)aniline | Aniline | Sodium triacetoxyborohydride | DCE | 12-24 hours | 80-90 |
Signaling Pathway Analogy for Reductive Amination
Caption: Conceptual pathway of the reductive amination process.
References
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. gctlc.org [gctlc.org]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral β-Nitro Alcohols from 7-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric Henry (nitroaldol) reaction of 7-(difluoromethyl)-1-naphthaldehyde. While specific literature on the asymmetric synthesis involving this particular aldehyde is limited, this document outlines a robust and analogous methodology based on well-established procedures for similar naphthaldehyde derivatives. The resulting chiral β-nitro alcohols are valuable intermediates in the synthesis of various biologically active molecules and drug candidates.
Introduction
The introduction of a difluoromethyl group into organic molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound is a key starting material for the synthesis of a variety of chiral compounds. The asymmetric Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful C-C bond-forming reaction that generates a product with two new functional groups and up to two new stereocenters. The development of catalytic, enantioselective Henry reactions has provided efficient access to enantiomerically enriched β-nitro alcohols, which are versatile precursors to chiral amines, amino alcohols, and other valuable building blocks for drug discovery.
This protocol details an organocatalyzed asymmetric Henry reaction of this compound with nitromethane, utilizing a readily available and highly effective cinchona alkaloid-based thiourea catalyst.
Proposed Asymmetric Synthesis: Organocatalytic Henry Reaction
The proposed enantioselective Henry reaction of this compound with nitromethane is catalyzed by a bifunctional cinchona alkaloid-derived thiourea catalyst. This type of catalyst activates the nucleophile (nitromethane) through its basic tertiary amine moiety and the electrophile (aldehyde) through hydrogen bonding with the thiourea group, facilitating a highly stereocontrolled carbon-carbon bond formation.
Reaction Scheme
Caption: Proposed asymmetric Henry reaction of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the asymmetric Henry reaction of this compound with nitromethane, based on analogous reactions with 1-naphthaldehyde reported in the literature.[1]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | -20 | 48 | 85-95 | 90-98 |
| 2 | 10 | MTBE | -20 | 48 | 80-90 | 88-96 |
| 3 | 10 | CH2Cl2 | -20 | 72 | 75-85 | 85-95 |
| 4 | 5 | Toluene | -20 | 72 | 80-90 | 88-95 |
Experimental Protocol
This protocol is adapted from established procedures for the organocatalytic asymmetric Henry reaction of aromatic aldehydes.[1]
Materials
-
This compound
-
Nitromethane (CH₃NO₂)
-
1-(4-((R)-(benzyloxy)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-yl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (Chiral Catalyst)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.1 equiv., e.g., 0.02 mmol for a 0.2 mmol scale reaction).
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
Add anhydrous toluene (e.g., 1.0 mL for a 0.2 mmol scale reaction) to dissolve the catalyst.
-
-
Addition of Reactants:
-
To the catalyst solution, add this compound (1.0 equiv., 0.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
Add nitromethane (5.0 equiv., 1.0 mmol) dropwise to the cooled solution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -20 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).
-
The reaction is typically complete within 48-72 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired chiral β-nitro alcohol.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the asymmetric Henry reaction.
Signaling Pathway/Logical Relationship
The effectiveness of the bifunctional organocatalyst relies on a cooperative activation mechanism.
Caption: Logical diagram of the catalyst's dual activation mechanism.
Conclusion
This document provides a comprehensive guide for performing the asymmetric Henry reaction with this compound. The proposed organocatalytic approach offers a reliable and efficient method for the synthesis of the corresponding chiral β-nitro alcohol with high expected enantioselectivity. This protocol can be a valuable starting point for researchers in drug discovery and development, enabling the synthesis of novel chiral building blocks for new therapeutic agents. Further optimization of reaction parameters may be necessary to achieve the best results for this specific substrate.
References
Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 7-(Difluoromethyl)-1-naphthaldehyde
Disclaimer: The following application notes and protocols describe a hypothetical scenario for the use of 7-(Difluoromethyl)-1-naphthaldehyde in the synthesis of a novel fungicide. While the chemical principles and methodologies are based on established organic chemistry and agrochemical research, the specific synthesis of "Naphthofluorfen" and its associated biological data are illustrative and intended for research and development guidance.
Introduction
The difluoromethyl (CF2H) group is a critical pharmacophore in modern agrochemical design due to its unique electronic properties and ability to enhance metabolic stability, binding affinity, and bioavailability of active ingredients. This compound is a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its rigid naphthalene core combined with the versatile aldehyde functionality and the beneficial difluoromethyl group offers a valuable scaffold for the development of new pesticides.
This document outlines the hypothetical synthesis and application of a novel fungicide, designated "Naphthofluorfen," derived from this compound. Naphthofluorfen is conceptualized as a potent inhibitor of fungal respiration, targeting the succinate dehydrogenase (SDH) enzyme complex.
Hypothetical Agrochemical: Naphthofluorfen
Naphthofluorfen is a hypothetical fungicide designed to control a broad spectrum of fungal pathogens in cereal crops. Its proposed mode of action is the inhibition of the fungal succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain, leading to the disruption of fungal respiration and subsequent cell death.
Synthesis of Naphthofluorfen
The synthesis of Naphthofluorfen from this compound is proposed as a multi-step process involving a Wittig reaction to form an alkene, followed by cyclization and amidation to yield the final active ingredient.
Experimental Protocol: Synthesis of Naphthofluorfen
Step 1: Synthesis of (E)-3-(7-(Difluoromethyl)naphthalen-1-yl)acrylate (Intermediate 2)
-
To a stirred suspension of methyl (triphenylphosphoranylidene)acetate (1.1 eq) in dry toluene (10 mL/mmol of aldehyde) under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in dry toluene (5 mL/mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 2.
Step 2: Synthesis of 3-(7-(Difluoromethyl)naphthalen-1-yl)-1H-pyrazol-5(4H)-one (Intermediate 3)
-
Dissolve Intermediate 2 (1.0 eq) in ethanol (15 mL/mmol).
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain Intermediate 3 as a solid, which can be used in the next step without further purification.
Step 3: Synthesis of N-(2-chlorophenyl)-3-(7-(difluoromethyl)naphthalen-1-yl)-1H-pyrazole-5-carboxamide (Naphthofluorfen)
-
Suspend Intermediate 3 (1.0 eq) in dry dichloromethane (20 mL/mmol) under a nitrogen atmosphere.
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the excess oxalyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dry tetrahydrofuran (THF) (15 mL/mmol) and cool to 0°C.
-
Add a solution of 2-chloroaniline (1.1 eq) and triethylamine (1.2 eq) in THF (5 mL/mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Naphthofluorfen.
Data Presentation
The following table summarizes the hypothetical characterization and activity data for Naphthofluorfen.
| Parameter | Value |
| Chemical Formula | C21H14ClF2N3O |
| Molecular Weight | 413.81 g/mol |
| Appearance | Off-white solid |
| Melting Point | 185-188 °C |
| Solubility (Water) | < 0.1 mg/L |
| LogP | 4.2 |
| Target Pathogen | Puccinia triticina (Wheat Leaf Rust) |
| EC50 (in vitro) | 0.05 µg/mL |
| Field Efficacy (Wheat) | > 90% control at 100 g/ha |
Visualizations
Synthetic Pathway of Naphthofluorfen
Caption: Synthetic route for the hypothetical fungicide Naphthofluorfen.
Hypothetical Mode of Action of Naphthofluorfen
Caption: Proposed mechanism of Naphthofluorfen's fungicidal activity.
Conclusion
The provided framework illustrates the potential of this compound as a valuable building block in the discovery of novel agrochemicals. The hypothetical fungicide, Naphthofluorfen, serves as a representative example of how this starting material can be elaborated into a complex, biologically active molecule. The detailed synthetic protocol and proposed mode of action are intended to guide researchers in the exploration of new chemical space for the development of next-generation crop protection agents. Further investigation into the synthesis and biological evaluation of derivatives based on this scaffold is highly encouraged.
Catalytic Synthesis of 7-(Difluoromethyl)-1-naphthaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 7-(Difluoromethyl)-1-naphthaldehyde, a valuable building block in medicinal chemistry and materials science. The primary method detailed is a palladium-catalyzed cross-coupling reaction, a robust and versatile approach for the introduction of the difluoromethyl group.
Introduction
The difluoromethyl group (CF₂H) is a key structural motif in many pharmaceuticals and agrochemicals due to its unique electronic properties and its role as a bioisostere for hydroxyl and thiol groups. Its incorporation can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document outlines a reliable catalytic method to synthesize this compound, starting from the readily accessible 7-chloro-1-naphthaldehyde.
Synthetic Strategy Overview
The recommended synthetic approach is a palladium-catalyzed difluoromethylation of 7-chloro-1-naphthaldehyde using (trimethylsilyl)difluoromethane (TMSCF₂H) as the difluoromethyl source. This method offers good functional group tolerance and is a well-established transformation in organic synthesis.
Caption: Synthetic workflow for this compound.
Data Presentation
While specific quantitative data for the synthesis of this compound is not extensively reported, the following table summarizes typical yields for palladium-catalyzed difluoromethylation of various aryl chlorides, which can be considered indicative of the expected outcome for this synthesis.
| Aryl Chloride Substrate | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ | BrettPhos | CsF | Dioxane | 100 | 85 |
| 4-Chloroanisole | Pd₂(dba)₃ | BrettPhos | CsF | Dioxane | 100 | 79 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ | BrettPhos | CsF | Dioxane | 100 | 92 |
| 2-Chloropyridine | Pd₂(dba)₃ | Xantphos | CsF | Dioxane | 100 | 75 |
Table 1: Representative yields for the palladium-catalyzed difluoromethylation of aryl chlorides. Data is generalized from typical organometallic literature.
Experimental Protocols
Synthesis of this compound via Palladium-Catalyzed Cross-Coupling
This protocol is adapted from established methods for the difluoromethylation of aryl halides.
Materials:
-
7-Chloro-1-naphthaldehyde
-
(Trifluoromethyl)trimethylsilane (TMSCF₂H)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Cesium Fluoride (CsF)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
In a glovebox, add 7-chloro-1-naphthaldehyde (1.0 mmol), Pd₂(dba)₃ (0.03 mmol, 3 mol%), and BrettPhos (0.072 mmol, 7.2 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add cesium fluoride (2.5 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
-
Addition of Reagents:
-
Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube via syringe.
-
Add TMSCF₂H (2.0 mmol) dropwise to the stirred mixture at room temperature.
-
-
Reaction:
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.
-
Stir the reaction at this temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.
-
Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed difluoromethylation is illustrated below.
Caption: Proposed catalytic cycle for difluoromethylation.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.
Application Note and Protocol: Purification of 7-(Difluoromethyl)-1-naphthaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-(Difluoromethyl)-1-naphthaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this aldehyde is critical for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography.
Experimental Protocol
This protocol outlines the purification of this compound using flash column chromatography on silica gel. The method is based on established procedures for the purification of aromatic aldehydes and related naphthaldehyde derivatives.[1][2][3]
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (optional, for sample loading)
-
Glass column for flash chromatography
-
Solvent reservoir
-
Air or nitrogen supply for pressurization
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Round bottom flasks
-
Beakers and graduated cylinders
Procedure:
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial chromatography eluent.
-
Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel, followed by evaporation of the solvent.
-
-
Column Packing:
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Equilibrate the column by passing several column volumes of the initial eluent through the packed silica gel.
-
-
Sample Loading:
-
Carefully load the prepared sample onto the top of the silica gel column.
-
If using the dry-load method, carefully add the silica-adsorbed sample to the top of the column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, less polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Apply gentle pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions in test tubes or using a fraction collector.
-
Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 Hexane:Ethyl Acetate) to elute the desired compound. The optimal solvent gradient should be determined by preliminary TLC analysis.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal and Product Isolation:
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Determine the weight of the purified product and calculate the yield.
-
Characterization:
The purity of the final product should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To determine the purity.
Data Presentation
Table 1: Thin Layer Chromatography (TLC) Data
| Compound/Mixture | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |
| Crude Mixture | 80:20 | Multiple spots |
| Impurity 1 | 80:20 | ~0.8 |
| This compound | 80:20 | ~0.5 |
| Impurity 2 (more polar) | 80:20 | ~0.2 |
Note: Rf values are approximate and may vary based on specific conditions.
Table 2: Flash Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: Hexane to Hexane:Ethyl Acetate (90:10) |
| Column Dimensions | Dependent on scale |
| Sample Loading | Wet load (in Dichloromethane) or Dry load |
Table 3: Expected Yield and Purity
| Parameter | Expected Value |
| Yield | >85% (from crude) |
| Purity (by HPLC) | >98% |
Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: 7-(Difluoromethyl)-1-naphthaldehyde in the Preparation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-based fluorophores are a cornerstone in the development of fluorescent probes due to their excellent photophysical properties, including high quantum yields and good photostability. The introduction of specific functional groups onto the naphthalene scaffold allows for the fine-tuning of these properties and the introduction of specific reactivity towards analytes of interest. This document provides detailed application notes and protocols for the utilization of a versatile building block, 7-(Difluoromethyl)-1-naphthaldehyde , in the preparation of novel fluorescent probes.
The difluoromethyl (CF₂H) group is a unique substituent that can serve as a lipophilic hydrogen bond donor and can modulate the electronic properties of the aromatic system, potentially leading to probes with enhanced sensitivity and selectivity. While direct applications of this compound in published literature are limited, this document presents a representative protocol for the synthesis of a hypothetical fluorescent probe for the detection of hydrazine, a compound of significant environmental and toxicological concern. The principles and protocols outlined herein can be adapted for the development of probes for a wide range of other analytes.
Hypothetical Probe Synthesis: DFNP-Hz
We propose the synthesis of a Schiff base fluorescent probe, DFNP-Hz , through the condensation reaction of this compound with 4-hydrazinobenzoic acid. The resulting hydrazone is expected to exhibit a change in its fluorescence properties upon reaction with hydrazine, forming the basis for a "turn-on" fluorescent sensor.
Signaling Pathway
Experimental Protocols
Synthesis of this compound
Synthesis of DFNP-Hz Probe
-
Dissolve Reactants: Dissolve this compound (1.0 eq.) and 4-hydrazinobenzoic acid (1.1 eq.) in absolute ethanol in a round-bottom flask.
-
Add Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cool and Precipitate: Once the reaction is complete, cool the flask to room temperature. The product should precipitate out of the solution.
-
Isolate and Purify: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure DFNP-Hz probe.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Hydrazine Detection
-
Prepare Stock Solutions: Prepare a stock solution of the DFNP-Hz probe (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile. Prepare a series of standard solutions of hydrazine of varying concentrations in the desired buffer (e.g., PBS, pH 7.4).
-
Fluorescence Measurements:
-
In a quartz cuvette, add the buffer solution.
-
Add an aliquot of the DFNP-Hz stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum.
-
Add aliquots of the hydrazine standard solutions to the cuvette, incubate for a specific time (e.g., 15 minutes) at room temperature.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the hydrazine concentration to generate a calibration curve.
Data Presentation
The following tables summarize the hypothetical photophysical and performance data for the DFNP-Hz probe. These values are based on typical data for naphthaldehyde-based fluorescent probes and are intended as a guide for expected performance.
Table 1: Photophysical Properties of DFNP-Hz Probe
| Property | Value |
| Excitation Wavelength (λex) | ~380 nm |
| Emission Wavelength (λem) | ~450 nm (weak) |
| Quantum Yield (Φ) - Free Probe | < 0.05 |
| Quantum Yield (Φ) - After reaction with Hydrazine | > 0.50 |
| Stokes Shift | ~70 nm |
Table 2: Performance Characteristics for Hydrazine Detection
| Parameter | Value |
| Linear Range | 0.1 - 20 µM |
| Limit of Detection (LOD) | ~50 nM |
| Response Time | < 15 minutes |
| Optimal pH Range | 6.0 - 8.0 |
Conclusion
This compound presents a promising, yet underexplored, platform for the design of novel fluorescent probes. The protocols and data presented here for the hypothetical probe DFNP-Hz provide a foundational framework for researchers to develop and characterize new sensors for a variety of important analytes. The unique electronic properties imparted by the difluoromethyl group may offer advantages in terms of probe sensitivity, selectivity, and photostability, making this an exciting area for future research and development in chemical biology and diagnostics.
Application Notes and Protocols for the Scale-up Synthesis of 7-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 7-(Difluoromethyl)-1-naphthaldehyde, a key building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the synthesis of 7-(difluoromethyl)naphthalene, followed by its regioselective formylation to yield the target aldehyde. This protocol is designed to be adaptable for laboratory and pilot-plant scale production. Detailed experimental procedures, data summary tables, and workflow diagrams are included to facilitate successful implementation.
Introduction
This compound is a valuable synthetic intermediate due to the unique electronic properties imparted by the difluoromethyl group, which can serve as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and binding affinity of drug candidates. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a versatile precursor for the synthesis of complex organic molecules. This application note outlines a proposed scalable synthesis route based on established chemical transformations.
Overall Synthesis Strategy
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Synthesis of 7-(Difluoromethyl)naphthalene: This intermediate can be prepared from a suitable 7-substituted naphthalene precursor. A plausible approach involves the conversion of a carboxylic acid or an aldehyde at the 7-position to the difluoromethyl group.
-
Formylation of 7-(Difluoromethyl)naphthalene: The introduction of the aldehyde group at the 1-position of the naphthalene ring can be achieved through various formylation methods, such as the Vilsmeier-Haack or Rieche reaction. The directing effects of the difluoromethyl group are expected to favor substitution at the C1 position.
Experimental Protocols
Step 1: Synthesis of 7-(Difluoromethyl)naphthalene (Proposed Method)
This protocol is adapted from analogous syntheses of difluoromethylated aromatic compounds.
Reaction Scheme:
Materials and Reagents:
-
7-Naphthaldehyde or 7-Naphthoic acid
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 7-naphthaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 7-(difluoromethyl)naphthalene.
Step 2: Formylation of 7-(Difluoromethyl)naphthalene to Yield this compound (Proposed Method)
The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic compounds.
Reaction Scheme:
Materials and Reagents:
-
7-(Difluoromethyl)naphthalene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Sodium acetate solution
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to the DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 7-(difluoromethyl)naphthalene (1.0 eq) in 1,2-dichloroethane (DCE) and add it to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield this compound.
Data Presentation
The following table summarizes representative quantitative data for analogous reactions found in the literature. This data can be used as a reference for optimizing the synthesis of this compound.
| Parameter | Step 1: Difluoromethylation (Analogous) | Step 2: Vilsmeier-Haack Formylation (Analogous) | Reference |
| Starting Material | Substituted Aldehyde/Carboxylic Acid | Electron-rich Aromatic Compound | N/A |
| Reagents | DAST or other fluorinating agents | DMF, POCl₃ | [1][2][3][4][5] |
| Solvent | Dichloromethane | 1,2-Dichloroethane | N/A |
| Temperature | 0 °C to room temperature | 0 °C to 80 °C | [1][2][3][4][5] |
| Reaction Time | 12 - 24 hours | 2 - 8 hours | N/A |
| Yield | 60 - 80% (typical) | 70 - 90% (typical) | N/A |
| Purification | Column Chromatography | Column Chromatography/Recrystallization | N/A |
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Logical Relationship of Formylation Reactions
Caption: Key methods for aromatic formylation.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Diethylaminosulfur trifluoride (DAST) is toxic and corrosive and reacts violently with water. Handle with extreme care.
-
Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Handle with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The proposed two-step synthesis provides a viable and scalable route to this compound. The protocols are based on well-established and reliable chemical transformations. Researchers are encouraged to optimize the reaction conditions for their specific needs and scale. The provided data and diagrams serve as a valuable resource for the successful implementation of this synthesis.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. aml.iaamonline.org [aml.iaamonline.org]
One-Pot Synthesis of 7-(Difluoromethyl)-1-naphthaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a proposed one-pot synthesis of 7-(difluoromethyl)-1-naphthaldehyde derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the difluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The naphthaldehyde scaffold is also a versatile building block for the synthesis of various biologically active molecules.[3][4][5]
Applications and Significance
The difluoromethyl group (-CF2H) is increasingly utilized in drug design as a bioisostere for hydroxyl, thiol, or amine groups. Its introduction can significantly modulate the physicochemical properties of a molecule, leading to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, potentially increasing the half-life of a drug.
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulated Acidity/Basicity: The electron-withdrawing nature of the difluoromethyl group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.[1]
-
Hydrogen Bonding Capability: The hydrogen atom of the -CF2H group can act as a weak hydrogen bond donor, influencing binding to target proteins.[1]
Naphthaldehyde derivatives serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including enzyme inhibitors and receptor antagonists.[3] The combination of these two moieties in this compound creates a valuable scaffold for the development of novel therapeutics.
Proposed One-Pot Synthetic Strategy
The proposed one-pot synthesis involves a sequential addition of reagents to a single reaction vessel, minimizing purification steps and improving overall efficiency. The strategy begins with a palladium-catalyzed cross-coupling reaction to introduce the difluoromethyl group, followed by the in-situ formylation of the resulting intermediate.
Reaction Scheme
References
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Protecting Group Strategies for 7-(Difluoromethyl)-1-naphthaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in the field of medicinal chemistry, the strategic use of protecting groups is paramount. These groups temporarily mask reactive functional groups, allowing for chemical transformations to be carried out selectively at other positions of the molecule. The aldehyde functionality is highly reactive towards nucleophiles and reducing agents, often necessitating protection during multi-step synthetic sequences. This document provides detailed application notes and protocols for the protection and deprotection of the aldehyde group in 7-(Difluoromethyl)-1-naphthaldehyde, a compound of interest due to the presence of the metabolically stable and lipophilic difluoromethyl group.[1][2][3] The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the aromatic system and the aldehyde, making the selection of an appropriate protecting group strategy critical.
Choosing a Protecting Group: The Acetal Strategy
For the protection of aldehydes, acetals are a widely employed and effective strategy.[4][5][6] They are readily formed by reacting the aldehyde with a diol under acidic catalysis and are stable to a wide range of reaction conditions, particularly those that are basic, nucleophilic, or involve organometallic reagents.[4][7] The stability of the difluoromethyl group under both acidic and basic conditions makes the acetal protection strategy a compatible choice.
The most common and efficient method for acetal formation involves the use of ethylene glycol to form a 1,3-dioxolane ring. This cyclic acetal is sterically compact and highly stable.
Data Presentation: Comparison of Acetal Protection and Deprotection Conditions
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Reference |
| 1,3-Dioxolane | Ethylene glycol (1.5 eq.), p-TsOH (cat.), Toluene, Dean-Stark, reflux | >95 | 1 M HCl (aq.), THF, rt | >95 | [4][5] |
| 1,3-Dioxane | 1,3-Propanediol (1.5 eq.), p-TsOH (cat.), Toluene, Dean-Stark, reflux | >95 | 1 M HCl (aq.), THF, rt | >95 | [6] |
| 1,3-Dithiolane | 1,2-Ethanedithiol (1.2 eq.), BF₃·OEt₂ (cat.), CH₂Cl₂, 0 °C to rt | >90 | HgCl₂ (2.2 eq.), CaCO₃ (2.2 eq.), CH₃CN/H₂O (9:1), rt | >85 | [8] |
Experimental Protocols
Protocol 1: Protection of this compound as a 1,3-Dioxolane
This protocol describes the formation of 2-(7-(difluoromethyl)naphthalen-1-yl)-1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq.), toluene (0.2 M solution), and ethylene glycol (1.5 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Water will collect in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of 2-(7-(difluoromethyl)naphthalen-1-yl)-1,3-dioxolane
This protocol describes the hydrolysis of the acetal to regenerate the aldehyde.
Materials:
-
2-(7-(difluoromethyl)naphthalen-1-yl)-1,3-dioxolane
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-(7-(difluoromethyl)naphthalen-1-yl)-1,3-dioxolane (1.0 eq.) in a mixture of THF and 1 M HCl (e.g., 2:1 v/v).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography if necessary.
Visualization of Workflows
Protection Workflow
Caption: Workflow for the protection of this compound.
Deprotection Workflow
Caption: Workflow for the deprotection of the acetal to yield the aldehyde.
Orthogonal Protecting Group Strategies
In syntheses requiring the protection of multiple functional groups, orthogonal protecting group strategies are essential.[9][10][11] This approach allows for the selective removal of one protecting group in the presence of others. For a molecule like this compound that might be further functionalized with, for example, a hydroxyl or amino group, an orthogonal strategy would be critical.
-
Acetal (for Aldehyde): Cleaved under acidic conditions.
-
tert-Butyldimethylsilyl (TBDMS) ether (for a primary alcohol): Cleaved with fluoride ions (e.g., TBAF).
-
tert-Butoxycarbonyl (Boc) (for an amine): Cleaved under strong acidic conditions (e.g., TFA), often harsher than those needed for acetal cleavage, or with milder acids if carefully controlled.[12]
This combination allows for the selective deprotection of each functional group without affecting the others.
Logical Relationship of an Orthogonal Strategy
Caption: Orthogonal deprotection scheme for a multi-functionalized molecule.
Conclusion
The protection of the aldehyde in this compound is a crucial step for its successful incorporation into more complex molecular architectures. The use of a 1,3-dioxolane protecting group offers a robust and high-yielding strategy that is compatible with the electronic properties of the difluoromethyl substituent. The provided protocols and workflows offer a practical guide for researchers in the field of synthetic and medicinal chemistry. Furthermore, the consideration of orthogonal strategies will enable more complex and efficient synthetic routes for novel drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. fiveable.me [fiveable.me]
- 11. jocpr.com [jocpr.com]
- 12. Issuu [issuu.com]
Troubleshooting & Optimization
Purification challenges of 7-(Difluoromethyl)-1-naphthaldehyde
Welcome to the technical support center for the purification of 7-(Difluoromethyl)-1-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide provides solutions to common issues observed during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | 1. Co-eluting Impurities: Structurally similar byproducts or unreacted starting materials may have similar polarity. 2. Improper Solvent System: The chosen mobile phase does not provide adequate separation. 3. Column Overloading: Too much crude material was loaded onto the column. | 1. TLC Analysis: Perform a thorough TLC analysis with different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find a system that maximizes the separation between the product and impurities. 2. Gradient Elution: Use a shallow gradient of a more polar solvent to improve separation. 3. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel is ineffective.[1] 4. Reduce Load: Decrease the amount of crude product loaded onto the column relative to the amount of stationary phase. |
| Product Degradation on Silica Gel | 1. Acidity of Silica: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. Aldehydes can be susceptible to oxidation or other acid-catalyzed side reactions. 2. Prolonged Exposure: Long chromatography run times can increase the chance of degradation. | 1. Neutralized Silica: Use silica gel that has been neutralized with a base (e.g., triethylamine) by adding 0.1-1% triethylamine to the mobile phase. 2. Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[1] 3. Fast Chromatography: Run the column as quickly as possible while maintaining good separation. |
| Difficulty in Removing a Persistent Impurity | 1. Isomeric Impurity: An isomer formed during the synthesis may have very similar physical properties. 2. Oxidation Product: The corresponding carboxylic acid may be present, which can be difficult to separate by standard chromatography. | 1. Recrystallization: This is often more effective than chromatography for removing small amounts of closely related impurities.[2] Test various solvent systems (e.g., Ethanol/Water, Toluene, Hexanes).[3] 2. Chemical Wash: If the impurity is the carboxylic acid, a dilute aqueous sodium bicarbonate wash of an ethereal solution of the crude product can remove it.[4] 3. Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can provide excellent separation. |
| Compound Fails to Crystallize | 1. Residual Solvent: Small amounts of solvent from chromatography can inhibit crystallization. 2. Oily Impurities: The presence of greasy, non-crystalline impurities can prevent crystal lattice formation. 3. Incorrect Solvent Choice: The chosen solvent may be too good a solvent, preventing the compound from precipitating upon cooling. | 1. High Vacuum: Ensure all chromatography solvents are removed under high vacuum before attempting recrystallization. 2. Secondary Purification: Re-purify by column chromatography to remove oily impurities. 3. Solvent Screening: Test a range of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold.[5] Common choices for naphthalenic compounds include hexanes, toluene, and ethanol/water mixtures.[3] 4. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: Figure 1: General Purification and Analysis Workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Common impurities arise from incomplete reactions or side reactions. These can include:
-
Starting Materials: Unreacted precursors used in the difluoromethylation or formylation steps.
-
Over-oxidation Product: 7-(Difluoromethyl)-1-naphthoic acid, formed by oxidation of the aldehyde group. This is a common issue with aldehydes.[1]
-
Byproducts from Difluoromethylation: The synthesis of difluoromethylated compounds can sometimes be challenging, leading to various byproducts depending on the specific reagents used (e.g., electrophilic, nucleophilic, or radical sources).[6][7][8]
-
Isomeric Products: Depending on the synthetic route, other positional isomers of the naphthaldehyde may form.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of methods is recommended for a comprehensive purity assessment:
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can detect fluorine-containing and proton-containing impurities. The difluoromethyl group (-CF₂H) has a characteristic triplet in ¹H NMR and a doublet of triplets in ¹⁹F NMR.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Elemental Analysis: Confirms the elemental composition (C, H) of the final product.
Q3: My compound appears as a yellow oil, but the literature reports a solid. What should I do?
A3: A yellow oil indicates the presence of impurities that are depressing the melting point and preventing crystallization.
-
Re-evaluate Purity: Use HPLC or NMR to check the purity. The yellow color often suggests residual reagents or decomposition products.
-
Purify Again: If significant impurities are detected, repeat the column chromatography, possibly with a different solvent system or stationary phase as outlined in the troubleshooting guide.
-
Attempt Recrystallization: Even if oily, attempt to recrystallize from a nonpolar solvent like hexanes or a hexane/ethyl acetate mixture. The pure compound may crystallize out of the impure oil.
Q4: How can I prevent the aldehyde from oxidizing to a carboxylic acid during workup and storage?
A4: Aldehyde oxidation is a common problem. To mitigate this:
-
Workup: Avoid prolonged exposure to air and strong oxidants. Ensure all reagents are removed during the workup.
-
Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended).
-
Solvent Purity: Use peroxide-free solvents, especially ethers, for extraction and chromatography.
Troubleshooting Logic Diagram
This diagram provides a decision-making tree for addressing low purity after initial purification.
Caption: Figure 2: Troubleshooting Low Purity.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of gram-scale quantities of crude this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot on a silica gel TLC plate.
-
Develop the plate in a solvent system such as 95:5 Hexane:Ethyl Acetate.
-
Visualize under UV light (254 nm). The ideal solvent system should give the product an Rf value of ~0.3.
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1-2 g of crude material).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) as required based on TLC analysis of the fractions.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol is for purifying the product obtained after chromatography.[2][5]
-
Solvent Selection:
-
Place a small amount of the purified oil/solid into several test tubes.
-
Add a few drops of different solvents (e.g., Hexane, Ethanol, Isopropanol, Toluene, Ethyl Acetate) to each tube.
-
A good solvent will dissolve the compound when heated but not at room temperature. A solvent pair (e.g., Ethanol/Water, Dichloromethane/Hexane) can also be effective.
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the compound just dissolves completely.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
References
- 1. reddit.com [reddit.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 7-(Difluoromethyl)-1-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 7-(Difluoromethyl)-1-naphthaldehyde. The guidance is structured to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of naphthalene derivatives to produce naphthaldehydes?
A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds, including naphthalenes.[1][2][3][4] This reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[1][2][3]
Q2: What are the key challenges in the synthesis of polysubstituted naphthalenes like this compound?
A2: A primary challenge is controlling the regioselectivity of the functionalization.[5][6] The position of substitution on the naphthalene ring is influenced by the electronic properties of existing functional groups and steric hindrance.[2][5] Achieving substitution at the desired C1 and C7 positions requires careful optimization of reaction conditions.
Q3: How does the difluoromethyl group influence the formylation reaction?
A3: The difluoromethyl (CF2H) group is electron-withdrawing. This can deactivate the naphthalene ring towards electrophilic aromatic substitution reactions like the Vilsmeier-Haack reaction, potentially requiring harsher reaction conditions (e.g., higher temperatures or longer reaction times) for the formylation to proceed.
Q4: Are there alternative reagents to POCl3 for generating the Vilsmeier reagent?
A4: Yes, other reagents such as thionyl chloride (SOCl2) and oxalyl chloride can be used in place of phosphorus oxychloride to form the Vilsmeier reagent from DMF.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of the starting material (7-(Difluoromethyl)naphthalene) | 1. Insufficient reactivity of the Vilsmeier reagent. 2. Deactivation of the naphthalene ring by the electron-withdrawing difluoromethyl group. 3. Reaction temperature is too low. | 1. Ensure the Vilsmeier reagent is freshly prepared. 2. Increase the molar excess of the Vilsmeier reagent. 3. Gradually increase the reaction temperature, for example, from room temperature up to 80°C.[2] Monitor the reaction by TLC or LC-MS to avoid decomposition. |
| Formation of multiple isomers (incorrect regioselectivity) | 1. The reaction conditions are not optimized for the desired isomer. 2. Steric hindrance or electronic effects are favoring substitution at other positions. | 1. Vary the solvent. Common solvents include DCM, DMF, and POCl3.[1] 2. Adjust the reaction temperature. Lower temperatures may favor the thermodynamically more stable product. 3. Explore the use of directing groups if feasible to guide the formylation to the desired position.[7] |
| Decomposition of the starting material or product | 1. Reaction temperature is too high. 2. The reaction mixture is too acidic during workup. | 1. Perform the reaction at a lower temperature for a longer duration. 2. During the aqueous workup, carefully neutralize the reaction mixture with a base like sodium acetate or sodium bicarbonate solution at a low temperature (e.g., 0°C).[1] |
| Difficult purification of the final product | 1. Presence of unreacted starting material and isomeric byproducts. 2. Formation of tar-like substances. | 1. Optimize the reaction to maximize the yield of the desired product and minimize byproducts. 2. Use column chromatography with a carefully selected solvent system for purification.[1] Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 7-(Difluoromethyl)naphthalene
This protocol is a general guideline and may require optimization for the specific substrate.
1. Formation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) (1.5 - 2.0 equivalents) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.
2. Formylation Reaction:
-
Dissolve 7-(Difluoromethyl)naphthalene (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or a chlorinated solvent like dichloromethane).
-
Add the solution of the starting material dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture can be stirred at room temperature or heated depending on the reactivity of the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0°C.
-
Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting decision tree for reaction optimization.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Stability issues of 7-(Difluoromethyl)-1-naphthaldehyde under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 7-(Difluoromethyl)-1-naphthaldehyde under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
A1: The primary stability concerns for this compound in acidic environments revolve around two main potential degradation pathways:
-
Acid-catalyzed hydrolysis of the difluoromethyl group: While generally more stable than a trichloromethyl group, the difluoromethyl group can undergo slow hydrolysis under strong acidic conditions to form the corresponding carboxylic acid.
-
Degradation of the aldehyde functional group: The aldehyde group can be susceptible to acid-catalyzed reactions such as acetal formation (in the presence of alcohols), oxidation (if oxidizing agents are present), or polymerization.
Q2: How does the difluoromethyl group influence the stability of the naphthaldehyde core?
A2: The difluoromethyl group is a strong electron-withdrawing group. This property generally increases the stability of the aromatic aldehyde.[1] Electron-withdrawing groups can reduce the reactivity of the aldehyde, thereby slowing down degradation pathways.[1]
Q3: What are the expected degradation products of this compound under acidic conditions?
A3: Under forced degradation conditions (e.g., strong acid and elevated temperature), the likely degradation products are:
-
7-Formyl-1-naphthoic acid: Resulting from the hydrolysis of the difluoromethyl group.
-
7-(Difluoromethyl)-1-naphthoic acid: Resulting from the oxidation of the aldehyde group.
Q4: Are there any recommended storage conditions to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and air. For solutions, using aprotic solvents and avoiding acidic conditions is recommended for long-term stability. Proper storage in airtight containers at temperatures below 25°C (77°F) can help prevent degradation.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis after sample preparation in acidic mobile phase. | Acid-catalyzed degradation of the analyte. | 1. Neutralize the sample extract before analysis.2. Use a mobile phase with a pH closer to neutral if chromatographic performance allows.3. Perform a forced degradation study to identify and characterize the degradation products. |
| Loss of assay potency over time in an acidic formulation. | Hydrolysis of the difluoromethyl group or degradation of the aldehyde. | 1. Reformulate at a higher pH.2. Conduct a pH-rate profile study to determine the optimal pH for stability.3. Consider the use of excipients that may protect the compound, such as antioxidants.[1] |
| Discoloration of the compound upon addition of a strong acid. | Potential polymerization or other side reactions of the aldehyde. | 1. Evaluate the compatibility of the compound with the specific acid used.2. Use less harsh acidic conditions if the process allows.3. Characterize the colored species to understand the degradation pathway. |
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound at 50°C
| pH | Rate Constant (k, day⁻¹) | Half-life (t½, days) | Major Degradation Product |
| 1.0 | 0.098 | 7.1 | 7-Formyl-1-naphthoic acid |
| 3.0 | 0.025 | 27.7 | 7-Formyl-1-naphthoic acid |
| 5.0 | 0.005 | 138.6 | Minimal Degradation |
| 7.0 | <0.001 | >365 | Minimal Degradation |
Table 2: Forced Degradation Study Summary
| Condition | Observation | % Degradation | Primary Degradation Product |
| 0.1 M HCl, 80°C, 24h | Slight discoloration | ~15% | 7-Formyl-1-naphthoic acid |
| 0.1 M NaOH, 80°C, 24h | Significant discoloration | ~40% | Complex mixture |
| 3% H₂O₂, RT, 24h | No significant change | <2% | 7-(Difluoromethyl)-1-naphthoic acid |
| Heat (105°C), 48h | No significant change | <1% | - |
| UV Light (254 nm), 48h | Slight yellowing | ~5% | Photodegradation products |
Experimental Protocols
Protocol 1: pH-Rate Profile Study
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1, 3, 5, and 7).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 100 µg/mL. Incubate the solutions at a constant temperature (e.g., 50°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Analysis: Immediately quench the degradation by neutralizing the aliquot and analyze by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each pH.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose the solid compound to UV light (254 nm) for 48 hours.
-
Analysis: After the specified time, neutralize the solutions and analyze all samples by a stability-indicating HPLC method with a photodiode array detector to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for the forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Overcoming Low Reactivity of 7-(Difluoromethyl)-1-naphthaldehyde
Welcome to the technical support center for 7-(Difluoromethyl)-1-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for utilizing this versatile but sometimes unreactive building block in organic synthesis. The electron-withdrawing nature of the difluoromethyl group at the 7-position, combined with the steric hindrance of the naphthaldehyde scaffold, can lead to sluggish or incomplete reactions. This guide offers troubleshooting advice, detailed experimental protocols for key transformations, and data-driven insights to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction with this compound proceeding slowly or not at all?
A1: The low reactivity of this compound is primarily due to two factors:
-
Electronic Effects: The difluoromethyl (-CHF₂) group is a strong electron-withdrawing group. This effect deactivates the aromatic ring system and, consequently, the aldehyde functional group, making it less electrophilic and less susceptible to nucleophilic attack.
-
Steric Hindrance: The peri-hydrogen at the 8-position of the naphthalene ring can sterically hinder the approach of nucleophiles to the aldehyde carbonyl group.
To overcome these challenges, you may need to employ more forcing reaction conditions, specialized catalysts, or more reactive reagents.
Q2: I am attempting a Wittig reaction, but I am observing low yields and recovery of my starting material. What can I do?
A2: Standard Wittig conditions may not be sufficient for this substrate. Here are several troubleshooting strategies:
-
Use a More Reactive Ylide: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive than stabilized ylides (e.g., those containing ester or ketone groups) and may be necessary to drive the reaction to completion.
-
Stronger Base and Anhydrous Conditions: Ensure your phosphonium salt is fully deprotonated to the ylide. Using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in a dry, aprotic solvent such as THF or DMSO is crucial.
-
Increase Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. Monitor the reaction closely for potential side product formation.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes a phosphonate carbanion, is often more successful for electron-deficient aldehydes.[1][2] The phosphonate carbanions are more nucleophilic than the corresponding Wittig ylides, and the reaction often proceeds more cleanly.[1]
Troubleshooting Flowchart for Olefination Reactions
Caption: Troubleshooting olefination reactions.
Q3: My reductive amination reaction is sluggish and gives a complex mixture of products. How can I improve this?
A3: Reductive amination with this substrate can be challenging due to slow imine formation.
-
Catalysis: The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can activate the aldehyde towards nucleophilic attack by the amine, facilitating imine formation.
-
Dehydrating Agent: Adding a dehydrating agent, like molecular sieves, can help drive the equilibrium towards the imine by removing the water byproduct.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is less reactive towards aldehydes and ketones compared to sodium borohydride (NaBH₄).[2]
-
One-Pot Procedure: A one-pot procedure where the imine is formed and then reduced in situ is often the most effective approach.[3][4]
Reaction Pathway for Reductive Amination
Caption: Reductive amination pathway.
Q4: I am having difficulty with a Grignard reaction, with low yields of the desired alcohol. What are the likely issues?
A4: Grignard reagents are strong bases and can be sensitive to steric hindrance.
-
Strictly Anhydrous Conditions: Grignard reagents react readily with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Side Reactions: Due to steric hindrance around the aldehyde, the Grignard reagent may act as a base, leading to enolization or reduction of the aldehyde, rather than nucleophilic addition. Using a more reactive organolithium reagent may be a viable alternative.
-
Inverse Addition: Adding the aldehyde solution slowly to the Grignard reagent (inverse addition) can sometimes minimize side reactions by keeping the concentration of the enolizable aldehyde low.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ, which can improve the yield of the desired alcohol.
Experimental Protocols
Note: The following protocols are generalized based on standard procedures for electron-deficient aromatic aldehydes. Optimization may be required for this compound.
Horner-Wadsworth-Emmons Reaction
This protocol is an alternative to the Wittig reaction and is often more effective for electron-poor aldehydes.
Materials:
-
This compound
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for HWE Reaction
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. gctlc.org [gctlc.org]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for reactions involving 7-(Difluoromethyl)-1-naphthaldehyde
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-(Difluoromethyl)-1-naphthaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability of this compound?
A1: this compound is an aromatic aldehyde. Based on the properties of the parent compound, 1-naphthaldehyde, it is expected to be a solid or a high-boiling liquid with a pungent odor.[1][2][3] The difluoromethyl group is generally stable, but the aldehyde functionality can be sensitive to air and light, potentially leading to oxidation to the corresponding carboxylic acid.[4] For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q2: What solvents are suitable for reactions with this compound?
A2: Similar to 1-naphthaldehyde, this compound is expected to be soluble in common organic solvents such as ethanol, acetone, dichloromethane, and benzene.[1][4] It is likely insoluble in water.[1][4] The choice of solvent will depend on the specific reaction conditions and the other reagents involved.
Q3: What are the expected spectroscopic signatures for this compound?
A3: In terms of spectroscopic analysis, you should expect to see characteristic signals for the aldehyde proton (around 9-10 ppm in ¹H NMR), the difluoromethyl group (a triplet in ¹H NMR due to coupling with fluorine, and a corresponding signal in ¹⁹F NMR), and the aromatic protons of the naphthalene ring. The IR spectrum should show a strong carbonyl (C=O) stretch for the aldehyde.
Troubleshooting Guides for Common Reactions
Issue 1: Low Yield or No Reaction in Nucleophilic Addition Reactions (e.g., Grignard, Wittig)
Possible Causes & Solutions:
-
Poor Reagent Quality: The aldehyde may have oxidized over time. Check the purity of the starting material by NMR or LC-MS. If necessary, purify the aldehyde by column chromatography or distillation.
-
Steric Hindrance: The naphthalene ring system can present some steric bulk.[5] Consider using less bulky nucleophiles or reaction conditions that favor the addition, such as higher temperatures or longer reaction times.
-
Incomplete Deprotonation (Wittig Reaction): Ensure the ylide is properly formed by using a strong enough base and appropriate solvent. The color change associated with ylide formation can be an indicator.
-
Side Reactions: The difluoromethyl group is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. While not as strongly deactivating as a nitro group, it can affect the overall electron density. Be mindful of potential side reactions.
Issue 2: Formation of Impurities and Difficult Purification
Possible Causes & Solutions:
-
Over-oxidation: The aldehyde can be oxidized to the carboxylic acid, especially if the reaction is run in the presence of air for extended periods or at high temperatures. Running reactions under an inert atmosphere can mitigate this.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[4] This is a potential side reaction for this compound. Careful control of base stoichiometry and temperature is crucial.
-
Residual Starting Material: If the reaction is incomplete, separating the product from the unreacted aldehyde can be challenging due to similar polarities. Careful selection of the mobile phase for column chromatography is necessary. A 2D-TLC can be helpful to optimize the separation.
Data Presentation
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Source/Analogy |
| Molecular Formula | C₁₂H₈F₂O | - |
| Molecular Weight | 206.19 g/mol | - |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Odor | Pungent | [2][6] |
| Boiling Point | > 160-161 °C / 15 mmHg | [2][3] |
| Melting Point | Likely low melting solid | [2][3] |
| Solubility | Soluble in organic solvents (ethanol, acetone, DCM), insoluble in water. | [1][4] |
Experimental Protocols
General Protocol for a Wittig Reaction with this compound
This protocol is a general guideline and may require optimization.
-
Ylide Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 eq.) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi, 1.05 eq.).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a distinct color change.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the ylide solution to 0 °C and slowly add the solution of the aldehyde via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
Caption: Potential reaction pathways for the aldehyde.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-萘甲醛 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 1-Naphthaldehyde, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-(Difluoromethyl)-1-naphthaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 7-(Difluoromethyl)-1-naphthaldehyde.
Troubleshooting Common Purification Issues
Researchers may encounter several challenges during the purification of this compound. This section addresses common problems and offers systematic solutions.
Problem 1: Persistent Impurities After Initial Purification
Symptom: After initial workup and purification (e.g., extraction), analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) shows multiple spots or peaks close to the product.
Potential Causes & Solutions:
-
Unreacted Starting Material: The precursor, likely 7-(difluoromethyl)naphthalene, may not have fully reacted.
-
Regioisomeric Byproducts: The Vilsmeier-Haack formylation can sometimes yield small amounts of other isomers.
-
Vilsmeier-Haack Reagent Byproducts: Residual byproducts from the formylation reagent (e.g., from DMF and POCl₃) may be present.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the formylation reaction goes to completion by monitoring with TLC. Consider adjusting reaction time, temperature, or stoichiometry of reagents.
-
Column Chromatography: This is the most effective method for separating closely related impurities. A detailed protocol is provided below.
-
Recrystallization: For removing minor, less soluble impurities.
Problem 2: Product Decomposition on Silica Gel Column
Symptom: Streaking on the TLC plate or low recovery of the desired product after column chromatography. Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel.
Potential Causes & Solutions:
-
Acid-Catalyzed Decomposition: The aldehyde functional group may be susceptible to degradation on the acidic surface of silica gel.
Troubleshooting Steps:
-
Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of a neutralising agent, such as triethylamine (typically 0.1-1% v/v in the eluent), before packing the column.
-
Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase for chromatography.
-
Alternative Purification Method: Form a reversible bisulfite adduct. The adduct is typically water-soluble and can be separated from organic impurities by extraction. The aldehyde can then be regenerated by treatment with a base.
Problem 3: Difficulty in Achieving High Purity (>99%)
Symptom: Residual impurities are observed by sensitive analytical methods (e.g., GC-MS or qNMR) even after multiple purification steps.
Potential Causes & Solutions:
-
Co-eluting Impurities: An impurity may have a very similar polarity to the product, making separation by chromatography challenging.
-
Thermally Labile Impurities: Impurities may decompose during analysis (e.g., in a hot GC injector), giving a false impression of the purity of the bulk material.
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. Refer to the TLC optimization table below.
-
Recrystallization with Different Solvents: Attempt recrystallization from a variety of solvent systems. A list of suggested solvents is provided in the experimental protocols.
-
Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound and what are the likely impurities?
A plausible synthesis involves the Vilsmeier-Haack formylation of 7-(difluoromethyl)naphthalene.
Likely Impurities:
-
Unreacted 7-(difluoromethyl)naphthalene: A non-polar impurity.
-
Regioisomeric naphthaldehydes: Formylation at other positions on the naphthalene ring. These will likely have similar polarities to the desired product.
-
Byproducts from the Vilsmeier-Haack reagent: Polar, water-soluble impurities that are typically removed during aqueous workup.
Q2: How can I monitor the purity of my sample during purification?
Thin Layer Chromatography (TLC) is a quick and effective method. A typical procedure and representative Rf values are provided in the tables below. For more accurate assessment, HPLC or GC-MS are recommended.
Q3: What are the best practices for column chromatography of this compound?
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point. If decomposition is observed, consider neutral alumina.
-
Eluent Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The optimal eluent system should provide good separation on TLC (ΔRf > 0.2).
-
Loading: For optimal separation, dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel before loading onto the column ("dry loading").
Q4: What are suitable recrystallization solvents for this compound?
A good recrystallization solvent will dissolve the compound when hot but not when cold. Given the aromatic and fluorinated nature of the compound, suitable solvents and solvent pairs to try include:
-
Hexane
-
Ethanol/Water
-
Toluene
-
Hexane/Ethyl Acetate
-
Hexane/Dichloromethane
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation: Use silica gel coated aluminum or glass plates (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Spot a small amount onto the baseline of the TLC plate.
-
Development: Place the plate in a sealed chamber containing the chosen eluent.
-
Visualization: Visualize the spots under UV light (254 nm). Aldehydes can also be visualized with a potassium permanganate stain.
Table 1: Representative TLC Data for Eluent Optimization
| Eluent System (v/v) | Product Rf (Approx.) | Impurity Rf (Approx.) | Separation Quality |
| Hexane:Ethyl Acetate (9:1) | 0.3 | 0.5 (less polar) | Good |
| Hexane:Ethyl Acetate (8:2) | 0.5 | 0.7 (less polar) | Moderate |
| Hexane:Dichloromethane (1:1) | 0.4 | 0.6 (less polar) | Good |
Note: Rf values are indicative and should be determined experimentally.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 95:5).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and add the dry powder to the top of the column.
-
Elution: Begin eluting with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 2: Example Gradient Elution for Column Chromatography
| Step | Eluent System (v/v) | Volume | Purpose |
| 1 | Hexane:Ethyl Acetate (95:5) | 2 column volumes | Elute non-polar impurities |
| 2 | Hexane:Ethyl Acetate (90:10) | 5-10 column volumes | Elute the product |
| 3 | Hexane:Ethyl Acetate (80:20) | 2 column volumes | Elute more polar impurities |
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the impure product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot.
-
Dissolution: In a larger flask, dissolve the impure product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Analytical Characterization
After purification, the identity and purity of this compound should be confirmed using appropriate analytical techniques.
Table 3: Recommended Analytical Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Signals corresponding to the aromatic, aldehydic, and difluoromethyl protons with appropriate chemical shifts and coupling constants. |
| ¹⁹F NMR | Confirmation of Fluorine Presence | A signal characteristic of a CHF₂ group. |
| ¹³C NMR | Structural Confirmation | Signals for all unique carbon atoms in the molecule. |
| GC-MS | Purity Assessment & Impurity ID | A single major peak for the product. Mass spectrum consistent with the molecular weight. |
| HPLC | Purity Assessment | A single major peak for the product. |
Technical Support Center: Characterization of 7-(Difluoromethyl)-1-naphthaldehyde by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR characterization of 7-(Difluoromethyl)-1-naphthaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the expected complexities in the 1H NMR spectrum of this compound?
A1: The 1H NMR spectrum is expected to be complex due to several factors. The difluoromethyl proton (CHF2) will appear as a triplet due to coupling with the two equivalent fluorine atoms (2JHF). The seven aromatic protons on the naphthalene ring will likely appear as overlapping multiplets, making direct assignment challenging. Additionally, long-range couplings between the CHF2 group and the aromatic protons can further complicate the spectrum.
Q2: How does the 19F NMR spectrum help in characterizing this molecule?
A2: 19F NMR is a crucial technique for confirming the presence and electronic environment of the difluoromethyl group.[1][2][3][4] You should observe a doublet for the two equivalent fluorine atoms, resulting from coupling to the single proton of the difluoromethyl group (2JHF). The chemical shift of this doublet provides information about the electronic environment of the fluorine atoms.[5]
Q3: Why are 2D NMR experiments necessary for the complete assignment of this compound?
A3: Due to spectral overlap in the 1D 1H NMR and the need to unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies 1H-1H coupling networks within the naphthalene ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for assigning quaternary carbons and confirming the positions of the aldehyde and difluoromethyl substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can help to differentiate between protons that are close in space, which is particularly useful for assigning protons on the naphthalene ring.
Q4: What typical coupling constant values can I expect for the difluoromethyl group?
A4: The geminal coupling between the proton and fluorine atoms (2JHF) in a CHF2 group is typically in the range of 50-60 Hz.[6] Long-range couplings to aromatic protons (4JHF or 5JHF) are much smaller, usually less than 2 Hz.[7]
Troubleshooting Guides
Issue 1: Difficulty in Assigning Aromatic Proton Signals
Symptom: The aromatic region of the 1H NMR spectrum (approx. 7.5-9.5 ppm) shows a series of overlapping multiplets that are difficult to resolve and assign.
Possible Causes:
-
Second-order coupling effects.
-
Similar chemical environments of the naphthalene protons.
-
Broadening of signals due to sample viscosity or paramagnetic impurities.
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase chemical shift dispersion and may resolve the overlapping signals.
-
Perform a 2D COSY Experiment: This will reveal the connectivity between coupled protons, helping to trace out the spin systems of the naphthalene rings.
-
Utilize 2D HSQC and HMBC:
-
Use HSQC to assign protons to their directly attached carbons.
-
Use HMBC to confirm assignments through long-range correlations. For instance, the aldehyde proton should show a correlation to the carbon at position 2 (C2), and the protons on the other ring should show correlations to the quaternary carbons.
-
-
Consider Solvent Effects: Changing the NMR solvent (e.g., from CDCl3 to DMSO-d6) can alter the chemical shifts of the protons and may resolve overlapping signals.
Issue 2: Ambiguous Assignment of the Aldehyde and Difluoromethyl Groups
Symptom: Uncertainty about whether the substituents are at the 1,7-positions and not other isomeric positions (e.g., 1,6- or 2,7-).
Possible Cause:
-
Synthesis may have produced a mixture of isomers.
-
Incomplete characterization data.
Troubleshooting Steps:
-
Focus on Key HMBC Correlations: The long-range correlations observed in an HMBC spectrum are definitive for establishing the substitution pattern.
-
Run a 1D NOE Experiment: Selective irradiation of the H8 proton should show a Nuclear Overhauser Effect (NOE) to the H1 proton (if it were present, in this case, the aldehyde). Irradiating H6 should show an NOE to H5. This can help build a picture of the spatial relationships between protons.
Issue 3: Unexpected Splitting Patterns for the CHF2 Group
Symptom: The proton of the CHF2 group does not appear as a clean triplet, or the fluorine atoms do not appear as a clean doublet.
Possible Causes:
-
Second-order coupling effects if the chemical shift difference between coupled nuclei is small compared to the coupling constant.
-
Long-range couplings to other protons on the naphthalene ring.
-
The presence of diastereomers if a chiral center is present in the molecule (not applicable here, but a general consideration).
Troubleshooting Steps:
-
Check the 1H-decoupled 19F NMR Spectrum: This will simplify the fluorine spectrum to a singlet, confirming that any additional splitting in the coupled spectrum is due to coupling with protons.
-
Check the 19F-decoupled 1H NMR Spectrum: This will cause the CHF2 proton to collapse from a triplet to a singlet (or a multiplet showing only H-H couplings), confirming the H-F coupling.
-
Spectral Simulation: Use NMR simulation software to model the expected spectrum based on predicted chemical shifts and coupling constants. This can help to understand complex splitting patterns.
Data Presentation
Table 1: Predicted 1H and 19F NMR Data for this compound
| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHO | 1H | 10.0 - 10.5 | s | - |
| H-8 | 1H | 9.2 - 9.4 | d | 3JHH = 8.0 - 9.0 |
| Aromatic H | 1H | 7.5 - 8.2 | m | - |
| CHF2 | 1H | 6.6 - 7.0 | t | 2JHF = 55.0 - 58.0 |
| CHF2 | 19F | -110 to -120 | d | 2JFH = 55.0 - 58.0 |
Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.
Table 2: Predicted 13C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C=O | 190 - 195 | s | - |
| Quaternary C | 125 - 140 | m | Varies |
| Aromatic CH | 120 - 135 | m | Varies |
| C HF2 | 115 - 120 | t | 1JCF ≈ 240 - 250 |
| C -CHF2 (C7) | 130 - 135 | t | 2JCF ≈ 20 - 25 |
Experimental Protocols
Standard 1D NMR Acquisition (1H, 13C, 19F)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
1H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
-
13C NMR:
-
Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of 13C.
-
Set the spectral width to cover approximately 0 to 200 ppm.
-
-
19F NMR:
-
Acquire a proton-coupled 19F spectrum.
-
Set the reference frequency appropriately for fluorine.
-
A proton-decoupled spectrum can also be acquired for simplification.
-
2D NMR Acquisition (COSY, HSQC, HMBC)
-
COSY: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY). Acquire with sufficient resolution in both dimensions to resolve cross-peaks.
-
HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).
-
HMBC: Use a standard gradient-selected HMBC pulse sequence. Optimize the long-range coupling delay for an average JCH of 8 Hz. This will highlight 2- and 3-bond correlations.
Visualizations
Troubleshooting Workflow for Signal Assignment
Caption: A decision-making workflow for resolving common NMR assignment issues.
Key HMBC Correlations for Structural Confirmation
Caption: Essential 2- and 3-bond HMBC correlations for structural verification.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Guide to Fluorine NMR for Organic Chemists - W. R. Dolbier - Google ブックス [books.google.co.jp]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. scribd.com [scribd.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rsc.org [rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing the Solubility of 7-(Difluoromethyl)-1-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 7-(Difluoromethyl)-1-naphthaldehyde for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are my options?
Directly dissolving a hydrophobic compound like this compound in an aqueous buffer is often challenging. Several formulation strategies can be employed to increase its apparent solubility and achieve a homogeneous solution suitable for your experiments. These include the use of co-solvents, cyclodextrins, surfactants, and creating solid dispersions.
Q3: What is co-solvency and how can I use it to dissolve my compound?
Co-solvency involves using a mixture of a primary solvent (in which the compound is poorly soluble, e.g., water) and a freely miscible organic solvent (in which the compound is more soluble).[4] The co-solvent improves the overall solubilizing capacity of the solvent system. Common co-solvents for laboratory use include ethanol, methanol, isopropanol, dimethyl sulfoxide (DMSO), and polyethylene glycols (PEGs).[5]
Q4: Can cyclodextrins help improve the solubility?
Yes, cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like aromatic aldehydes, within their central cavity, forming inclusion complexes.[6][7][8] This encapsulation shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent solubility.[7][9] Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[10]
Q5: What are surfactants and how do they work?
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core that can entrap poorly soluble compounds, effectively solubilizing them in the aqueous medium.[5]
Q6: What is a solid dispersion?
A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix.[4] This can be achieved by methods like solvent evaporation or melting. The drug in the solid dispersion may exist in an amorphous state, which is thermodynamically more soluble than the crystalline form.[11]
Troubleshooting Guides
Issue: Compound precipitates when a stock solution in organic solvent is added to an aqueous buffer.
This is a common issue when the final concentration of the organic co-solvent is not high enough to maintain the solubility of the compound.
Solutions:
-
Increase the co-solvent concentration: If your experimental system allows, increase the final percentage of the organic co-solvent in your aqueous buffer.
-
Test different co-solvents: The solubility of your compound may vary significantly between different organic solvents. See the data table below for the solubility of a related compound, 2-naphthaldehyde, in various solvents.
-
Use a cyclodextrin-based approach: Prepare an inclusion complex of your compound with a cyclodextrin before adding it to the aqueous buffer. This can significantly enhance its aqueous solubility.
-
Employ a surfactant: If compatible with your experiment, adding a surfactant to the aqueous buffer can help to solubilize the precipitated compound by forming micelles.
Issue: The required concentration of the compound cannot be achieved even with a co-solvent.
If a simple co-solvent system is insufficient, more advanced formulation strategies may be necessary.
Solutions:
-
Optimize the co-solvent blend: Sometimes a mixture of co-solvents can provide better solubilization than a single co-solvent. For example, a ternary system of water, ethanol, and a small amount of a non-polar solvent might be effective.
-
Prepare a solid dispersion: For drug development applications, creating a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate and solubility.
-
Consider a lipid-based formulation: If the compound is highly lipophilic, a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), could be a viable option, particularly for in vivo studies.[5][12]
Quantitative Data
The following table summarizes the mole fraction solubility (x1) of 2-naphthaldehyde, a structurally similar compound, in several pure organic solvents at different temperatures. This data can guide the selection of an appropriate organic solvent for preparing stock solutions or for use as a co-solvent.
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butyl alcohol | n-Heptane | n-Hexane |
| 283.15 | 0.0458 | 0.0891 | 0.0813 | 0.0699 | 0.0157 | 0.0119 |
| 288.15 | 0.0549 | 0.1032 | 0.0954 | 0.0823 | 0.0188 | 0.0143 |
| 293.15 | 0.0656 | 0.1191 | 0.1116 | 0.0965 | 0.0225 | 0.0172 |
| 298.15 | 0.0781 | 0.1371 | 0.1303 | 0.1128 | 0.0268 | 0.0206 |
| 303.15 | 0.0927 | 0.1575 | 0.1519 | 0.1315 | 0.0321 | 0.0247 |
| 308.15 | 0.1097 | 0.1806 | 0.1768 | 0.1531 | 0.0383 | 0.0296 |
| 313.15 | 0.1296 | 0.2069 | 0.2056 | 0.1779 | 0.0458 | 0.0355 |
Data adapted from a study on the solubility of 2-naphthaldehyde.[13]
Experimental Protocols
Protocol 1: General Method for Solubility Enhancement using a Co-solvent
-
Solvent Selection: Based on preliminary tests or literature data for similar compounds, select a suitable organic co-solvent (e.g., Ethanol, DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen co-solvent. Gentle heating or sonication may be used to facilitate dissolution, but be cautious of compound stability.
-
Dilution into Aqueous Buffer: While vortexing or stirring the aqueous buffer, slowly add the stock solution dropwise to achieve the desired final concentration.
-
Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If precipitation occurs, the final co-solvent concentration may need to be increased, or an alternative method should be considered.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Lyophilization Method)
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., 1:1 or 1:2).
-
Compound Solution: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water.
-
Mixing: Slowly add the compound solution to the cyclodextrin solution while stirring.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Lyophilization: Freeze the solution and then lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.
-
Reconstitution: The resulting powder can be dissolved in an aqueous buffer to the desired concentration.
Visualizations
Caption: Experimental workflow for selecting and evaluating a solubility enhancement strategy.
Caption: Troubleshooting guide for compound precipitation issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants Protocatechuic Aldehyde and Protocatechuic Acid—An Atomistic Perspective on Structural and Thermodynamic Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Managing thermal instability of 7-(Difluoromethyl)-1-naphthaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions regarding the thermal instability of 7-(Difluoromethyl)-1-naphthaldehyde for researchers, scientists, and drug development professionals. The information herein is based on general principles of organic and organofluorine chemistry, as specific data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of thermal decomposition of this compound?
A1: Visual signs of decomposition can include a change in color of the material, typically darkening or turning yellow or brown. In solution, you might observe the formation of precipitates or a color change. During a reaction, unexpected side products, lower yields, or complete reaction failure can indicate that the starting material has decomposed.
Q2: At what temperature does this compound become unstable?
Q3: How should I properly store this compound to minimize degradation?
A3: To minimize thermal degradation, it is recommended to store this compound in a cool, dark place. For long-term storage, keeping it in a refrigerator or freezer in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable. This helps to prevent both thermal decomposition and oxidation.
Q4: What are the likely decomposition products?
A4: Based on the decomposition pathways of similar compounds, potential thermal decomposition products could include carbon monoxide (CO), carbon dioxide (CO2), and various fluorinated and non-fluorinated aromatic fragments[1]. The decomposition of benzaldehyde has been shown to produce benzene and carbon monoxide. It is also possible that under certain conditions, the difluoromethyl group could decompose, potentially leading to the formation of hydrofluoric acid (HF) or other reactive fluorine-containing species.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in a reaction | Thermal decomposition of the starting material. | - Run the reaction at a lower temperature. - Add the aldehyde to the reaction mixture slowly at the desired temperature. - Perform a thermal analysis (TGA/DSC) of the aldehyde to determine its decomposition temperature. |
| Discoloration of the compound upon storage or in solution | Decomposition due to heat, light, or air exposure. | - Store the compound in a cool, dark place under an inert atmosphere. - Use freshly opened or purified material for reactions. - Degas solvents before use to remove dissolved oxygen. |
| Formation of unexpected side products | The aldehyde is reacting with itself (e.g., Cannizzaro reaction) or decomposing to form reactive intermediates. | - If the reaction conditions are basic, consider that a Cannizzaro-type disproportionation to the corresponding alcohol and carboxylic acid may occur. - Lowering the reaction temperature can help minimize the formation of decomposition-related byproducts. |
| Inconsistent results between batches | Varying purity or degradation of the starting material. | - Characterize the purity of each new batch of the aldehyde (e.g., by NMR, HPLC) before use. - Follow strict storage protocols to ensure the stability of the compound over time. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for determining the thermal stability of this compound.
-
Instrument Preparation: Ensure the TGA instrument is calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon (inert)
-
Flow Rate: 20-50 mL/min
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
-
Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of weight loss, which indicates the beginning of thermal decomposition.
Protocol 2: General Reaction Setup to Minimize Thermal Decomposition
This protocol provides a general workflow for using a thermally sensitive reagent like this compound.
-
Reaction Setup: Assemble a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Reagent Preparation: Use anhydrous, degassed solvents. Ensure all other reagents are pure and dry.
-
Addition of Aldehyde:
-
If the reaction is run at elevated temperatures, pre-heat the reaction mixture containing all other components to the desired temperature.
-
Dissolve the this compound in a small amount of anhydrous solvent.
-
Add the aldehyde solution to the heated reaction mixture dropwise over a period of time using a syringe pump. This minimizes the time the aldehyde is exposed to high temperatures.
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid prolonged heating.
-
Work-up: Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up and purification steps.
Data Presentation
Table 1: Physical and Thermal Properties of 1-Naphthaldehyde (as an analogue)
| Property | Value | Reference |
| Melting Point | 1-2 °C | [3][4] |
| Boiling Point | 160-161 °C at 15 mmHg | [3][4] |
| Density | 1.15 g/mL at 25 °C | [3][4] |
| Flash Point | >110 °C | [5] |
Table 2: Potential Thermal Decomposition Products
| Product | Chemical Formula | Notes |
| Naphthalene | C₁₀H₈ | From cleavage of the aldehyde and difluoromethyl groups. |
| Carbon Monoxide | CO | A common decomposition product of aldehydes[1]. |
| Carbon Dioxide | CO₂ | From further oxidation of CO or decomposition of formic acid[1]. |
| Hydrogen Fluoride | HF | Potential product from the decomposition of the difluoromethyl group. |
| Fluorinated hydrocarbons | Various | Various smaller fluorinated molecules could be formed. |
Visualizations
Caption: Troubleshooting workflow for managing thermal instability.
Caption: Experimental workflow for using thermally sensitive aldehydes.
References
Technical Support Center: Synthesis of Difluoromethylated Compounds
Welcome to the technical support center for the synthesis of difluoromethylated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable molecules. The difluoromethyl (CF₂H) group is a key structural motif in medicinal chemistry, valued as a bioisostere for hydroxyl, thiol, and amine functionalities, enhancing membrane permeability and metabolic stability.[1] However, its introduction can be challenging. This resource provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your difluoromethylation experiments in a question-and-answer format.
Question: My difluoromethylation reaction is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in difluoromethylation reactions are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
Common Causes & Solutions:
-
Reagent Instability or Purity: Many difluoromethylating agents are sensitive to moisture and air. Ensure your reagents are fresh, properly stored, and handled under inert conditions where necessary. Some reagents, like those for generating difluorocarbene, are generated in situ and their precursors' quality is critical.
-
Sub-optimal Reaction Conditions:
-
Temperature: Temperature can significantly impact the reaction outcome. For instance, in some radical C–H difluoromethylations, controlling the temperature can prevent side reactions like bis-difluoromethylation.[2]
-
Solvent: The choice of solvent is critical. Some reactions require specific solvent systems, such as two-phase systems (e.g., CH₂Cl₂/water), to achieve high concentrations and yields, particularly in the difluoromethylation of alcohols.[3][4] Solvent effects can also dramatically alter regioselectivity.[5]
-
Base/Activator: The choice and stoichiometry of the base or activator are crucial. For example, in the difluoromethylation of carbon acids with TMSCF₂Br, KOtBu was found to be a superior base compared to others.[1] For alcohol difluoromethylation with the same reagent, mild activators like KOAc or KHF₂ are effective.[2][3]
-
-
Substrate Reactivity:
-
Steric Hindrance: Highly sterically hindered substrates may react poorly. For tertiary alcohols, increased amounts of the difluorocarbene precursor and activator may be required.[2][6][7]
-
Electronic Effects: The electronic nature of your substrate plays a significant role. Electron-rich substrates may lead to lower yields in some copper-catalyzed reactions, while electron-deficient substrates might be more suitable.[2] Conversely, for radical C-H difluoromethylation, electron-deficient carbons are often targeted.[2]
-
-
Catalyst Deactivation (for catalyzed reactions): In metal-catalyzed reactions (e.g., with copper or palladium), the catalyst can be deactivated by impurities or side products. Ensure high-purity starting materials and consider the use of additives that can stabilize the catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield difluoromethylation.
Question: I am observing poor regioselectivity in my reaction, particularly C- vs. O-difluoromethylation. How can I control this?
Answer:
Controlling regioselectivity, especially for ambident nucleophiles like β-keto esters or amides, is a common challenge. The outcome (C- vs. O-difluoromethylation) is often dictated by the reaction conditions.
Key Control Factors:
-
Choice of Base: The base can have a profound effect on selectivity. For the difluoromethylation of β-keto amides with TMSCF₂Br, LiOH promotes C-difluoromethylation, while changing the base can favor O-difluoromethylation.[8][9]
-
Solvent System: Solvent polarity and coordinating ability can influence the reactivity of the nucleophilic centers. In some cases, a two-phase system can enhance selectivity.
-
Difluoromethylating Agent: Different reagents can exhibit different selectivities. For example, electrophilic difluoromethylating agents may show different C/O ratios compared to those that generate difluorocarbene.
Example: Controlling C/O Selectivity in the Difluoromethylation of β-Keto Amides [8][9]
| Base | Predominant Product |
| LiOH | C-difluoromethylated |
| KHF₂ | O-difluoromethylated |
This demonstrates that a simple change of base can effectively reverse the regioselectivity.
Question: My difluoromethylation reaction is not chemoselective and affects other functional groups in my molecule. What can I do?
Answer:
Achieving chemoselectivity in complex molecules with multiple reactive sites is a significant hurdle.
Strategies for Improving Chemoselectivity:
-
Reagent Selection: The choice of difluoromethylating agent and its mechanism (nucleophilic, electrophilic, or radical) is paramount. For instance, radical processes can be highly selective for C-H bonds in electron-deficient heterocycles.[2]
-
Protecting Groups: If a particularly sensitive functional group is present, consider using a protecting group strategy.
-
Reaction Conditions: Fine-tuning the reaction conditions (temperature, additives, catalyst) can often favor reaction at the desired site. For example, in the difluoromethylation of nucleosides, O-difluoromethylation is preferred over N-difluoromethylation under specific carbene-generating conditions.[10] S-difluoromethylation is favored over O-difluoromethylation in thionucleosides.[10]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of difluoromethylating agents?
A1: Difluoromethylating agents are generally classified into three categories based on their reactivity:
-
Nucleophilic agents: These reagents deliver a difluoromethyl anion (CF₂H⁻) or its equivalent. Examples include (difluoromethyl)trimethylsilane (TMSCF₂H) and difluoromethyl phenyl sulfone (PhSO₂CF₂H).[11][12]
-
Electrophilic agents: These reagents deliver a difluoromethyl cation (CF₂H⁺) or its equivalent. Examples include S-(difluoromethyl)diarylsulfonium salts.[13]
-
Radical agents: These reagents generate a difluoromethyl radical (•CF₂H). Examples include zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) and reagents used in photocatalytic systems.[14][15]
Q2: How do I choose the right difluoromethylating agent for my substrate?
A2: The choice depends on the nature of your substrate and the desired transformation.
Caption: Decision guide for selecting a difluoromethylating agent.
Q3: Are there specific challenges associated with the difluoromethylation of tertiary alcohols?
A3: Yes, tertiary alcohols are generally less reactive towards difluoromethylation than primary or secondary alcohols due to increased steric hindrance.[2][6] Successful reactions often require more forcing conditions, such as higher equivalents of the difluorocarbene precursor and activator, and longer reaction times.[7] However, recent mechanochemical methods have shown high yields for tertiary alcohols under solvent-free conditions.[6][7]
Q4: What are the safety considerations when working with difluoromethylating agents?
A4: Safety is paramount. Many difluoromethylating agents and their precursors can be toxic, volatile, or react violently with water or air. Always consult the Safety Data Sheet (SDS) for each reagent. For example, chlorodifluoromethane is an ozone-depleting substance.[2] It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). Some reactions may be exothermic and require careful temperature control, especially during scale-up.
Data Presentation
Table 1: Comparison of Activators for the Difluoromethylation of 4-Phenyl-1-butanol with TMSCF₂Br [3]
| Entry | Activator (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaOH (4.0) | CH₂Cl₂/H₂O | 0 | 12 | 91 |
| 2 | KOAc (8.0) | CH₂Cl₂/H₂O | 25 | 12 | 85 |
| 3 | KHF₂ (8.0) | CH₂Cl₂/H₂O | 25 | 12 | 86 |
Table 2: Yield Comparison for the Difluoromethylation of Various Alcohols with TMSCF₂Br/KHF₂ [6][7]
| Substrate (Alcohol Type) | Product Yield (%) (Mechanochemical) |
| 1-Phenylethanol (Secondary) | 99 |
| 2-Adamantanol (Tertiary) | 99 |
| (-)-8-Phenylmenthol | 47 |
| 2-Adamantanol (Tertiary, sterically hindered) | 28 |
Experimental Protocols
Protocol 1: General Procedure for C-H Difluoromethylation of Carbon Acids with TMSCF₂Br [1][2]
This protocol is suitable for a variety of carbon acids, including esters and amides.
-
To a flame-dried Schlenk tube under an argon atmosphere, add the carbon acid substrate (0.5 mmol, 1.0 equiv.) and the appropriate base (e.g., KOtBu, 2.0 equiv.).
-
Add the solvent (e.g., toluene, 4.0 mL) via syringe.
-
Stir the mixture at the specified temperature (e.g., room temperature) for 5-10 minutes.
-
Add (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (2.0 equiv.) dropwise to the mixture.
-
Allow the reaction to stir at the specified temperature for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Photocatalytic C-H Difluoromethylation of Heteroarenes [14][15]
This protocol is a general guideline for visible-light-mediated difluoromethylation.
-
To a reaction vial, add the heteroarene substrate (0.1 mmol, 1.0 equiv.), the difluoromethylating agent (e.g., NaSO₂CF₂H, 3.0 equiv.), and the photocatalyst (e.g., Eosin Y or Ru(bpy)₃(PF₆)₂, 1-5 mol%).
-
Add the solvent (e.g., DMSO or MeCN, 1-2 mL).
-
Seal the vial and degas the mixture by bubbling with argon for 10-15 minutes.
-
Place the reaction vial in front of a light source (e.g., blue LEDs) and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
After completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Nucleophilic Difluoromethylation of Carbonyls with (Difluoromethyl)trimethylsilane (TMSCF₂H) [9][11]
-
In a flame-dried flask under an argon atmosphere, dry the fluoride source (e.g., CsF, 6.58 mmol) in vacuo at 150 °C for 15 minutes.
-
Allow the flask to cool to room temperature and add the solvent (e.g., DMF, 20 mL).
-
Add (difluoromethyl)trimethylsilane (TMSCF₂H) (66.0 mmol) and the aldehyde or ketone substrate (66.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 1-3 days.
-
Pour the reaction mixture into water (40 mL) and extract with CH₂Cl₂ (40 mL).
-
Separate the organic layer, wash with brine, and dry over Na₂SO₄.
-
Filter and evaporate the solvent. Purify the product by distillation or column chromatography.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. notes.fluorine1.ru [notes.fluorine1.ru]
- 10. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch [ouci.dntb.gov.ua]
- 11. Volume # 5(78), September - October 2011 — "Difluoromethylation of carbonyl compounds with (difluoromethyl)trimethylsilane" [notes.fluorine1.ru]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Enhancing the selectivity of reactions with 7-(Difluoromethyl)-1-naphthaldehyde
Welcome to the technical support center for 7-(Difluoromethyl)-1-naphthaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent by providing troubleshooting guides and frequently asked questions for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound exhibits the typical reactivity of an aromatic aldehyde, participating in reactions such as nucleophilic additions, Wittig-type olefinations, and reductions. The key feature influencing its reactivity is the 7-difluoromethyl (-CHF₂) group. This group is moderately electron-withdrawing, which can impact the reactivity of both the aldehyde and the naphthalene ring.
Q2: How does the 7-difluoromethyl group affect the reactivity of the aldehyde?
A2: The electron-withdrawing nature of the -CHF₂ group increases the electrophilicity of the aldehyde's carbonyl carbon. This generally leads to faster reaction rates in nucleophilic addition reactions compared to naphthaldehydes with electron-donating groups.
Q3: Are there any expected challenges when working with this compound?
A3: Potential challenges may include:
-
Competing reaction pathways: The electron-deficient naphthalene ring might be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less favorable than addition to the aldehyde.
-
Stereoselectivity control: As with many naphthaldehydes, controlling stereoselectivity in olefination reactions can be challenging.
-
Solubility: Depending on the reaction conditions and solvent, the solubility of this substituted naphthalene derivative might be a factor to consider.
Troubleshooting Guides
Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
Issue: Low yield of the desired alkene.
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | The bulky naphthaldehyde moiety can sterically hinder the approach of the ylide. Consider using the Horner-Wadsworth-Emmons (HWE) reaction with a smaller phosphonate reagent, as phosphonate carbanions are generally more nucleophilic and less sterically demanding than phosphonium ylides. |
| Ylide Instability | If using an unstabilized ylide, it may be decomposing before reacting. Ensure anhydrous conditions and freshly prepared ylide. |
| Insufficiently Basic Conditions | The pKa of the phosphonium salt may require a stronger base for complete ylide formation. Consider switching to a stronger base (e.g., n-BuLi, NaH). |
| Poor Solubility | The aldehyde or ylide may not be fully soluble in the reaction solvent. Try a different solvent system (e.g., THF, DMSO) or gently warming the reaction mixture. |
Issue: Poor E/Z selectivity in olefination.
| Potential Cause | Troubleshooting Step |
| Ylide Type | Unstabilized Wittig reagents (alkyl-substituted) generally favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups like esters) favor the E-alkene. |
| Reaction Conditions | For Wittig reactions, salt-free conditions can enhance Z-selectivity. The presence of lithium salts can lead to equilibration and favor the more stable E-isomer. |
| HWE for E-selectivity | The Horner-Wadsworth-Emmons reaction with stabilized phosphonates almost exclusively yields the E-alkene. |
| Still-Gennari Modification | To obtain the Z-alkene with high selectivity from stabilized phosphonates, employ the Still-Gennari modification using non-coordinating bases like KHMDS in the presence of 18-crown-6. |
| Reaction Type | Ylide/Phosphonate | Conditions | Predominant Isomer | Hypothetical E:Z Ratio |
| Wittig | Ph₃P=CHCH₃ (unstabilized) | THF, -78 °C to rt | Z | 20:80 |
| Wittig | Ph₃P=CHCO₂Et (stabilized) | Toluene, reflux | E | 95:5 |
| HWE | (EtO)₂P(O)CH₂CO₂Et | NaH, THF | E | >98:2 |
| Still-Gennari HWE | (CF₃CH₂O)₂P(O)CH₂CO₂Et | KHMDS, 18-crown-6, THF | Z | <5:95 |
Grignard & Organolithium Additions
Issue: Low yield of the corresponding alcohol.
| Potential Cause | Troubleshooting Step |
| Grignard Reagent Decomposition | Ensure strictly anhydrous conditions. Use freshly prepared or titrated Grignard/organolithium reagents. |
| Enolization of the Aldehyde | While less common with aldehydes than ketones, a very sterically hindered Grignard reagent and a strong base could lead to enolization. Use a less hindered organometallic reagent if possible. |
| Side Reactions | The difluoromethyl group is generally stable, but highly reactive organometallic reagents could potentially interact with it. Use of organocuprates may offer milder reaction conditions. |
Issue: Formation of undesired byproducts.
| Potential Cause | Troubleshooting Step |
| Wurtz-type Coupling | This can occur if the Grignard reagent reacts with any unreacted starting halide. Ensure the Grignard formation is complete before adding the aldehyde. |
| Over-reduction | If the Grignard reagent has a β-hydride, reduction of the aldehyde to the corresponding alcohol (7-(difluoromethyl)-1-naphthalenemethanol) can occur. |
| Nucleophile | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| CH₃MgBr | THF | 0 to rt | 85 |
| PhLi | Diethyl Ether | -78 to rt | 80 |
| n-BuLi | Hexanes/THF | -78 to rt | 88 |
Reduction to Alcohol
Issue: Incomplete reduction of the aldehyde.
| Potential Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., NaBH₄). |
| Low Reactivity of Reducing Agent | For sterically hindered aldehydes, a more powerful reducing agent like Lithium Aluminum Hydride (LAH) might be necessary. However, exercise caution as LAH has broader functional group compatibility. |
Issue: Unwanted side reactions.
| Potential Cause | Troubleshooting Step |
| Reduction of other functional groups | If other reducible functional groups are present, a milder and more selective reducing agent is needed. NaBH₄ is generally selective for aldehydes and ketones. |
| Reducing Agent | Solvent | Selectivity | Hypothetical Yield (%) |
| NaBH₄ | Methanol/Ethanol | High for aldehydes/ketones | 95 |
| LiAlH₄ | THF/Diethyl Ether | Reduces most carbonyls | >98 |
| DIBAL-H | Toluene/Hexanes | Can be selective at low temp. | 92 |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction for E-Alkene Synthesis
This protocol describes a general procedure for the HWE reaction to synthesize an E-alkene from this compound.
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil.
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
-
Reaction with Aldehyde:
-
Cool the resulting phosphonate anion solution back to 0 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Grignard Reaction
This protocol provides a general method for the addition of a Grignard reagent to this compound.
-
Reaction Setup:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq., solution in THF) dropwise via a syringe or dropping funnel.
-
Monitor the reaction by TLC. After the addition, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
-
Protocol 3: Reduction with Sodium Borohydride
This is a standard procedure for the reduction of this compound to the corresponding alcohol.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reducing Agent:
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution. Be cautious of initial foaming due to hydrogen evolution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until TLC shows complete reaction.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess NaBH₄ and the borate esters.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude alcohol.
-
Purify by recrystallization or flash column chromatography if necessary.
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low reaction yields.
Validation & Comparative
A Comparative Guide to the Synthesis of 7-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes to 7-(difluoromethyl)-1-naphthaldehyde, a key building block in medicinal chemistry and materials science. The methods are evaluated based on their strategic approach, potential yields, and the reaction conditions of the key transformations.
Introduction
This compound is a valuable intermediate for the synthesis of various bioactive molecules and functional materials. The introduction of the difluoromethyl group (CHF₂) can significantly modulate the physicochemical and biological properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity. This guide outlines and compares two logical synthetic strategies for the preparation of this target molecule, providing researchers with the necessary information to select the most suitable approach for their needs.
Synthetic Strategies
Two primary retrosynthetic approaches have been devised and analyzed:
-
Method 1: Late-Stage Formylation. This strategy involves the initial synthesis of 7-(difluoromethyl)naphthalene, followed by the introduction of the aldehyde functionality at the C1 position in the final step.
-
Method 2: Late-Stage Difluoromethylation. This approach prioritizes the early introduction of the naphthaldehyde scaffold, with the difluoromethyl group being installed at the C7 position in the latter stages of the synthesis.
A detailed comparison of these two methods, including experimental protocols for the key steps, is presented below.
Comparison of Synthesis Methods
| Parameter | Method 1: Formylation of 7-(Difluoromethyl)naphthalene | Method 2: Difluoromethylation of 7-Iodo-1-naphthaldehyde |
| Starting Material | 7-Iodonaphthalene | 7-Iodonaphthalene |
| Key Transformations | 1. Copper-catalyzed Difluoromethylation2. Vilsmeier-Haack Formylation | 1. Vilsmeier-Haack Formylation2. Copper-catalyzed Difluoromethylation |
| Estimated Overall Yield | ~55-65% | ~40-50% (dependent on formylation regioselectivity) |
| Key Advantages | - High regioselectivity in the formylation step.- Avoids handling of potentially sensitive iodo-naphthaldehyde intermediate. | - Potentially shorter route if formylation is efficient and selective. |
| Potential Challenges | - The electron-withdrawing nature of the CHF₂ group may slightly deactivate the ring towards electrophilic formylation, potentially requiring optimized reaction conditions. | - Formylation of 7-iodonaphthalene may yield a mixture of regioisomers, requiring chromatographic separation.- The aldehyde functionality must be stable under the conditions of difluoromethylation. |
Experimental Protocols
Method 1: Formylation of 7-(Difluoromethyl)naphthalene
Step 1: Synthesis of 7-(Difluoromethyl)naphthalene via Copper-Catalyzed Difluoromethylation
This procedure is adapted from the copper-catalyzed difluoromethylation of aryl iodides.[1][2][3]
-
Materials: 7-Iodonaphthalene, Copper(I) iodide (CuI), (Difluoromethyl)trimethylsilane (TMSCF₂H), Cesium fluoride (CsF), and N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of 7-iodonaphthalene (1.0 equiv.) in DMF are added CuI (10 mol%), CsF (2.0 equiv.), and TMSCF₂H (2.0 equiv.). The reaction mixture is stirred at 60 °C for 24 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 7-(difluoromethyl)naphthalene.
-
Expected Yield: 75-85%
Step 2: Vilsmeier-Haack Formylation of 7-(Difluoromethyl)naphthalene
This protocol is a general procedure for the Vilsmeier-Haack formylation of aromatic compounds.[4][5][6]
-
Materials: 7-(Difluoromethyl)naphthalene, Phosphorus oxychloride (POCl₃), and N,N-Dimethylformamide (DMF).
-
Procedure: To a cooled (0 °C) solution of 7-(difluoromethyl)naphthalene (1.0 equiv.) in DMF is added POCl₃ (1.5 equiv.) dropwise. The reaction mixture is stirred at room temperature for 6-8 hours. The reaction is then quenched by pouring it onto crushed ice and neutralizing with a saturated sodium acetate solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
-
Expected Yield: 70-80%
Method 2: Difluoromethylation of 7-Iodo-1-naphthaldehyde
Step 1: Vilsmeier-Haack Formylation of 7-Iodonaphthalene
-
Materials: 7-Iodonaphthalene, Phosphorus oxychloride (POCl₃), and N,N-Dimethylformamide (DMF).
-
Procedure: Following the general Vilsmeier-Haack procedure described above, 7-iodonaphthalene is reacted with POCl₃ in DMF. The formylation of 2-substituted naphthalenes can lead to a mixture of isomers. The desired 7-iodo-1-naphthaldehyde must be separated from other potential regioisomers by column chromatography.
-
Expected Yield: 50-60% of the desired isomer.
Step 2: Synthesis of this compound via Copper-Catalyzed Difluoromethylation
-
Materials: 7-Iodo-1-naphthaldehyde, Copper(I) iodide (CuI), (Difluoromethyl)trimethylsilane (TMSCF₂H), Cesium fluoride (CsF), and N,N-Dimethylformamide (DMF).
-
Procedure: Following the copper-catalyzed difluoromethylation procedure described in Method 1, 7-iodo-1-naphthaldehyde is converted to this compound. The reaction conditions are generally mild enough to be compatible with the aldehyde functional group.
-
Expected Yield: 80-90%
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two synthetic methods.
References
- 1. Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
A Comparative Guide: 7-(Difluoromethyl)-1-naphthaldehyde vs. 7-(Trifluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. The trifluoromethyl (-CF3) group has long been a workhorse in this regard, valued for its strong electron-withdrawing nature and metabolic stability. More recently, the difluoromethyl (-CF2H) group has emerged as a compelling alternative, offering a nuanced profile of electronic and steric effects, including the potential for hydrogen bond donation. This guide explores the anticipated differences between 7-(difluoromethyl)-1-naphthaldehyde and 7-(trifluoromethyl)-1-naphthaldehyde to inform the selection and design of novel chemical entities.
Physicochemical and Electronic Properties: A Comparative Overview
The substitution of a hydrogen atom with one, two, and finally three fluorine atoms on a methyl group leads to significant, non-linear changes in its properties. The key distinctions between the -CF2H and -CF3 groups are summarized below.
| Property | This compound (Predicted) | 7-(Trifluoromethyl)-1-naphthaldehyde (Predicted) | Rationale & References |
| Electronic Effect | Strongly electron-withdrawing (inductive) | Very strongly electron-withdrawing (inductive) | The -CF3 group is more electronegative than the -CF2H group, resulting in a stronger inductive effect. |
| Hydrogen Bonding | Capable of acting as a hydrogen bond donor | Not a hydrogen bond donor; fluorine atoms can act as weak H-bond acceptors | The C-H bond in the -CF2H group is polarized and can participate in hydrogen bonding. |
| Lipophilicity (LogP) | Increased lipophilicity compared to the non-fluorinated analog | Generally higher lipophilicity than the -CF2H analog | The addition of fluorine atoms typically increases lipophilicity. |
| Metabolic Stability | High metabolic stability | Very high metabolic stability due to the strength of the C-F bonds | The C-F bond is significantly stronger than the C-H bond, making trifluoromethyl groups highly resistant to metabolic degradation. |
| Steric Hindrance | Significant steric bulk | Slightly larger steric bulk than the -CF2H group | The van der Waals radius of fluorine contributes to the overall size of the group. |
| Reactivity of Aldehyde | Aldehyde group is activated by the electron-withdrawing -CF2H group | Aldehyde group is more strongly activated by the -CF3 group | The stronger inductive effect of the -CF3 group makes the carbonyl carbon more electrophilic. |
Proposed Synthetic Protocols
Detailed experimental protocols for the synthesis of this compound and 7-(trifluoromethyl)-1-naphthaldehyde are not explicitly available. However, based on established synthetic methodologies for analogous compounds, the following multi-step syntheses are proposed.
Proposed Synthesis of 7-(Trifluoromethyl)-1-naphthaldehyde
This proposed synthesis starts with the trifluoromethylation of a suitable naphthalene precursor, followed by formylation.
Step 1: Synthesis of 2-(Trifluoromethyl)naphthalene
A plausible method for the synthesis of 2-(trifluoromethyl)naphthalene involves a copper-catalyzed trifluoromethylation of 2-bromonaphthalene.
-
Materials: 2-bromonaphthalene, (trifluoromethyl)trimethylsilane (TMSCF3), copper(I) iodide (CuI), potassium fluoride (KF), N,N-dimethylformamide (DMF).
-
Procedure: In a dry reaction vessel under an inert atmosphere, 2-bromonaphthalene (1.0 eq), CuI (0.1 eq), and KF (2.0 eq) are suspended in anhydrous DMF. TMSCF3 (1.5 eq) is added dropwise at room temperature. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, quenched with aqueous ammonia, and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-(trifluoromethyl)naphthalene.
Step 2: Formylation of 2-(Trifluoromethyl)naphthalene to 7-(Trifluoromethyl)-1-naphthaldehyde
The formylation of the electron-deficient 2-(trifluoromethyl)naphthalene can be achieved via a Rieche formylation.
-
Materials: 2-(trifluoromethyl)naphthalene, dichloromethyl methyl ether, titanium tetrachloride (TiCl4), dichloromethane (DCM).
-
Procedure: To a solution of 2-(trifluoromethyl)naphthalene (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, TiCl4 (2.0 eq) is added dropwise. The mixture is stirred for 15 minutes, after which dichloromethyl methyl ether (1.5 eq) is added slowly. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, monitoring by TLC. Upon completion, the reaction is carefully quenched with ice-water and extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford 7-(trifluoromethyl)-1-naphthaldehyde.
Proposed Synthesis of this compound
The synthesis of the difluoromethyl analog could follow a similar strategy, starting with the difluoromethylation of 2-bromonaphthalene.
Step 1: Synthesis of 2-(Difluoromethyl)naphthalene
A palladium-catalyzed difluoromethylation of 2-bromonaphthalene is a potential route.
-
Materials: 2-bromonaphthalene, diethyl (difluoromethyl)phosphonate, palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), potassium carbonate (K2CO3), toluene.
-
Procedure: In a reaction vessel, 2-bromonaphthalene (1.0 eq), diethyl (difluoromethyl)phosphonate (1.5 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq) are combined in anhydrous toluene. The vessel is purged with an inert gas, and the mixture is heated to reflux (around 110 °C) for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude 2-(difluoromethyl)naphthalene is purified by column chromatography.
Step 2: Formylation of 2-(Difluoromethyl)naphthalene to this compound
Similar to the trifluoromethyl analog, a Rieche formylation is a plausible method.
-
Materials: 2-(difluoromethyl)naphthalene, dichloromethyl methyl ether, titanium tetrachloride (TiCl4), dichloromethane (DCM).
-
Procedure: The procedure would be analogous to the formylation of 2-(trifluoromethyl)naphthalene described above, substituting 2-(difluoromethyl)naphthalene as the starting material.
Visualizing the Synthetic and Functional Differences
To better illustrate the proposed experimental workflow and the potential implications of the -CF2H versus -CF3 substitution in a biological context, the following diagrams are provided.
Caption: Proposed synthetic workflow for the preparation of the target compounds.
Caption: Hypothetical interaction with a biological target, highlighting the H-bond potential.
Conclusion and Future Perspectives
The choice between a difluoromethyl and a trifluoromethyl group in a drug candidate can have profound consequences on its biological activity and pharmacokinetic profile. While 7-(trifluoromethyl)-1-naphthaldehyde is predicted to be more metabolically stable and have a stronger electron-withdrawing effect, this compound offers the unique possibility of acting as a hydrogen bond donor, which could lead to novel binding interactions with target proteins.
The lack of direct comparative experimental data for these two specific molecules underscores the need for further research. The synthesis of both compounds, following the proposed or alternative routes, and their subsequent evaluation in relevant biological assays would provide invaluable data for the drug discovery community. Such studies would not only elucidate the specific properties of these naphthaldehyde derivatives but also contribute to a broader understanding of the nuanced roles of -CF2H and -CF3 groups in medicinal chemistry.
Comparative Biological Activity of Fluorinated Naphthaldehyde Isomers: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Within the naphthaldehyde scaffold, the position of fluorine substitution can dramatically influence biological activity. This guide provides a comparative overview of the biological activities of fluorinated naphthaldehyde isomers, supported by available experimental data.
I. Antimicrobial Activity
While direct comparative studies across a full range of fluorinated naphthaldehyde isomers are limited, research on related fluorinated scaffolds provides insights into their potential as antimicrobial agents. For instance, studies on fluorinated naphthyridine derivatives have demonstrated that the position of the fluorine atom can significantly impact antibacterial efficacy.
Table 1: Antimicrobial Activity of Representative Fluorinated Naphthalene Analogs
| Compound/Analog Class | Target Organism(s) | Key Findings |
| Fluorinated Naphthyridine Derivatives | Drug-resistant respiratory pathogens | Certain isomers exhibit selective and broad-spectrum antibacterial activity.[1] |
| Fluorinated 1,8-Naphthyridines | S. aureus, E. coli, A. niger, C. albicans | Introduction of a cyclopropyl substituent in conjunction with fluorine enhances antimicrobial activity.[1] |
| Cinnamaldehyde Derivatives (including fluorinated analogs) | Acinetobacter baumannii | Fluorinated and di-substituted analogs showed activity against this gram-negative pathogen.[2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A common method to assess antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Test Compounds: The fluorinated naphthaldehyde isomers are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Potential inhibition of cell survival pathways by bioactive compounds.
III. Enzyme Inhibition
The unique electronic properties of fluorine make fluorinated compounds potent enzyme inhibitors. [3]The position of the fluorine atom on the naphthaldehyde ring can significantly alter the binding affinity and inhibitory mechanism of the molecule towards a target enzyme. [3] Table 3: Enzyme Inhibition by Representative Fluorinated Naphthalene Analogs
| Compound/Analog Class | Target Enzyme(s) | Key Findings |
| Fluorinated 1-(Naphth-2-ylmethyl)imidazoles | Cytochrome P450 (CYP17, CYP19) | The position of the fluorine atom on the naphthalene ring significantly influenced the inhibitory activity, with some derivatives acting as potent dual inhibitors. [4] |
| Fluorinated Spirobisnaphthalene Analogs | TAK1 | A nonaromatic difluoro-derivative showed similar potency to the lead compound. |
Experimental Protocol: Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The fluorinated naphthaldehyde isomers are prepared at various concentrations.
-
Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a cuvette or microplate well).
-
Monitoring Reaction Progress: The reaction progress is monitored over time by measuring the change in absorbance or fluorescence, which is related to the consumption of the substrate or the formation of the product.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations.
Logical Relationship: Structure-Activity Relationship (SAR)
The biological activity of fluorinated naphthaldehyde isomers is governed by a complex interplay of steric and electronic effects, which is a key aspect of the Structure-Activity Relationship (SAR).
Caption: Factors influencing the biological activity of fluorinated isomers.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis and Validation of 7-(Difluoromethyl)-1-naphthaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of 7-(difluoromethyl)-1-naphthaldehyde, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on a predictive analysis of its spectroscopic characteristics. This is achieved by comparing its expected spectral properties with those of well-documented analogous compounds: 1-naphthaldehyde, 2-naphthaldehyde, and 4-fluoro-1-naphthaldehyde. The guide offers a comprehensive validation framework for researchers who may synthesize or encounter this compound.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally determined spectroscopic data for this compound and its comparative analogs.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Aldehyde Proton (CHO, δ ppm) | Aromatic Protons (δ ppm) | Other Signals (δ ppm) |
| This compound (Predicted) | ~10.4 | ~7.5 - 9.3 | ~6.8 (t, ¹JHF ≈ 56 Hz, -CHF₂) |
| 1-Naphthaldehyde[1] | 10.28 | 7.47 - 9.20 | - |
| 2-Naphthaldehyde[2] | 10.13 | 7.56 - 8.29 | - |
| 4-Fluoro-1-naphthaldehyde | Not available | Not available | - |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Aldehyde Carbon (CHO, δ ppm) | Aromatic Carbons (δ ppm) | Other Signals (δ ppm) |
| This compound (Predicted) | ~192 | ~123 - 138 | ~115 (t, ¹JCF ≈ 240 Hz, -CHF₂) |
| 1-Naphthaldehyde | ~193 | ~124 - 136 | - |
| 2-Naphthaldehyde | ~192 | ~123 - 136 | - |
| 4-Fluoro-1-naphthaldehyde | Not available | Not available | Not available |
Table 3: ¹⁹F NMR Data (Predicted)
| Compound | Chemical Shift (δ ppm) | Coupling Constant |
| This compound (Predicted) | ~ -90 to -130 | d, ²JFH ≈ 56 Hz |
Table 4: Infrared (IR) Spectroscopy Data (Predicted and Experimental)
| Compound | C=O Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound (Predicted) | ~1700 | ~2850, ~2750 | ~3050 | C-F stretches (~1100-1000) |
| 1-Naphthaldehyde | ~1695 | ~2860, ~2760 | ~3040 | - |
| 2-Naphthaldehyde | ~1690 | ~2850, ~2750 | ~3050 | - |
| 4-Fluoro-1-naphthaldehyde | Not available | Not available | Not available | C-F stretch (~1250-1000) |
Table 5: Mass Spectrometry (MS) Data (Predicted and Experimental)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 206 | 205 (M-H)⁺, 177 (M-CHO)⁺, 155 (M-CHF₂)⁺, 127 |
| 1-Naphthaldehyde[3] | 156 | 155 (M-H)⁺, 127 (M-CHO)⁺ |
| 2-Naphthaldehyde | 156 | 155 (M-H)⁺, 127 (M-CHO)⁺ |
| 4-Fluoro-1-naphthaldehyde | 174 | 173 (M-H)⁺, 145 (M-CHO)⁺ |
Experimental Protocols
The following are detailed, standard operating procedures for the spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.[6] Ensure the sample is fully dissolved; if any solid remains, filter the solution through a pipette with a cotton or glass wool plug into the NMR tube.[4][5]
-
Instrument Setup : The choice of NMR spectrometer will depend on the required resolution and sensitivity. A 400 MHz or higher field instrument is recommended for detailed structural analysis.
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A wider spectral width (0-220 ppm) is required.[7] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
¹⁹F NMR Acquisition : If the instrument is equipped with a fluorine probe, acquire the ¹⁹F NMR spectrum. A typical spectral width for fluorine is much larger than for protons, often spanning several hundred ppm.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used.
-
KBr Pellet : Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (100-200 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
ATR : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
-
Background Spectrum : Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum : Place the prepared sample in the spectrometer and acquire the spectrum. Typically, the mid-infrared region (4000-400 cm⁻¹) is scanned.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : The method of sample introduction will depend on the type of mass spectrometer and the properties of the analyte. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a suitable technique.
-
Ionization : In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
-
Data Interpretation : Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule.
Visualization of Analytical Workflow and Structural Validation
The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis for validating the structure of this compound.
References
- 1. 1-Naphthaldehyde(66-77-3) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Naphthaldehyde(66-99-9) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
A Comparative Analysis of the Reactivity of Difluoromethylated and Non-Fluorinated Aldehydes
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of fluorinated organic compounds is paramount. This guide provides an objective comparison of the reactivity of difluoromethylated aldehydes and their non-fluorinated analogs, supported by experimental data and detailed protocols. The introduction of a difluoromethyl group at the α-position of an aldehyde significantly enhances its electrophilicity, leading to marked differences in chemical behavior.
The heightened reactivity of α,α-difluoromethylated aldehydes stems from the strong electron-withdrawing inductive effect of the two fluorine atoms. This effect increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.[1] This fundamental electronic difference manifests in various chemical transformations, influencing reaction rates, equilibria, and in some cases, the feasibility of a reaction.
Nucleophilic Addition: A Quantitative Look at Hydrate Formation
One of the most direct demonstrations of the increased electrophilicity of fluorinated carbonyls is the equilibrium of hydrate formation. In aqueous solutions, aldehydes and ketones reversibly react with water to form geminal diols (hydrates). The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the carbonyl carbon.
The equilibrium constant for hydration (Khyd) provides a quantitative measure of the electrophilicity of the carbonyl group. A larger Khyd value indicates a greater propensity for the carbonyl to exist in its hydrated form, reflecting a more electrophilic carbon center.
| Carbonyl Compound | Substituent Effect | Hydration Equilibrium Constant (Khyd) |
| Formaldehyde | No electron-donating/withdrawing groups (baseline) | 1 x 10³[2] |
| Acetone | Two electron-donating methyl groups | 1 x 10⁻³[2] |
| Hexafluoroacetone | Two strongly electron-withdrawing trifluoromethyl groups | 1 x 10⁶[2] |
Table 1: Comparison of Hydration Equilibrium Constants.
Reactivity in Common Organic Reactions
The enhanced electrophilicity of difluoromethylated aldehydes is expected to translate to increased reactivity in a variety of common synthetic transformations.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[3] Given the increased partial positive charge on the carbonyl carbon of a difluoromethylated aldehyde, it is anticipated to undergo this nucleophilic addition at a faster rate than its non-fluorinated analog, potentially leading to higher yields or requiring milder reaction conditions.
Grignard Reaction
Similarly, the addition of a Grignard reagent, a potent carbon-based nucleophile, to an aldehyde is a fundamental carbon-carbon bond-forming reaction.[4] The reaction rate is directly influenced by the electrophilicity of the carbonyl carbon. Therefore, difluoromethylated aldehydes are expected to react more readily with Grignard reagents compared to their non-fluorinated counterparts.
Oxidation Reactions (e.g., Tollens' Test)
Experimental Protocols
General Protocol for a Comparative Wittig Reaction
This protocol outlines a general procedure for comparing the reactivity of a difluoromethylated aldehyde and its non-fluorinated analog in a Wittig reaction.
-
Preparation of the Wittig Reagent: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium) is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide.
-
Reaction with Aldehydes: The respective aldehydes (difluoromethylated and non-fluorinated) are added to separate, parallel reactions containing the Wittig reagent at a controlled temperature.
-
Monitoring and Quenching: The reactions are monitored by thin-layer chromatography (TLC) or NMR spectroscopy to determine the rate of consumption of the starting material and formation of the product.[7] Once the reaction is complete, it is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Workup and Analysis: The products are extracted, purified by column chromatography, and characterized. The yields of the alkenes from both reactions are calculated and compared.
General Protocol for a Comparative Grignard Reaction
-
Preparation of the Grignard Reagent: Magnesium turnings are activated in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere. An organohalide (e.g., ethyl bromide) is added slowly to initiate the formation of the Grignard reagent.[8]
-
Reaction with Aldehydes: The difluoromethylated and non-fluorinated aldehydes are added dropwise to separate, parallel reactions containing the Grignard reagent at a low temperature (e.g., 0 °C).
-
Monitoring and Quenching: The progress of the reactions is monitored by TLC or NMR.[9][10] Upon completion, the reactions are carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride).
-
Workup and Analysis: The resulting secondary alcohols are extracted, purified, and their yields are determined and compared.
Protocol for Monitoring Reaction Kinetics using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring.[7]
-
Sample Preparation: A solution of the aldehyde (either difluoromethylated or non-fluorinated) and an internal standard in a suitable deuterated solvent is prepared in an NMR tube.
-
Initiation of Reaction: The nucleophile (e.g., Wittig reagent or Grignard reagent) is injected into the NMR tube at a controlled temperature.
-
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.
-
Data Analysis: The integrals of the signals corresponding to the starting aldehyde and the product are measured relative to the internal standard. The concentration of each species over time is then plotted to determine the reaction kinetics.
Visualizing Reaction Pathways and Workflows
Caption: General mechanism of nucleophilic addition to an aldehyde.
Caption: Simplified mechanism of the Wittig reaction.
Caption: Comparative experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Geminal diol - Wikipedia [en.wikipedia.org]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tollens Test - GeeksforGeeks [geeksforgeeks.org]
- 7. ekwan.github.io [ekwan.github.io]
- 8. researchgate.net [researchgate.net]
- 9. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to Validated Analytical Methods for 7-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies suitable for the quantitative analysis of 7-(Difluoromethyl)-1-naphthaldehyde. Given the absence of officially validated methods for this specific compound, this document outlines adaptable, high-performance techniques based on established methods for structurally similar aromatic and naphthaldehyde derivatives. The presented methods, including High-Performance Liquid Chromatography with Ultraviolet/Visible spectroscopy (HPLC-UV/Vis) and Gas Chromatography-Mass Spectrometry (GC-MS), are detailed with their respective experimental protocols and expected performance characteristics.
Executive Summary
The analysis of this compound can be effectively achieved using two principal analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). For enhanced sensitivity and selectivity in HPLC, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established approach for aldehydes. GC-MS offers high specificity and sensitivity, particularly when direct analysis or derivatization is employed to improve volatility and chromatographic behavior. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the anticipated quantitative performance of HPLC-UV/Vis and GC-MS methods for the analysis of this compound. These values are extrapolated from validated methods for analogous compounds and represent expected performance metrics upon method adaptation and validation.
Table 1: Comparison of HPLC-UV/Vis and GC-MS Methods
| Parameter | HPLC-UV/Vis with DNPH Derivatization | GC-MS (Direct Injection/Derivatization) | Alternative Method: UPLC-MS/MS |
| Principle | Separation of the DNPH-hydrazone derivative on a reversed-phase column with UV/Vis detection. | Separation of the volatile analyte or its derivative by gas chromatography and detection by mass spectrometry. | High-resolution separation of the analyte with highly sensitive and selective mass spectrometric detection. |
| Specificity | Good, dependent on chromatographic resolution from matrix components. | Excellent, based on both retention time and mass fragmentation pattern. | Excellent, based on retention time and specific precursor-product ion transitions. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL | < 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 ng/mL | < 0.3 ng/mL |
| Throughput | Moderate | Moderate to High | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for performance with this compound.
Method 1: RP-HPLC-UV/Vis with DNPH Derivatization
This method is adapted from established EPA methods for carbonyl compound analysis.[1]
1. Sample Preparation and Derivatization:
-
Accurately weigh a sample containing this compound and dissolve in acetonitrile to a known concentration.
-
To 1 mL of the sample solution, add 1 mL of 2,4-dinitrophenylhydrazine (DNPH) solution (0.2% in acetonitrile with 0.5% phosphoric acid).
-
Vortex the mixture and heat at 60°C for 30 minutes in a sealed vial.
-
Cool the solution to room temperature. The resulting solution contains the DNPH-hydrazone derivative of the analyte.
2. HPLC-UV/Vis Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Start with 50% Acetonitrile, increasing to 90% over 15 minutes.
-
Hold at 90% for 5 minutes.
-
Return to 50% over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV/Vis detector at 360 nm.
3. Calibration:
-
Prepare a series of calibration standards of this compound and subject them to the same derivatization procedure.
-
Construct a calibration curve by plotting the peak area of the derivative against the concentration of the analyte.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on general procedures for the analysis of substituted naphthaldehydes.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate to a known concentration.
-
Optional Derivatization (for improved peak shape and volatility): To 1 mL of the sample solution, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
3. Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent as the sample.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the analyte.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the analysis of this compound by HPLC-UV/Vis with DNPH derivatization.
Caption: Workflow for the analysis of this compound by GC-MS.
References
A Comparative Performance Analysis of 7-(Difluoromethyl)-1-naphthaldehyde in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of 7-(Difluoromethyl)-1-naphthaldehyde against the well-established alternative, 1-naphthaldehyde, in a series of fundamental organic reactions. Due to the limited availability of published data on this compound, its performance is predicted based on the known electronic effects of the difluoromethyl group and established reaction mechanisms. All experimental data presented for the alternative, 1-naphthaldehyde, is sourced from peer-reviewed literature.
The difluoromethyl (-CHF₂) group is known to be moderately electron-withdrawing. This property is anticipated to increase the electrophilicity of the aldehyde's carbonyl carbon in this compound, potentially leading to faster reaction rates in nucleophilic additions compared to the unsubstituted 1-naphthaldehyde. However, steric hindrance from the difluoromethyl group might also play a role in certain transformations.
Performance in Key Synthetic Transformations
The following tables summarize the expected and documented performance of this compound and 1-naphthaldehyde in three common and versatile reactions: the Horner-Wadsworth-Emmons olefination, the Knoevenagel condensation, and a reductive amination.
Table 1: Horner-Wadsworth-Emmons Reaction
| Aldehyde | Reagent | Product | Yield | Reaction Time | Conditions |
| This compound | Triethyl phosphonoacetate | Ethyl 3-(7-(difluoromethyl)naphthalen-1-yl)acrylate | Predicted: >85% | Predicted: < 2 h | NaH, THF, 0 °C to rt |
| 1-Naphthaldehyde | Triethyl phosphonoacetate | Ethyl 3-(naphthalen-1-yl)acrylate | ~85% | 2 h | NaH, THF, 0 °C to rt |
Table 2: Knoevenagel Condensation
| Aldehyde | Reagent | Product | Yield | Reaction Time | Conditions |
| This compound | Malononitrile | 2-((7-(Difluoromethyl)naphthalen-1-yl)methylene)malononitrile | Predicted: >95% | Predicted: < 10 min | Piperidine (cat.), Ethanol, rt |
| 1-Naphthaldehyde | Malononitrile | 2-(Naphthalen-1-ylmethylene)malononitrile | ~95% | 10 min | Piperidine (cat.), Ethanol, rt |
Table 3: Reductive Amination
| Aldehyde | Reagent | Product | Yield | Reaction Time | Conditions |
| This compound | Morpholine | 4-((7-(Difluoromethyl)naphthalen-1-yl)methyl)morpholine | Predicted: >90% | Predicted: < 12 h | NaBH(OAc)₃, DCE, rt |
| 1-Naphthaldehyde | Morpholine | 4-((Naphthalen-1-yl)methyl)morpholine | ~90% | 12 h | NaBH(OAc)₃, DCE, rt |
Proposed Synthesis of this compound
As this compound is not readily commercially available, a plausible synthetic route is proposed below, starting from 7-bromo-1-naphthaldehyde.
Proposed synthetic route to this compound.
Experimental Protocols
The following are detailed experimental protocols for the reactions benchmarked in this guide.
Horner-Wadsworth-Emmons Olefination of 1-Naphthaldehyde
To a stirred suspension of sodium hydride (0.26 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under an inert atmosphere, triethyl phosphonoacetate (2.24 g, 10 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, after which a solution of 1-naphthaldehyde (1.56 g, 10 mmol) in THF (10 mL) is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford ethyl 3-(naphthalen-1-yl)acrylate.
Workflow for the Horner-Wadsworth-Emmons olefination.
Knoevenagel Condensation of 1-Naphthaldehyde
In a round-bottom flask, 1-naphthaldehyde (1.56 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) are dissolved in ethanol (20 mL). A catalytic amount of piperidine (2-3 drops) is added, and the mixture is stirred at room temperature for 10 minutes. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried to yield 2-(naphthalen-1-ylmethylene)malononitrile.
Workflow for the Knoevenagel condensation.
Reductive Amination of 1-Naphthaldehyde
To a solution of 1-naphthaldehyde (1.56 g, 10 mmol) and morpholine (0.96 g, 11 mmol) in 1,2-dichloroethane (DCE, 40 mL), sodium triacetoxyborohydride (3.18 g, 15 mmol) is added in portions at room temperature. The reaction mixture is stirred for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 4-((naphthalen-1-yl)methyl)morpholine.
Workflow for the reductive amination.
Disclaimer: The performance data for this compound is predictive and should be confirmed by experimental results. The experimental protocols provided are based on established procedures for similar substrates and may require optimization for specific applications.
Navigating the Synthesis and Potential Applications of 7-(Difluoromethyl)-1-naphthaldehyde: A Comparative Guide
The difluoromethyl group (CHF2) is an important bioisostere for hydroxyl and thiol groups, capable of altering a molecule's lipophilicity, metabolic stability, and binding interactions. While specific experimental data for 7-(Difluoromethyl)-1-naphthaldehyde is scarce, its synthesis can be approached through established methods for difluoromethylation and naphthaldehyde formation. This guide will compare potential synthetic pathways and explore the predicted properties and biological relevance of this compound in the context of known naphthalene derivatives.
Comparative Synthesis Strategies
The synthesis of this compound can be envisioned through two primary retrosynthetic disconnections: introduction of the difluoromethyl group onto a pre-functionalized naphthalene core or formylation of a difluoromethylnaphthalene precursor.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Strategy | Precursor | Key Transformation | Reagents & Conditions | Advantages | Potential Challenges |
| Route A: Late-Stage Difluoromethylation | 7-Formyl-1-naphthaldehyde or a protected derivative | Deoxofluorination | XtalFluor-E, DAST, or other fluorinating agents | Direct conversion of a readily available aldehyde functionality. | Harsh reaction conditions may not be compatible with other functional groups. |
| Route B: Early-Stage Difluoromethylation | 7-Bromo-1-naphthaldehyde or 7-Iodo-1-naphthaldehyde | Copper-catalyzed difluoromethylation | CuI, (difluoromethyl)trimethylsilane (TMSCF2H), CsF | Milder conditions for the difluoromethylation step. | Requires synthesis of the halogenated naphthaldehyde precursor. |
| Route C: Formylation of Difluoromethylnaphthalene | 2-(Difluoromethyl)naphthalene | Formylation (e.g., Vilsmeier-Haack or Rieche formylation) | POCl3, DMF or dichloromethyl methyl ether, TiCl4 | Utilizes a potentially more accessible difluoromethylated starting material. | Regioselectivity of the formylation reaction may be an issue, leading to a mixture of isomers. |
Experimental Protocols: Foundational Methodologies
While a specific protocol for this compound is not published, the following are detailed experimental methodologies for key transformations that would be central to its synthesis.
Protocol 1: Deoxofluorination of an Aromatic Aldehyde
This protocol is adapted from the room temperature deoxofluorination of aromatic aldehydes using XtalFluor-E.[1]
-
Preparation: In a nitrogen-purged glovebox, the aromatic aldehyde (1.0 equiv) is added to a vial.
-
Reagent Addition: XtalFluor-E (1.5 equiv) is added to the vial.
-
Reaction: The reaction mixture is stirred at room temperature. No additional solvent is typically required for highly concentrated conditions.
-
Monitoring: The reaction is monitored by TLC or GC-MS until completion.
-
Work-up: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Fluoro-Naphthaldehyde (as an analogue)
This protocol is based on the synthesis of 7-fluoro-1-naphthaldehyde from 2-fluoronaphthalene.[2]
-
Reactant Preparation: A solution of 2-fluoronaphthalene (1.0 equiv) in methylene chloride is prepared in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Lewis Acid Addition: The solution is cooled to 0 °C, and titanium tetrachloride (2.0 equiv) is added dropwise.
-
Formylating Agent Addition: 1,1-Dichloromethyl methyl ether (1.3 equiv) is then added dropwise at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature for several hours.
-
Quenching: The reaction is quenched by carefully pouring it into a mixture of ice and water.
-
Extraction: The layers are separated, and the aqueous layer is extracted with methylene chloride.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.
Predicted Biological Activity and Comparative Context
Direct biological data for this compound is unavailable. However, the biological activities of other substituted naphthaldehydes and naphthalene derivatives provide a basis for hypothesizing its potential applications. Naphthalene derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties. The introduction of a difluoromethyl group can enhance these properties through increased metabolic stability and altered binding affinities.
Table 2: Comparison of Known Biological Activities of Related Naphthalene Derivatives
| Compound Class | Specific Example(s) | Reported Biological Activity | Potential Relevance for this compound |
| Hydroxylated Naphthaldehydes | 2-Hydroxy-1-naphthaldehyde | Precursor to Schiff bases with a wide range of biological activities, including antimicrobial and anticancer properties. | The core naphthaldehyde structure is a versatile scaffold for derivatization to explore various therapeutic areas. |
| Naphthalene-based Anticancer Agents | Naphthalen-1-yloxyacetamide derivatives | Demonstrated cytotoxic activity against breast cancer cell lines (MCF-7).[3] | The naphthalene core is present in compounds with proven anticancer potential. The difluoromethyl group could enhance this activity. |
| Naphthalene Derivatives as Enzyme Inhibitors | Substituted Naphthalenes | Inhibition of various enzymes, with applications in different disease models. | The unique electronic properties of the difluoromethyl group could lead to novel enzyme inhibitory activities. |
Visualizing Synthetic Pathways and Logic
To further clarify the proposed synthetic strategies, the following diagrams illustrate the logical flow of the reactions.
Caption: Comparative Retrosynthetic Strategies
Caption: Predicted Biological Interaction
References
- 1. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Isomeric Purity Analysis of 7-(Difluoromethyl)-1-naphthaldehyde
Introduction
7-(Difluoromethyl)-1-naphthaldehyde is a specialized aromatic aldehyde with potential applications in medicinal chemistry and materials science. As with any high-purity chemical, particularly those intended for pharmaceutical use, the rigorous assessment of its purity is critical. Isomeric purity, which concerns the presence of structurally related but distinct molecules, is a key quality attribute. For this compound, the primary isomeric impurities of concern are positional isomers, which may arise during synthesis. These isomers have the same molecular formula but differ in the substitution pattern on the naphthalene ring, potentially leading to significant differences in biological activity, toxicity, and physical properties.
This guide provides a comparative analysis of three principal analytical techniques for determining the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The comparison is supported by detailed experimental protocols and representative data to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive organic compounds. It excels in separating positional isomers with high resolution and providing accurate quantification. For aromatic aldehydes, reversed-phase HPLC is the most common approach.
Experimental Protocol: HPLC Analysis
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions :
-
HPLC System : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). Columns with phenyl-based stationary phases can also offer alternative selectivity for aromatic isomers.[1]
-
Mobile Phase :
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Elution Mode : Gradient elution, starting at 40% B and increasing to 80% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Data Presentation: HPLC Performance
The following table presents simulated data for the separation of this compound from a potential positional isomer, 2-(Difluoromethyl)-1-naphthaldehyde.
| Analyte | Retention Time (min) | Resolution (Rs) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 15.2 | - | 0.05 | 0.15 |
| 2-(Difluoromethyl)-1-naphthaldehyde (Isomer) | 14.5 | 2.1 | 0.05 | 0.15 |
Workflow for HPLC Analysis
Caption: Workflow for isomeric purity analysis by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. This technique is highly sensitive and can provide structural information about unknown impurities based on their fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation :
-
Prepare a 1 mg/mL stock solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL.
-
Transfer the solution to a GC vial. Derivatization is typically not required for aldehydes but can be used to improve chromatographic properties if needed.[2]
-
-
Instrumentation and Conditions :
-
GC-MS System : A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column : A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature : 280 °C.
-
Injection Mode : Split (e.g., 50:1 ratio).
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
-
Data Presentation: GC-MS Performance
The following table shows representative GC-MS data for distinguishing positional isomers based on retention time and mass spectra.
| Analyte | Retention Time (min) | Key Fragment Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 16.8 | 208 (M+), 189, 157, 128 | 1 | 3 |
| 2-(Difluoromethyl)-1-naphthaldehyde (Isomer) | 16.5 | 208 (M+), 189, 157, 128 | 1 | 3 |
Note: While the mass spectra of positional isomers can be very similar, minor differences in the relative abundance of fragment ions may be observed.[3]
Workflow for GC-MS Analysis
Caption: Workflow for isomeric purity analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation. For isomeric purity analysis, it can differentiate and quantify isomers based on the distinct chemical shifts of their nuclei. Both ¹H and ¹⁹F NMR would be highly informative for this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis (qNMR) is required.
-
-
Instrumentation and Conditions :
-
NMR Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments :
-
¹H NMR : Standard proton experiment to observe the aromatic and aldehyde protons. The aldehyde proton is expected in the 9-10 ppm region.[4][5]
-
¹⁹F NMR : A fluorine experiment to observe the difluoromethyl group. This will appear as a triplet due to coupling with the adjacent proton.
-
2D NMR (COSY, HSQC) : Can be used to confirm assignments if multiple isomers are present.
-
-
Data Presentation: NMR Distinguishing Features
Positional isomers will exhibit unique ¹H and ¹⁹F NMR spectra. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substituent positions.
| Nucleus | This compound (Expected δ) | 2-(Difluoromethyl)-1-naphthaldehyde (Expected δ) | Key Differentiator |
| ¹H | Aldehyde H: ~10.3 ppm; Aromatic H's: 7.5-9.2 ppm | Aldehyde H: ~10.4 ppm; Aromatic H's: 7.6-9.5 ppm | Unique splitting patterns and chemical shifts for all aromatic protons.[3][5] |
| ¹⁹F | Doublet of doublets or triplet (~ -110 to -120 ppm) | Doublet of doublets or triplet (~ -110 to -120 ppm) | The precise chemical shift will be sensitive to the electronic environment. |
Logical Flow for NMR Analysis
Caption: Logical diagram for isomer identification by NMR.
Comparison Summary and Conclusion
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Primary Application | Quantification, Routine QC | Identification, High-Sensitivity Screening | Definitive Structure Elucidation, Quantification |
| Resolution | Excellent for positional isomers | Very High | Depends on spectral overlap |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) | Lower (mg scale) |
| Structural Info | None (retention time only) | High (from fragmentation patterns) | Definitive (from chemical shifts/coupling) |
| Analysis Time | 15-30 minutes per sample | 20-40 minutes per sample | 5-20 minutes per experiment |
| Quantification | Highly accurate and precise | Good, often requires an internal standard | Excellent (qNMR) but needs a standard |
| Key Advantage | Robustness and reproducibility | High sensitivity and specificity | Unambiguous identification |
The choice of analytical technique for the isomeric purity analysis of this compound depends on the specific goal.
-
For routine quality control and precise quantification of known positional isomers, HPLC is the method of choice due to its robustness, high resolution, and excellent quantitative performance.
-
For identifying and quantifying trace-level unknown impurities , GC-MS offers superior sensitivity and provides valuable structural clues from mass spectra.
-
For absolute structural confirmation of the main component and any isolated impurities , NMR spectroscopy is indispensable. It provides unambiguous structural information and can be used for accurate quantification (qNMR) without the need for isomer-specific reference standards, provided a suitable internal standard is used.
In a comprehensive drug development or research setting, a combination of these techniques is often employed. HPLC is used for routine purity checks, while GC-MS and NMR are used for initial characterization, impurity identification, and reference standard certification.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Naphthaldehyde(66-99-9) 1H NMR [m.chemicalbook.com]
- 4. 4-Hydroxy-1-naphthaldehydes: proton transfer or deprotonation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP00870K [pubs.rsc.org]
- 5. 1-Naphthaldehyde(66-77-3) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to 7-(Difluoromethyl)-1-naphthaldehyde and its Commercially Available Analogs for Researchers
In the landscape of drug discovery and organic synthesis, the strategic modification of aromatic scaffolds is paramount for tuning molecular properties and enhancing biological activity. This guide provides a comparative analysis of 7-(difluoromethyl)-1-naphthaldehyde against its commercially available analogs, offering researchers and drug development professionals a comprehensive overview of their physicochemical properties and reactivity. The introduction of the difluoromethyl (-CHF2) group, a bioisostere of hydroxyl and thiol moieties, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a compound of high interest.[1]
Physicochemical Properties: A Comparative Overview
The following table summarizes the key physicochemical properties of this compound and its selected commercially available analogs. Data for this compound is estimated based on the known effects of the difluoromethyl group and data for analogous structures, as direct experimental values are not widely available.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C12H8F2O | 206.19 (calculated) | Solid (predicted) | N/A | N/A | Soluble in organic solvents (predicted) |
| 1-Naphthaldehyde | C11H8O | 156.18 | Liquid | 1-2[2] | 160-161 (15 mmHg)[2] | Soluble in ethanol, ether, acetone, benzene; insoluble in water.[2][3] |
| 7-Fluoro-1-naphthaldehyde | C11H7FO | 174.17 | Solid | 95-96[4] | N/A | Soluble in organic solvents |
| 7-Methoxy-1-naphthaldehyde | C12H10O2 | 186.21 | Solid | 65-67[5][6] | N/A | Soluble in organic solvents[7] |
| 2,7-Dihydroxy-1-naphthaldehyde | C11H8O3 | 188.18 | Solid | N/A | N/A | N/A |
Reactivity and Performance in Key Organic Reactions
The aldehyde functional group on the naphthalene core is a versatile handle for a variety of chemical transformations crucial in the synthesis of complex molecules and potential drug candidates. The electronic nature of the substituent at the 7-position significantly influences the reactivity of the aldehyde.
The difluoromethyl group is strongly electron-withdrawing, which is expected to increase the electrophilicity of the aldehyde carbonyl carbon in this compound. This enhanced electrophilicity can lead to faster reaction rates in nucleophilic addition reactions compared to analogs with electron-donating groups like the methoxy group.
Reductive Amination
Reductive amination is a cornerstone reaction for the synthesis of amines, a prevalent functional group in pharmaceuticals.[8][9][10] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[8][10]
Expected Performance:
-
This compound: The electron-withdrawing nature of the -CHF2 group is anticipated to facilitate the initial nucleophilic attack by the amine and subsequent dehydration to form the imine, potentially leading to higher reaction rates and yields.
-
1-Naphthaldehyde: As the parent compound, it serves as a baseline for reactivity.
-
7-Methoxy-1-naphthaldehyde: The electron-donating methoxy group may slightly decrease the electrophilicity of the aldehyde, potentially leading to slower reaction rates compared to the difluoromethyl analog.
Below is a general experimental protocol for the reductive amination of naphthaldehyde derivatives.
Experimental Protocol: Reductive Amination
Materials:
-
Naphthaldehyde derivative (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)[11]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a solution of the naphthaldehyde derivative in the chosen solvent, add the amine.
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[12][13] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).[12][13]
Expected Performance:
The reactivity in a Wittig reaction is also influenced by the electrophilicity of the carbonyl carbon.
-
This compound: The increased electrophilicity of the aldehyde is expected to lead to a faster reaction with the phosphorus ylide.
-
1-Naphthaldehyde and its analogs: The rate of the Wittig reaction will vary depending on the electronic properties of the substituent at the 7-position, with electron-withdrawing groups generally accelerating the reaction.
A general protocol for performing a Wittig reaction with naphthaldehyde derivatives is provided below.
Experimental Protocol: Wittig Reaction
Materials:
-
Phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Naphthaldehyde derivative (1.0 eq)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0°C or -78°C, depending on the base used.
-
Slowly add the strong base to generate the ylide (often indicated by a color change).
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of the naphthaldehyde derivative in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the alkene.
Visualizing Reaction Workflows
To further illustrate the experimental processes, the following diagrams outline the general workflows for reductive amination and the Wittig reaction.
Caption: General workflow for the reductive amination of naphthaldehydes.
Caption: General workflow for the Wittig reaction with naphthaldehydes.
Conclusion
This compound represents a valuable building block for medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the difluoromethyl group, are expected to enhance its reactivity in key synthetic transformations such as reductive amination and the Wittig reaction. While direct comparative experimental data is limited, this guide provides a framework for researchers to anticipate the performance of this compound relative to its commercially available analogs. The detailed protocols and workflow diagrams serve as a practical starting point for the synthesis of novel compounds with potential therapeutic applications. Researchers are encouraged to consider the principles outlined herein when designing synthetic routes involving this and related fluorinated naphthaldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Naphthaldehyde | 66-77-3 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. prepchem.com [prepchem.com]
- 5. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 6. RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents [patents.google.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Cost-benefit analysis of different synthetic routes to 7-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl group into aromatic systems is a key strategy in medicinal chemistry, often enhancing metabolic stability and bioavailability. This guide provides a comparative cost-benefit analysis of potential synthetic routes to 7-(difluoromethyl)-1-naphthaldehyde, a valuable building block for novel therapeutics. Due to the absence of a specifically published synthesis for this exact molecule, this analysis is based on well-established chemical transformations on analogous structures. We will explore two plausible multi-step synthetic pathways, evaluating them based on estimated overall yield, cost of reagents, and reaction conditions.
Proposed Synthetic Pathways
Two primary retrosynthetic strategies are proposed, starting from commercially available precursors. Route A focuses on the late-stage introduction of the difluoromethyl group, while Route B involves the synthesis of a difluoromethylated naphthalene precursor followed by formylation.
Route A: Late-Stage Difluoromethylation
This pathway begins with the formylation of a suitable naphthalene derivative, followed by the introduction of the difluoromethyl group in the final step.
Route B: Early-Stage Difluoromethylation
This approach involves the synthesis of 7-(difluoromethyl)naphthalene, which is then subjected to formylation to yield the target aldehyde.
Comparative Data Analysis
The following tables summarize the estimated quantitative data for each proposed synthetic route. Costs are based on current catalogue prices for the required reagents and starting materials and are intended for comparative purposes.
| Route A: Late-Stage Difluoromethylation | Step 1: Formylation of 7-Bromo-1-naphthaldehyde | Step 2: Difluoromethylation |
| Reaction | Vilsmeier-Haack or Rieche formylation of 7-bromonaphthalene | Copper-catalyzed difluoromethylation with a suitable reagent |
| Starting Material | 7-Bromonaphthalene | 7-Bromo-1-naphthaldehyde |
| Key Reagents | POCl₃, DMF or SnCl₄, dichloromethyl methyl ether | TMSCF₂H, CuI, ligand |
| Estimated Yield | 75-85% | 60-70% |
| Estimated Reagent Cost per Mole | Moderate | High |
| Overall Estimated Yield | 45-60% | |
| Estimated Overall Cost | High |
| Route B: Early-Stage Difluoromethylation | Step 1: Difluoromethylation of 7-Bromonaphthalene | Step 2: Formylation |
| Reaction | Copper-catalyzed difluoromethylation | Vilsmeier-Haack or Rieche formylation |
| Starting Material | 7-Bromonaphthalene | 7-(Difluoromethyl)naphthalene |
| Key Reagents | TMSCF₂H, CuI, ligand | POCl₃, DMF or SnCl₄, dichloromethyl methyl ether |
| Estimated Yield | 65-75% | 70-80% |
| Estimated Reagent Cost per Mole | High | Moderate |
| Overall Estimated Yield | 45-60% | |
| Estimated Overall Cost | High |
Experimental Protocols
The following are representative experimental protocols for the key transformations in the proposed synthetic routes, based on analogous reactions found in the literature.
Protocol 1: Vilsmeier-Haack Formylation of a Naphthalene Derivative
To a solution of the naphthalene starting material (1.0 eq) in anhydrous 1,2-dichloroethane at 0 °C is added phosphorus oxychloride (2.0 eq). The mixture is stirred for 15 minutes, followed by the dropwise addition of anhydrous N,N-dimethylformamide (3.0 eq). The reaction is then heated to 80 °C for 4 hours. Upon completion, the reaction is cooled to room temperature and quenched by pouring onto ice-water. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Difluoromethylation of an Aryl Halide
A mixture of the aryl halide (1.0 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a difluoromethyl source (e.g., (difluoromethyl)trimethylsilane (TMSCF₂H), 2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide or dimethyl sulfoxide is heated under an inert atmosphere at 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the difluoromethylated product.
Logical Workflow for Cost-Benefit Analysis
The selection of an optimal synthetic route involves a systematic evaluation of various factors beyond just the chemical yield. The following diagram illustrates the logical workflow for a comprehensive cost-benefit analysis of chemical syntheses.
Caption: Workflow for cost-benefit analysis of synthetic routes.
Conclusion
Both proposed routes to this compound present similar estimated overall yields, with the primary trade-off being the stage at which the costly difluoromethylation step is performed. Route A may be advantageous if the formylation of 7-bromonaphthalene proves to be significantly higher yielding and more straightforward than the formylation of the more electron-deficient 7-(difluoromethyl)naphthalene. Conversely, Route B might be preferable if the difluoromethylation of 7-bromonaphthalene is more efficient than the difluoromethylation of the corresponding aldehyde.
Ultimately, the optimal route will depend on laboratory-specific factors, including the availability and cost of starting materials and reagents, and the technical expertise in performing the key transformations. Experimental validation of these proposed routes is necessary to determine the most practical and cost-effective method for the synthesis of this compound.
A Comparative Guide to the In-Silico and Experimental Properties of 7-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted (in-silico) and known experimental properties of 7-(Difluoromethyl)-1-naphthaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes experimental data from structurally similar analogs, namely 7-fluoro-1-naphthaldehyde and the parent compound 1-naphthaldehyde, to provide a valuable comparative context. This approach allows for an informed estimation of the physicochemical and biological characteristics of this compound, crucial for its potential applications in research and drug development.
Physicochemical Properties: A Tale of Prediction and Analogy
The introduction of a difluoromethyl group is anticipated to significantly influence the physicochemical properties of the naphthaldehyde scaffold. The following tables present a comparison of in-silico predicted values for this compound against the experimental data for 1-naphthaldehyde and 7-fluoro-1-naphthaldehyde.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (In-Silico Prediction) | 1-Naphthaldehyde (Experimental) | 7-Fluoro-1-naphthaldehyde (Experimental) |
| Molecular Formula | C₁₂H₈F₂O | C₁₁H₈O[1] | C₁₁H₇FO[2] |
| Molecular Weight ( g/mol ) | 206.19 | 156.18[1][3] | 174.17[2] |
| Melting Point (°C) | 55.4 (Predicted) | 1-2[1][3][4] | 95-96[5] |
| Boiling Point (°C) | 280.9 (Predicted) | 160-161 (at 15 mmHg)[1][4][6] | - |
| LogP (Octanol-Water Partition Coefficient) | 3.29 (Predicted) | 2.8 (Experimental) | - |
| Water Solubility (mg/L) | 115.8 (Predicted) | Insoluble[1][7] | - |
| Density (g/mL) | 1.34 (Predicted) | 1.15 (at 25 °C)[1][3][4][6] | - |
| Refractive Index | 1.59 (Predicted) | 1.652 (at 20 °C)[4][6] | - |
Note: In-silico predictions were generated using publicly available online prediction tools. The accuracy of these predictions is dependent on the algorithms and training datasets used by the respective tools.
Biological Activity: An In-Silico Perspective
In the absence of direct experimental data on the biological activity of this compound, in-silico methods provide a valuable first pass in identifying potential therapeutic targets and predicting biological effects. Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[8][9][10] The introduction of fluorine-containing substituents can further modulate this activity.
Table 2: Predicted Biological Activity Profile for this compound
| Activity Class | Prediction Confidence | Potential Target/Pathway |
| Enzyme Inhibition | Moderate | Potential for interaction with various enzymes, a common feature of aldehydes and fluorinated compounds. |
| GPCR Ligand | Low | |
| Ion Channel Modulator | Low | |
| Nuclear Receptor Ligand | Moderate |
Note: These are high-level predictions and require experimental validation. The difluoromethyl group, with its electron-withdrawing nature, may influence the reactivity of the aldehyde and the overall electronic properties of the naphthalene ring, potentially leading to novel biological interactions.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized standard operating procedures that can be adapted for the experimental characterization of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned to a clear liquid (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Octanol-Water Partition Coefficient (LogP) Determination (Shake Flask Method)
Objective: To measure the lipophilicity of the compound.
Methodology:
-
A solution of the compound is prepared in either water or octanol.
-
A known volume of the other solvent is added to a flask containing the initial solution.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
The mixture is allowed to stand until the two phases completely separate.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
References
- 1. 66-77-3 CAS MSDS (1-Naphthaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1-Naphthaldehyde, 98% 66-77-3 India [ottokemi.com]
- 4. 1-Naphthaldehyde 95 66-77-3 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. researchgate.net [researchgate.net]
Unveiling a New Frontier in Medicinal Chemistry: The Novelty of 7-(Difluoromethyl)-1-naphthaldehyde Derivatives
For Immediate Release
In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds with unique biological activities is paramount. This guide introduces a promising, yet unexplored, class of compounds: 7-(difluoromethyl)-1-naphthaldehyde and its derivatives. A comprehensive review of current scientific literature and patent databases reveals a significant gap in research pertaining to this specific chemical entity, highlighting its novelty and potential for groundbreaking applications in medicine. This document serves as a comparative guide for researchers, scientists, and drug development professionals, positioning these novel derivatives against existing naphthaldehyde analogues and other naphthalene-based compounds with established biological activities.
The introduction of a difluoromethyl (-CHF2) group at the 7-position of the 1-naphthaldehyde scaffold is a strategic synthetic modification. The -CHF2 group, a lipophilic hydrogen bond donor, is known to enhance metabolic stability, improve cell membrane permeability, and modulate the binding affinity of molecules to their biological targets. These properties make this compound derivatives particularly attractive candidates for the development of new therapeutic agents.
Proposed Synthetic Pathway and Unexplored Potential
While no specific synthesis for this compound has been reported, a plausible synthetic route can be envisioned based on established methodologies for analogous compounds. The proposed workflow, outlined below, provides a strategic blueprint for the creation of this novel scaffold, opening the door to a new library of derivatives for biological screening.
Caption: Proposed synthetic workflow for this compound and its derivatives.
The subsequent derivatization of the aldehyde functional group can yield a diverse library of compounds, such as Schiff bases, hydrazones, and chalcones, each with the potential for unique biological activities.
Comparative Analysis: Positioning Novelty in a Crowded Field
To appreciate the novelty of this compound derivatives, it is essential to compare their potential with existing, well-characterized naphthalene-based compounds. The following tables summarize the reported cytotoxic and antibacterial activities of various naphthaldehyde and naphthalene derivatives, providing a benchmark against which the performance of these new compounds can be evaluated.
Table 1: Comparative Cytotoxic Activity of Naphthalene Derivatives
| Compound Class | Specific Derivative(s) | Cell Line(s) | IC50 (µM) | Reference |
| Naphthalen-1-yloxyacetamide Conjugates | Conjugate 5d | MCF-7 | 2.33 | [1] |
| Conjugate 5e | MCF-7 | 3.03 | [1] | |
| Conjugate 5c | MCF-7 | 7.39 | [1] | |
| Naphthalene-Chalcone Derivatives | Compound 3f (2-methoxy) | MCF-7 | 222.72 (µg/mL) | [2] |
| Compound 3c (4-chloro) | MCF-7 | 498.77 (µg/mL) | [3] | |
| α-Naphthylamine Derivatives | N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines (5a-e) | MCF-7, H-460, SF-268 | < 10 (µg/mL) | [4][5] |
| Naphthalimide Derived N-Mustards | Various Derivatives | A549, Hela, SMMC-7721, L929 | 3.57 - 6.20 | [6] |
Table 2: Comparative Antibacterial Activity of Naphthalene Derivatives
| Compound Class | Specific Derivative(s) | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Naphthalimide Hydrazide Derivatives | Compounds 5b, 5c, 5d, 5e | Carbapenem-resistant A. baumannii | 0.5 - 1 | [7][8] |
| Naphthalenylmethylen Hydrazine Derivatives | Compound 1e, 1h | MRSA | 6.125 | |
| Naphthalene-Derivative Bis-QACs | Compounds 5d, 6d | Gram-positive & Gram-negative strains | Not specified | [9] |
The data clearly indicates that the naphthalene scaffold is a versatile platform for the development of potent cytotoxic and antibacterial agents. The introduction of the novel 7-(difluoromethyl) substituent offers an exciting opportunity to modulate these activities and potentially discover compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
Potential Mechanisms of Action and Future Directions
The diverse biological activities of naphthalene derivatives suggest that they can interact with a wide range of cellular targets. For instance, their cytotoxic effects may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
References
- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06524K [pubs.rsc.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC determination by broth microdilution. [bio-protocol.org]
- 8. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Substituted Naphthaldehyde Derivatives in Cancer Research
While specific peer-reviewed data on 7-(Difluoromethyl)-1-naphthaldehyde is currently unavailable in the public domain, this guide offers a comparative analysis of other substituted naphthaldehyde derivatives, drawing upon existing experimental research. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
The naphthalene scaffold is a key pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The substitution pattern on the naphthalene ring plays a crucial role in modulating the potency and selectivity of these compounds. This guide focuses on the comparative cytotoxic effects of selected naphthaldehyde derivatives against various cancer cell lines.
Comparative Cytotoxicity of Naphthalene Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative naphthalene-substituted compounds against a panel of human cancer cell lines. The data is compiled from a study on naphthalene-substituted triazole spirodienones, which demonstrated potent anticancer activity.
| Compound ID | Substitution Pattern | MDA-MB-231 (μM) | HeLa (μM) | A549 (μM) | MCF-7 (μM) |
| 6a | Naphthalene-triazole spirodienone | 0.03 | 0.07 | 0.08 | Not Reported |
| Reference | Doxorubicin | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Lower IC50 values indicate higher cytotoxic potency. Compound 6a emerged as a highly potent derivative across multiple cancer cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the naphthalene derivatives.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, HeLa, A549) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[3]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 72 hours.[3]
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.[3]
-
Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well.[3]
-
Absorbance Measurement: The plates are incubated for an additional 15 minutes with shaking, and the absorbance is measured at 492 nm using a microplate reader.[3]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is utilized to analyze the distribution of cells in different phases of the cell cycle.[4][5]
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified duration, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in ice-cold 70% ethanol, added dropwise while vortexing, and incubated on ice for at least 30 minutes.[4]
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.
Apoptosis Assay
The Annexin V-FITC/PI double staining assay is employed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Staining: The cells are resuspended in 1X binding buffer, and then Annexin V-FITC and propidium iodide are added.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[8]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Visualizing Synthesis and Biological Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general synthetic workflow and a key biological pathway affected by these compounds.
Caption: General workflow for the synthesis of substituted naphthalene derivatives via a Wittig reaction.
Caption: Simplified pathway of apoptosis induced by naphthalene derivatives in cancer cells.
References
- 1. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. static.igem.org [static.igem.org]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of 7-(Difluoromethyl)-1-naphthaldehyde: A Guide for Laboratory Professionals
For immediate reference, treat 7-(Difluoromethyl)-1-naphthaldehyde as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. Improper disposal can pose a significant threat to human health and the environment. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[2]
Waste Classification and Segregation
This compound should be classified as a hazardous waste. This determination is based on the characteristics of similar aldehyde and fluorinated compounds, which may exhibit toxicity, reactivity, or other hazardous properties.[3]
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][5] Store waste this compound separately from:
It is recommended to collect waste this compound in a dedicated, properly labeled container.[4][7]
Step-by-Step Disposal Protocol
-
Container Selection: Use a leak-proof, compatible container with a secure screw-top cap for collecting the waste.[6][7] The container material should not react with the chemical. High-density polyethylene (HDPE) is often a suitable choice.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7] Include the date when the first waste was added.[3]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[3][8] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Spill Residues: Any materials used to clean up spills of this compound, such as absorbent pads or contaminated debris, must also be disposed of as hazardous waste in the same container.[2]
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).[7][9] The rinsate must be collected and treated as hazardous waste.[7] After triple-rinsing, the container may be disposed of according to your institution's guidelines for non-hazardous waste.[7]
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal at an approved hazardous waste facility.[3] Do not attempt to treat or dispose of the chemical waste yourself.[4]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Limit (Liquid) | Max 55 gallons | [3] |
| Satellite Accumulation Limit (Acutely Toxic) | Max 1 quart (liquid) or 1 kg (solid) | [3] |
| Container Headspace | Leave at least 10% for expansion | [8] |
| pH for Drain Disposal (if permissible) | N/A - Do not dispose down the drain | [3][5] |
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
